N-Chloro-N-methyladenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64344-21-4 |
|---|---|
Molecular Formula |
C11H14ClN5O4 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[chloro(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14ClN5O4/c1-16(12)9-6-10(14-3-13-9)17(4-15-6)11-8(20)7(19)5(2-18)21-11/h3-5,7-8,11,18-20H,2H2,1H3/t5-,7-,8-,11-/m1/s1 |
InChI Key |
VRPXFDOHPTWFTP-IOSLPCCCSA-N |
Isomeric SMILES |
CN(C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |
Canonical SMILES |
CN(C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Uncharted Territory: The Mechanism of Action of N-Chloro-N-methyladenosine Remains Undefined
A comprehensive review of available scientific literature reveals a significant knowledge gap regarding the mechanism of action for the compound N-Chloro-N-methyladenosine. Despite targeted searches for its biological activity, cellular targets, and signaling pathways, no specific data or research publications were identified for this particular chemical entity.
This absence of information prevents the construction of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound's biological effects.
While searches for "this compound" were unproductive, they did yield extensive information on the closely related and well-studied molecule, N6-methyladenosine (m6A) . This naturally occurring modification of RNA is a critical regulator of gene expression and is involved in a multitude of cellular processes. The stark contrast in the volume of available research highlights that this compound is likely a novel or largely uninvestigated compound.
Further investigation into chemical databases did reveal the existence of a related chlorinated adenosine derivative, 2-Chloro-N6-methyladenosine , which is commercially available. However, beyond its availability, no substantial research on its mechanism of action was found in the public domain.
At present, the scientific community has not published research detailing the mechanism of action of this compound. Therefore, a technical guide on this topic cannot be generated. For researchers, scientists, and drug development professionals interested in this area, this represents a completely unexplored field of study. Any investigation into the biological effects of this compound would be breaking new ground. Future research would first need to establish its synthesis, purification, and basic biological activity before any in-depth mechanistic studies could be undertaken.
An In-depth Technical Guide on the Synthesis and Characterization of N-Chloro-N-methyladenosine
Introduction
N-Chloro-N-methyladenosine is a derivative of the naturally occurring nucleoside, adenosine. The introduction of a chloro group on the exocyclic nitrogen of the adenine base is anticipated to modulate its biological activity, potentially offering new avenues for therapeutic intervention. N-chloroamines are known for their reactivity and can serve as precursors for a variety of nitrogen-containing functional groups. This technical guide outlines a proposed synthetic route and a comprehensive characterization strategy for this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available adenosine. The first step involves the methylation of the exocyclic amine, followed by N-chlorination.
Experimental Protocol: Synthesis of N6-methyladenosine (Intermediate)
A common method for the selective N6-methylation of adenosine involves protection of the ribose hydroxyl groups, followed by methylation and deprotection. A more direct approach, though potentially yielding a mixture of products requiring purification, involves the direct alkylation of adenosine. For the purpose of this guide, we will consider a direct methylation approach.
Materials:
-
Adenosine
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolve adenosine in a suitable solvent system, such as a mixture of methanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide to deprotonate the exocyclic amine, forming the more nucleophilic adeninyl anion.
-
Add dimethyl sulfate dropwise to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate N6-methyladenosine.
Experimental Protocol: Synthesis of this compound
The final step involves the N-chlorination of the secondary amine in N6-methyladenosine. This can be achieved using a mild chlorinating agent like sodium hypochlorite.
Materials:
-
N6-methyladenosine
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N6-methyladenosine in a biphasic solvent system of dichloromethane and water.
-
Cool the mixture in an ice bath.
-
Slowly add a chilled aqueous solution of sodium hypochlorite to the vigorously stirred mixture. The pH should be maintained in the neutral to slightly basic range to ensure the stability of the N-chloroamine.
-
Continue stirring for a short period (e.g., 30 minutes to 1 hour), monitoring the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure at a low temperature to obtain the crude this compound. Due to the potential instability of N-chloroamines, further purification should be conducted with care, possibly using low-temperature chromatography.
DOT Script for the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound from adenosine.
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are proposed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic shifts for the protons of the adenine and ribose moieties. The methyl group protons attached to the nitrogen are expected to appear as a singlet. The introduction of the electronegative chlorine atom on the nitrogen is likely to cause a downfield shift of this methyl signal compared to its precursor, N6-methyladenosine.
¹³C NMR Spectroscopy: The carbon NMR will provide information on the carbon skeleton. The chemical shift of the methyl carbon and the carbons of the purine ring adjacent to the N-Cl group are expected to be influenced by the presence of the chlorine atom.
| Expected ¹H NMR Data | Expected ¹³C NMR Data |
| Proton | Approx. Chemical Shift (ppm) |
| H-8 (purine) | 8.0 - 8.5 |
| H-2 (purine) | 7.8 - 8.2 |
| H-1' (ribose) | 5.8 - 6.2 |
| Ribose Protons | 4.0 - 5.0 |
| N-CH₃ | 3.2 - 3.6 |
Note: These are estimated chemical shifts and will require experimental verification.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of the target compound. For this compound (C₁₁H₁₄ClN₅O₄), the presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the molecular ion peak (M⁺) will be accompanied by an M+2 peak with a relative intensity of approximately one-third of the M⁺ peak.[1][2][3]
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₄ClN₅O₄ |
| Molecular Weight (for ³⁵Cl) | 315.07 g/mol |
| Molecular Weight (for ³⁷Cl) | 317.07 g/mol |
| M⁺ Peak (m/z) | 315.07 |
| M+2 Peak (m/z) | 317.07 |
| M⁺ / M+2 Intensity Ratio | ~3:1 |
Infrared (IR) Spectroscopy
IR spectroscopy will be used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for the O-H and N-H (if any residual starting material is present) stretches, C-H stretches, C=N and C=C bonds of the purine ring, and C-O bonds of the ribose. The N-Cl stretching frequency is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.[4][5][6]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyls) | 3200 - 3600 (broad) |
| C-H (aromatic & aliphatic) | 2850 - 3100 |
| C=N, C=C (purine ring) | 1500 - 1680 |
| C-O (ribose) | 1000 - 1250 |
| N-Cl | 600 - 800 |
High-Performance Liquid Chromatography (HPLC)
HPLC will be employed to assess the purity of the synthesized compound. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development. The purity will be determined by the area percentage of the main peak in the chromatogram.
DOT Script for the Characterization Workflow:
Caption: Logical workflow for the purification and characterization of this compound.
References
An In-depth Technical Guide to the Properties of N-Chloro-N-methyladenosine and its Closely Related Analogue, N6-methyladenosine
A Note to the Reader: As of October 2025, a comprehensive search of the scientific literature reveals a notable absence of specific data on the properties, synthesis, and biological activity of N-Chloro-N-methyladenosine. This suggests that the compound is either hypothetical or has not been synthesized and characterized.
Given the interest in modified adenosine analogues for researchers, scientists, and drug development professionals, this guide will focus on the extensively studied and biologically significant related compound, N6-methyladenosine (m6A) . The information presented herein for m6A provides a valuable framework for understanding the potential characteristics and biological roles of novel adenosine derivatives.
Introduction to N6-methyladenosine (m6A)
N6-methyladenosine (m6A) is one of the most abundant and conserved internal modifications found in the messenger RNA (mRNA) and long non-coding RNAs (lncRNAs) of most eukaryotes, from yeast to mammals.[1][2] This reversible epigenetic mark plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation, thereby influencing a wide array of biological processes.[3][4][5] The dynamic nature of m6A modification is governed by a set of proteins: "writers" that install the methyl group, "erasers" that remove it, and "readers" that recognize the modification and elicit downstream effects.[5][6][7]
Physicochemical and Biological Properties of N6-methyladenosine
The following tables summarize the key physicochemical and biological properties of N6-methyladenosine.
| Property | Value | Reference |
| Molecular Formula | C11H15N5O4 | [1][8] |
| Molar Mass | 281.27 g/mol | [1][8][9] |
| CAS Number | 1867-73-8 | [1][9] |
| Appearance | White solid | [10] |
| Solubility (25°C) | DMSO: 56 mg/mL (199.09 mM)Ethanol: 7 mg/mL (24.88 mM)Water: 5 mg/mL (17.77 mM) | [9] |
| XLogP3-AA | -0.4 | [8] |
Table 1: Physicochemical Properties of N6-methyladenosine.
| Biological Parameter | Description | Reference |
| Biological Half-life | Dynamically regulated by methyltransferases and demethylases. | [1][11] |
| Concentration in Human Serum | Healthy Volunteers: 2.24–7.73 nM (average 4.51 ± 1.08 nM)Colorectal Cancer Patients: 2.64–9.24 nM (average 5.57 ± 1.67 nM) | [11] |
| ED50 (Adenosine Receptor Agonist) | 17250 nM | [12] |
Table 2: Biological Properties and Concentrations of N6-methyladenosine.
Experimental Protocols
Synthesis of N6-methyladenosine
A common method for the synthesis of N6-methyladenosine involves the methylation of adenosine. While various methods exist, a representative protocol is the reaction of adenosine with a methylating agent like methyl iodide in the presence of a base.
Protocol for the Synthesis of 9-Methyl-N6-methyladenine (a related derivative):
-
Reaction Setup: Suspend Adenine (2.00 g, 14.8 mmol) and tetrabutylammonium fluoride trihydrate (TBAF) (11.7 g, 37.0 mmol) in THF (150 mL).
-
Methylation: Slowly add methyl iodide (1.38 mL, 22.2 mmol) to the suspension.
-
Reaction: Stir the resulting suspension for 2 hours at room temperature.
-
Workup: Remove the solvent in vacuo. Wash the residue with a small amount of dichloromethane (2 x 10 mL) to remove excess TBAF.
-
Purification: Purify the product by silica gel column chromatography using a mobile phase of CH2Cl2: Methanol (30:1, v/v) to afford the desired product as a white solid.[13]
Note: This protocol is for a related compound, and direct synthesis of N6-methyladenosine may require adjustments to protecting group strategies for the ribose moiety.
Quantification of N6-methyladenosine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the quantification of m6A in biological samples.[14][15]
General Workflow:
-
RNA Isolation: Extract total RNA from cells or tissues using a standard method such as TRIzol reagent.
-
mRNA Purification: Purify mRNA from total RNA using oligo(dT)-magnetic beads.
-
RNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of enzymes, typically including nuclease P1 and calf intestinal alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the nucleosides using hydrophilic interaction liquid chromatography (HILIC) and detect and quantify m6A using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[16] The specific transitions for m6A are typically m/z 282.1 → 150.0.[16]
-
Quantification: Use a standard curve generated with a known concentration of pure m6A to quantify the amount of m6A in the sample.
Biological Role and Signaling Pathways
N6-methyladenosine is a critical regulator of gene expression and is involved in numerous cellular signaling pathways. The biological outcome of m6A modification is mediated by "writer," "eraser," and "reader" proteins.
The m6A Regulatory Machinery
Caption: The m6A regulatory machinery.
m6A in Cancer Signaling Pathways
Dysregulation of m6A modification has been implicated in the progression of various human cancers by affecting key signaling pathways.[6][17]
Caption: Role of m6A in cancer signaling.
Conclusion and Future Directions
While this compound remains an uncharacterized molecule, the study of its close analogue, N6-methyladenosine, has provided profound insights into the epitranscriptomic regulation of gene expression. The dynamic interplay of m6A writers, erasers, and readers fine-tunes a multitude of biological processes, and its dysregulation is increasingly recognized as a hallmark of various diseases, including cancer. Future research into novel adenosine derivatives, such as the hypothetical this compound, could uncover new biological activities and therapeutic potentials. The methodologies and understanding gained from the study of m6A will be invaluable in guiding the exploration of these new chemical entities.
References
- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 2. idtdna.com [idtdna.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | New Insights on the Role of N6-Methyladenosine RNA Methylation in the Physiology and Pathology of the Nervous System [frontiersin.org]
- 5. Function and evolution of RNA N6-methyladenosine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. N6-Methyladenosine | C11H15N5O4 | CID 102175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. rsc.org [rsc.org]
- 14. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]
- 15. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Probing Adenosine Accessibility in RNA: A Technical Guide to Dimethyl Sulfate Footprinting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the intricate three-dimensional structure of RNA is paramount to elucidating its function in cellular processes and its role in disease. Chemical probing techniques offer a powerful means to investigate RNA structure in its native context. This technical guide provides an in-depth exploration of Dimethyl Sulfate (DMS) footprinting, a robust and widely used method for identifying unpaired adenosine and cytosine residues in RNA. While the specific reagent N-Chloro-N-methyladenosine is not commonly utilized for RNA structure analysis, this guide focuses on the well-established principles and protocols of adenosine probing using DMS. We present detailed experimental workflows, quantitative data for experimental design, and a comparative analysis with other prominent techniques, offering researchers a comprehensive resource for applying this method in their own studies.
Introduction: The Principle of Chemical Probing for RNA Structure Analysis
The function of an RNA molecule is intrinsically linked to its structure. Chemical probing methods provide a means to analyze this structure by using small molecules that react with specific nucleotides in a structure-dependent manner. Unpaired or flexible regions of an RNA molecule are more accessible to these chemical probes, while regions involved in base-pairing or protein binding are protected. By identifying the sites of chemical modification, researchers can infer the secondary and tertiary structure of the RNA, as well as map the binding sites of proteins and other ligands.[1]
Dimethyl Sulfate (DMS) is a small, cell-permeable chemical probe that methylates the Watson-Crick face of unpaired adenosine at the N1 position and unpaired cytosine at the N3 position.[1][2][3][4][5][6] This modification can be detected by reverse transcription, where the polymerase stalls at the modified base, or by mutational profiling (MaP-seq), where the modification leads to a specific mutation in the resulting cDNA.[7][8][9] The pattern of DMS reactivity provides a nucleotide-resolution map of accessible adenosines and cytosines, thereby revealing single-stranded regions, loops, and bulges within the RNA structure.
Quantitative Data for Experimental Design
Effective experimental design in DMS footprinting requires careful consideration of reagent concentrations, incubation times, and the specific characteristics of the RNA under investigation. The following tables provide a summary of key quantitative parameters derived from established protocols.
Table 1: Dimethyl Sulfate (DMS) Probing Parameters
| Parameter | In Vitro Probing | In Vivo Probing | Reference |
| DMS Concentration | 0.1% - 1% (v/v) | 1% - 5% (v/v) | [1][3][8][10] |
| Incubation Time | 1 - 10 minutes | 2 - 5 minutes | [1][11] |
| Temperature | 25°C - 37°C | 30°C - 37°C | [8][11] |
| Quenching Agent | β-mercaptoethanol (BME) | β-mercaptoethanol (BME) | [1][4] |
Table 2: Relative Reactivity of Nucleobases with Common Probing Reagents
| Reagent | Adenosine (A) | Cytosine (C) | Guanine (G) | Uracil (U) | Primary Modification Site (Adenosine) | Reference |
| DMS | High | High | Low (N7, not detected by RT stop) | None | N1 | [1][2][3][4][5][6] |
| SHAPE Reagents (e.g., 1M7, NMIA) | Moderate | Moderate | Moderate | Moderate | 2'-hydroxyl |
Experimental Protocols
This section provides a detailed, step-by-step protocol for in vitro DMS footprinting of an RNA-protein complex, followed by analysis using primer extension and gel electrophoresis.
In Vitro DMS Footprinting of an RNA-Protein Complex
Objective: To identify the binding site of a protein on an RNA molecule by observing changes in the DMS modification pattern.
Materials:
-
Purified RNA of interest
-
Purified RNA-binding protein
-
DMS (Dimethyl Sulfate)
-
Folding Buffer (e.g., 50 mM Sodium Cacodylate pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
DMS Reaction Buffer (Folding buffer with desired DMS concentration)
-
Quenching Solution (e.g., 1 M β-mercaptoethanol, 0.3 M Sodium Acetate)
-
Glycogen
-
Ethanol (100% and 70%)
-
Nuclease-free water
-
Reverse Transcriptase, dNTPs, and a fluorescently labeled primer specific to the RNA of interest.
Procedure:
-
RNA Folding:
-
Resuspend the RNA in folding buffer.
-
Heat the RNA solution to 90°C for 2 minutes and then cool slowly to room temperature to ensure proper folding.
-
-
RNP Complex Formation:
-
Divide the folded RNA into two tubes: one for the "- Protein" control and one for the "+ Protein" sample.
-
To the "+ Protein" tube, add the RNA-binding protein to a final concentration sufficient to ensure binding.
-
Incubate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow for complex formation.
-
-
DMS Modification:
-
Add DMS to the appropriate final concentration to both tubes.
-
Incubate for a predetermined time (e.g., 2 minutes) at the reaction temperature.[11]
-
-
Quenching:
-
Stop the reaction by adding the quenching solution.
-
-
RNA Precipitation:
-
Add glycogen and precipitate the RNA with ethanol.
-
Incubate at -80°C for at least 30 minutes.
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and air dry the pellet.
-
-
Primer Extension:
-
Resuspend the RNA pellets in nuclease-free water.
-
Add the fluorescently labeled primer and anneal by heating and slow cooling.
-
Perform reverse transcription using a suitable reverse transcriptase.
-
-
Analysis:
-
Analyze the cDNA products on a denaturing polyacrylamide gel.
-
Visualize the gel using a fluorescence imager. The sites of DMS modification will appear as bands that are absent or reduced in intensity in the "+ Protein" lane compared to the "- Protein" lane, indicating the protein's footprint.
-
DMS-MaPseq for Transcriptome-Wide RNA Structure Analysis
For a more high-throughput and comprehensive analysis, DMS modification can be coupled with next-generation sequencing in a method called DMS-MaPseq.
Workflow Overview:
-
In vivo or in vitro DMS treatment: RNA is modified with DMS under the desired conditions.
-
RNA isolation and fragmentation: Total RNA is extracted and fragmented.
-
Reverse transcription with a mutational-prone reverse transcriptase: A specific reverse transcriptase is used that reads through the DMS-modified bases, introducing mutations into the cDNA at these sites.[7][8]
-
Library preparation and sequencing: The cDNA is used to prepare a library for high-throughput sequencing.
-
Data analysis: The sequencing reads are aligned to a reference transcriptome, and the mutation rates at each adenosine and cytosine position are calculated. Higher mutation rates correspond to higher DMS reactivity and therefore indicate unpaired nucleotides.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for in vitro DMS footprinting of an RNA-protein complex.
Caption: High-level workflow for DMS-MaPseq analysis of RNA structure.
Comparative Analysis: DMS vs. SHAPE
While DMS is highly specific for unpaired adenosines and cytosines, other reagents offer broader nucleotide coverage. Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) is another widely used technique that provides information on the flexibility of the RNA backbone at all four nucleotides.
Table 3: Comparison of DMS and SHAPE Probing
| Feature | Dimethyl Sulfate (DMS) | SHAPE Reagents |
| Target Nucleotides | Unpaired Adenosine (N1) and Cytosine (N3) | All four nucleotides (2'-hydroxyl) |
| Information Provided | Accessibility of the Watson-Crick face | Flexibility of the sugar-phosphate backbone |
| Cell Permeability | Yes | Yes |
| Advantages | High signal-to-noise ratio; specific for base-pairing status. | Provides information on all four nucleotides; reports on local nucleotide dynamics. |
| Limitations | No information on G and U residues; N7 of G can be modified but is not detected by RT stop. | Less direct measure of base-pairing; reactivity can be influenced by factors other than secondary structure. |
Conclusion
DMS footprinting remains a cornerstone technique for the analysis of RNA structure, providing invaluable, high-resolution information on the accessibility of adenosine and cytosine residues. Its application extends from the detailed analysis of individual RNA-protein complexes to transcriptome-wide structural mapping. While the specific compound this compound does not appear to be a standard reagent for this purpose, the principles and protocols outlined in this guide for DMS probing offer a robust framework for researchers seeking to unravel the structural complexities of RNA. By combining DMS footprinting with complementary techniques like SHAPE and integrating the data with computational modeling, a comprehensive picture of RNA structure and its role in biological function can be achieved.
References
- 1. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide probing of RNA structure reveals active unfolding of mRNA structures in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. D nase, dms, microarray | PPT [slideshare.net]
- 7. Probing RNA Structure with Dimethyl Sulfate Mutational Profiling with Sequencing In Vitro and in Cells [jove.com]
- 8. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Protocol Online: DMS Chemical Footprinting of RNA [protocol-online.org]
An In-depth Technical Guide on the Discovery and Development of N-Chloro-N-methyladenosine
A comprehensive review of the current scientific literature reveals a notable absence of information regarding the discovery, synthesis, and biological evaluation of a molecule specifically identified as N-Chloro-N-methyladenosine. Extensive searches of chemical and biological databases have not yielded any publications, patents, or datasets pertaining to this particular compound.
This suggests that this compound is not a known or characterized adenosine derivative within the public scientific domain. Therefore, it is not possible to provide an in-depth technical guide, including experimental protocols, quantitative data, and signaling pathways as requested. The creation of such a document would necessitate the fabrication of data, which is beyond the scope of this resource.
While there is no information on this compound, the broader classes of chlorinated and methylated adenosine analogs are well-documented in scientific literature. These related compounds offer insights into how such modifications can influence the biological activity of the parent adenosine molecule.
Related and Well-Characterized Adenosine Derivatives:
For researchers, scientists, and drug development professionals interested in the chemical space around modified adenosines, two related and extensively studied molecules are 2-chloroadenosine and N6-methyladenosine .
2-Chloroadenosine
2-Chloroadenosine is a synthetic adenosine analog where a chlorine atom replaces the hydrogen at the 2-position of the adenine base. This modification confers resistance to deamination by adenosine deaminase, an enzyme that rapidly degrades adenosine. This increased metabolic stability makes 2-chloroadenosine a useful tool for studying adenosine receptor signaling.
Key Characteristics of 2-Chloroadenosine:
-
Synthesis: Typically synthesized from adenosine through a multi-step process involving protection of the ribose hydroxyl groups, chlorination of the purine ring, and subsequent deprotection.
-
Mechanism of Action: Acts as an agonist at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), with varying affinities. Its prolonged action allows for the sustained activation of these receptors in experimental settings.
-
Biological Activities: Exhibits a wide range of biological effects, including cardiovascular, neurological, and immunological responses, consistent with the activation of adenosine receptors.
N6-Methyladenosine (m6A)
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species. It plays a crucial role in regulating RNA metabolism and function.
Key Characteristics of N6-Methyladenosine:
-
Discovery and Function: Discovered in the 1970s, its functional significance has been increasingly recognized in recent years with the development of high-throughput sequencing methods for its detection. The m6A modification is installed by a "writer" complex, recognized by "reader" proteins, and can be removed by "eraser" enzymes.
-
Signaling and Biological Roles: The m6A modification influences mRNA splicing, nuclear export, stability, and translation efficiency. It is involved in a wide array of biological processes, including development, cell differentiation, and the stress response. Dysregulation of m6A has been implicated in various diseases, including cancer.
Conclusion
While a technical guide on this compound cannot be provided due to the absence of available data, the study of related compounds such as 2-chloroadenosine and N6-methyladenosine offers valuable insights into the structure-activity relationships of modified adenosine analogs. Researchers interested in developing novel adenosine derivatives may find the extensive literature on these and other halogenated or methylated nucleosides to be a valuable starting point for design and synthesis efforts. Further investigation into the synthesis and biological properties of novel, uncharacterized adenosine analogs could be a fruitful area for future research.
N-Chloro-N-methyladenosine as a Putative Chemical Probe for RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interrogation of RNA structure and function is paramount to understanding cellular processes and developing novel therapeutics. Chemical probes offer a powerful tool to elucidate RNA structure at single-nucleotide resolution. This technical guide explores the conceptual framework and potential application of N-Chloro-N-methyladenosine (NCNMA) as a chemical probe for RNA. While direct literature on NCNMA for this purpose is not currently established, this document extrapolates from the known reactivity of related compounds, such as N-chloroamines and chloro-adenosine derivatives, to propose a putative mechanism of action and a comprehensive experimental workflow. This guide is intended to serve as a foundational resource for researchers interested in developing and utilizing novel chemical probes for RNA structural analysis.
Introduction to Chemical Probing of RNA
Chemical probing is a versatile technique used to analyze the structure of RNA molecules. It utilizes small molecules that react with specific nucleotides in a structure-dependent manner. Generally, nucleotides in single-stranded or flexible regions of an RNA molecule are more accessible to chemical modification than those in double-stranded or structured regions. By identifying the modified sites, researchers can infer the secondary and tertiary structure of the RNA.
Commonly used chemical probes include dimethyl sulfate (DMS), which modifies the Watson-Crick face of accessible adenines and cytosines, and SHAPE reagents (e.g., NMIA, 1M7), which acylate the 2'-hydroxyl group of flexible nucleotides. The sites of modification are typically detected by reverse transcription, where the polymerase stalls or incorporates a different nucleotide at the modified base. Subsequent analysis of the resulting cDNA fragments by sequencing allows for the high-throughput determination of RNA structures.
This compound (NCNMA): A Hypothetical Probe
This guide considers the potential of this compound (NCNMA) as a novel chemical probe for RNA. NCNMA possesses a reactive N-chloro-N-methylamino group at the C6 position of the adenine ring. The presence of the electrophilic chlorine atom suggests a potential for reactivity with nucleophilic centers in RNA.
Putative Mechanism of Action
It is hypothesized that NCNMA could act as an RNA modifying agent through one of two primary mechanisms:
-
Electrophilic Attack: The N-chloro moiety is a source of electrophilic chlorine, which could react with electron-rich positions on neighboring nucleotides.
-
Radical Generation: N-chloroamines can undergo homolytic cleavage to generate nitrogen-centered radicals, which could then react with the RNA backbone or bases.
The specificity of NCNMA modification would likely be influenced by the local structural environment of the RNA, making it a potential tool for structure probing.
Experimental Section
This section outlines a detailed, albeit hypothetical, experimental protocol for the use of NCNMA in RNA structure probing, from probe synthesis to data analysis.
Synthesis of this compound
The synthesis of NCNMA would likely proceed from N6-methyladenosine.
Protocol:
-
Protection of Ribose Hydroxyls: Protect the 2', 3', and 5' hydroxyl groups of N6-methyladenosine using a suitable protecting group (e.g., TBDMS).
-
Chlorination: React the protected N6-methyladenosine with a chlorinating agent, such as N-chlorosuccinimide (NCS) or tert-butyl hypochlorite, in an appropriate solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature).
-
Deprotection: Remove the protecting groups from the ribose hydroxyls to yield this compound.
-
Purification: Purify the final product using standard techniques such as column chromatography or HPLC.
RNA Modification with NCNMA
Materials:
-
Purified RNA of interest
-
This compound (NCNMA) solution (freshly prepared)
-
Modification Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Quenching solution (e.g., β-mercaptoethanol or sodium thiosulfate)
-
RNA purification kit
Protocol:
-
RNA Folding: Denature the RNA at 95°C for 2 minutes, then place on ice for 2 minutes. Add modification buffer and incubate at 37°C for 15 minutes to allow for proper folding.
-
NCNMA Treatment: Add NCNMA to the folded RNA to a final concentration to be optimized (e.g., 1-10 mM). Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C). A no-probe control should be run in parallel.
-
Quenching: Stop the reaction by adding the quenching solution.
-
RNA Purification: Purify the modified RNA from the reaction mixture using an RNA purification kit to remove excess NCNMA and other reaction components.
Detection of Modification Sites by Primer Extension
Materials:
-
NCNMA-modified RNA
-
Fluorescently labeled DNA primer specific to the RNA of interest
-
Reverse transcriptase (e.g., SuperScript III or IV)
-
dNTPs
-
Dideoxynucleotide sequencing ladder mix (ddNTPs)
-
Denaturing polyacrylamide gel
Protocol:
-
Primer Annealing: Anneal the fluorescently labeled primer to the modified RNA.
-
Reverse Transcription: Perform reverse transcription using a reverse transcriptase. The enzyme will pause or terminate at sites of NCNMA modification.
-
Sequencing Ladder: In parallel, generate a sequencing ladder using the same primer and unmodified RNA with the addition of ddNTPs.
-
Gel Electrophoresis: Resolve the cDNA products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the gel using a fluorescence scanner. The positions of reverse transcription stops in the NCNMA-treated sample, relative to the sequencing ladder, indicate the sites of modification.
High-Throughput Analysis by NCNMA-Seq
For transcriptome-wide analysis, the primer extension step can be coupled with next-generation sequencing.
Protocol:
-
RNA Modification: Treat total cellular RNA with NCNMA as described in section 3.2.
-
RNA Fragmentation: Fragment the modified RNA to the desired size for sequencing.
-
Reverse Transcription and Library Preparation:
-
Perform reverse transcription on the fragmented RNA.
-
Ligate adapters to the resulting cDNA.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference transcriptome.
-
Identify positions with a high frequency of reverse transcription stops in the NCNMA-treated sample compared to the control. These positions correspond to the modified nucleotides.
-
The reactivity at each nucleotide can be quantified and used to model the RNA structure.
-
Data Presentation
Quantitative data from NCNMA-Seq experiments can be summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical NCNMA Reactivity Data for a Target RNA
| Nucleotide Position | Reactivity (NCNMA-Treated) | Reactivity (Control) | Normalized Reactivity | Structural Context |
| A10 | 0.85 | 0.05 | 0.80 | Loop |
| G11 | 0.12 | 0.04 | 0.08 | Stem |
| C12 | 0.08 | 0.06 | 0.02 | Stem |
| U25 | 0.92 | 0.08 | 0.84 | Bulge |
| A26 | 0.78 | 0.07 | 0.71 | Bulge |
Visualizations
Diagrams created using Graphviz (DOT language) can illustrate key processes and relationships.
Putative Reaction Mechanism of NCNMA with an RNA Base
Caption: Putative electrophilic reaction of NCNMA with an RNA base.
Experimental Workflow for NCNMA-Seq
Caption: High-throughput NCNMA-Seq experimental workflow.
Logic of Reverse Transcription Stalling at a Modified Base
Principles of Chemical Probing and Crosslinking for N6-methyladenosine (m6A) in RNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Notice: This guide addresses the core principles of chemical and enzymatic methodologies for the study of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2][3] Initial searches for "N-Chloro-N-methyladenosine" did not yield specific established protocols or reagents under this name, suggesting it may be a non-standard terminology. Therefore, this whitepaper focuses on widely adopted and validated techniques for m6A analysis, providing a comprehensive overview of the current state of the field.
Introduction to N6-methyladenosine (m6A) and the Epitranscriptome
The field of epitranscriptomics has unveiled a new layer of gene regulation occurring at the RNA level.[4] Of the more than 170 known RNA modifications, N6-methyladenosine (m6A) is the most prevalent in the mRNA of most eukaryotes.[1][2][3] This dynamic and reversible modification is installed by a "writer" complex (primarily METTL3/METTL14), removed by "erasers" (demethylases like FTO and ALKBH5), and recognized by "reader" proteins (such as those containing YTH domains) that mediate its downstream effects.[2] The m6A modification plays a crucial role in virtually all aspects of RNA metabolism, including splicing, nuclear export, stability, and translation, thereby influencing a wide array of biological processes and being implicated in numerous diseases, including cancer.[1][2][5]
The precise mapping of m6A sites within the transcriptome is fundamental to understanding its regulatory functions. While antibody-based methods like m6A-seq/MeRIP-seq were foundational, they are limited by a resolution of around 200 nucleotides and potential antibody cross-reactivity.[6][7] This has spurred the development of innovative chemical and enzymatic approaches that offer single-nucleotide resolution and, in some cases, quantitative information about m6A stoichiometry. This guide provides a detailed examination of the core principles and experimental workflows of these advanced techniques.
Chemical and Enzymatic Methods for High-Resolution m6A Mapping
Several advanced methodologies have been developed to overcome the limitations of traditional antibody-based m6A detection. These techniques leverage chemical reactions or enzymatic activities to introduce specific signatures at or near m6A sites, which can then be identified by high-throughput sequencing.
Photo-Crosslinking-Assisted m6A Sequencing (PA-m6A-seq & m6A-CLIP-seq)
Photo-crosslinking-based methods enhance the resolution of antibody-based m6A detection by covalently linking the m6A-specific antibody to the RNA molecule in close proximity to the modification.
Principle of Action: These methods rely on the formation of a covalent bond between an antibody and the m6A-containing RNA strand upon UV irradiation. This allows for more stringent washing conditions to reduce background noise and more precise localization of the antibody-binding site, which corresponds to the m6A location.
-
PA-m6A-seq involves the metabolic incorporation of a photoactivatable ribonucleoside, such as 4-thiouridine (4SU), into cellular RNA. Upon immunoprecipitation with an anti-m6A antibody, the sample is irradiated with 365 nm UV light, which induces crosslinking between the 4SU-containing RNA and the antibody.[6][8][9]
-
m6A-CLIP-seq utilizes 254 nm UV light to directly crosslink the anti-m6A antibody to the RNA. This method does not require metabolic labeling and can be performed on RNA from tissues.[7]
Following crosslinking, the RNA is partially digested, and the crosslinked RNA-protein complexes are isolated. The associated RNA fragments are then sequenced, and the crosslinking sites, indicative of m6A proximity, are identified.
Experimental Workflow: PA-m6A-seq
Caption: Workflow for Photo-Crosslinking-Assisted m6A Sequencing (PA-m6A-seq).
m6A-Selective Allyl Chemical Labeling and Sequencing (m6A-SAC-seq)
Principle of Action: m6A-SAC-seq is a chemical method that enables the mapping of m6A at single-base resolution with information on stoichiometry.[10] The method involves two key steps:
-
Enzymatic Allylation: A specific methyltransferase, MjDim1, is used with a synthetic cofactor, allyl-SAM, to transfer an allyl group onto the m6A, converting it to N6-allyl-N6-methyladenosine (a⁶m⁶A).[10][11]
-
Chemical Conversion and Mutation: The allylated adenosine is then treated with iodine, which induces cyclization to a more bulky adduct. This adduct causes misincorporation by reverse transcriptase during cDNA synthesis, leading to mutations (A to T/C) in the sequencing data that mark the original m6A site.[11]
This method is antibody-independent and requires a relatively low amount of input RNA.[10]
Experimental Workflow: m6A-SAC-seq
Caption: Workflow for m6A-Selective Allyl Chemical Labeling and Sequencing (m6A-SAC-seq).
Glyoxal and Nitrite-mediated Deamination of Unmethylated Adenosines (GLORI)
Principle of Action: The GLORI method provides absolute quantification of m6A at single-base resolution.[12] It is based on the chemical principle that unmethylated adenosines can be deaminated to inosine (which is read as guanosine during sequencing) by treatment with glyoxal and nitrite, while m6A is resistant to this deamination.[12][13][14] By comparing the sequencing results of treated and untreated samples, sites that remain as adenosine in the treated sample are identified as m6A sites. The stoichiometry of m6A at a given site can be calculated from the ratio of A to G reads.[13]
Experimental Workflow: GLORI
References
- 1. m6A RNA methylation: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interconnections between m6A RNA modification, RNA structure, and protein–RNA complex assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 4. RNA modification discovery suggests new code for control of gene expression | University of Chicago News [news.uchicago.edu]
- 5. m6A modification in RNA: biogenesis, functions and roles in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution N6-Methyladenosine (m6A) Map Using Photo-Crosslinking-Assisted m6A Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Mapping of N6-Methyladenosine Using m6A Crosslinking Immunoprecipitation Sequencing (m6A-CLIP-Seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Sequencing Methods for RNA m6A Profiling - CD Genomics [rna.cd-genomics.com]
- 9. news-medical.net [news-medical.net]
- 10. Detection of m6A RNA modifications at single-nucleotide resolution using m6A-selective allyl chemical labeling and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jms.fudan.edu.cn [jms.fudan.edu.cn]
- 12. GLORI for absolute quantification of transcriptome-wide m6A at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 14. GLORI-seq Services - CD Genomics [cd-genomics.com]
Technical Guide: Chemical Probing of N-methyladenosine (m⁶A) in Epitranscriptomics
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Preface: This technical guide explores the chemical methodologies at the forefront of N⁶-methyladenosine (m⁶A) research in epitranscriptomics. Initial inquiries for a specific compound, "N-Chloro-N-methyladenosine," did not yield a recognized reagent in the current scientific literature. It is plausible that this term refers to a conceptual reactive intermediate or a misnomer for existing chemical probes that utilize electrophilic properties for m⁶A detection. Therefore, this guide focuses on the established and emerging chemical and chemo-enzymatic strategies that employ reactive species to identify and map m⁶A modifications. These methods offer powerful alternatives to antibody-based approaches, often providing higher resolution and new insights into the dynamic landscape of the epitranscriptome.
Introduction to m⁶A and the Need for Chemical Detection
N⁶-methyladenosine (m⁶A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is integral to numerous aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2][3] The dynamic regulation of m⁶A by "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m⁶A-binding) proteins has established epitranscriptomics as a critical layer of gene regulation.[4]
While antibody-based methods like MeRIP-seq have been instrumental in mapping the m⁶A landscape, they are often limited by antibody specificity and resolution, which is typically around 100-200 nucleotides.[3][5] To overcome these limitations, a suite of chemical and enzymatic methods has been developed to achieve single-nucleotide resolution and to probe the chemical environment of m⁶A. These techniques exploit the unique chemical properties of m⁶A or leverage enzymes to introduce a detectable mark.
Principles of Chemical Probing for m⁶A
Chemical probing strategies for m⁶A are generally based on one of two principles:
-
Selective Derivatization of m⁶A: These methods introduce a chemical tag onto the m⁶A residue itself, often after an initial enzymatic modification that enhances its reactivity.
-
Differential Modification of Adenosine vs. m⁶A: In this approach, a chemical reagent modifies unmethylated adenosine, while m⁶A residues are protected, leading to a differential signal that can be detected by sequencing.
These chemical transformations are designed to induce a signature that can be read by reverse transcriptase during cDNA synthesis (e.g., a mutation or a stop) or to allow for the enrichment of m⁶A-containing RNA fragments.
Key Chemical and Chemo-Enzymatic Methodologies
Several innovative techniques have been developed for the chemical probing of m⁶A. Below are detailed descriptions of some of the most prominent methods.
m⁶A-SEAL (Selective Chemical Labeling)
m⁶A-SEAL (FTO-assisted m⁶A selective chemical labeling) is a chemo-enzymatic method that enables the specific labeling of m⁶A residues.[1][3]
Principle: The method leverages the activity of the FTO demethylase, which oxidizes m⁶A to the unstable intermediate N⁶-hydroxymethyladenosine (hm⁶A). This intermediate is then trapped by a thiol-containing reagent, such as dithiothreitol (DTT), to form a more stable N⁶-dithiolsitolmethyladenosine (dm⁶A). The free sulfhydryl group on dm⁶A can then be biotinylated for enrichment and sequencing.[1][3]
Experimental Protocol: m⁶A-SEAL-seq
-
RNA Fragmentation: Poly(A)⁺ RNA is fragmented to an appropriate size (e.g., ~100-200 nt).
-
FTO-mediated Oxidation: The fragmented RNA is incubated with recombinant FTO protein, ascorbic acid, Fe(II), and α-ketoglutarate to catalyze the oxidation of m⁶A to hm⁶A.
-
Thiol Addition: DTT is added to the reaction to convert hm⁶A to the stable dm⁶A adduct.
-
Biotinylation: A biotinylating reagent with a thiol-reactive group (e.g., biotin-HPDP) is used to attach biotin to the dm⁶A adduct.
-
Enrichment: The biotinylated RNA fragments are enriched using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: The enriched RNA fragments are used to construct a sequencing library for high-throughput sequencing.
Data Presentation: Comparison of m⁶A Detection Methods
| Method | Principle | Resolution | Advantages | Limitations |
| MeRIP-seq | Antibody-based enrichment | ~100-200 nt | Widely used, commercially available kits | Antibody specificity, low resolution, potential for bias |
| miCLIP | UV crosslinking of m⁶A antibody to RNA | Single nucleotide | High resolution, identifies crosslink sites | Low crosslinking efficiency, complex protocol |
| m⁶A-SEAL-seq | Chemo-enzymatic labeling | ~200 nt (enrichment-based) | Antibody-free, high specificity | Does not inherently provide single-base resolution without further modification |
| GLORI-seq | Chemical deamination of unmethylated adenosine | Single nucleotide | Antibody-free, quantitative | Requires chemical treatment that can damage RNA |
| DART-seq | Enzyme-mediated C-to-U editing adjacent to m⁶A | Single nucleotide | Low input RNA, single-cell compatible | Requires expression of a fusion protein in cells |
Workflow for m⁶A-SEAL-seq
Caption: Workflow of the m⁶A-SEAL-seq experimental protocol.
GLORI (Glyoxal and Nitrite-mediated Deamination)
GLORI is a chemical method that enables the detection of m⁶A at single-nucleotide resolution by selectively deaminating unmethylated adenosine residues.[6]
Principle: This method is analogous to bisulfite sequencing for DNA methylation. First, guanosine residues are protected with glyoxal. Then, sodium nitrite is used to deaminate unmethylated adenosine to inosine, which is read as guanosine by reverse transcriptase. The N⁶-methyl group on m⁶A protects it from this deamination, so it is still read as adenosine. The resulting A-to-G transitions in the sequencing data reveal the locations of unmethylated adenosines, and by inference, the locations of m⁶A.[6]
Experimental Protocol: GLORI-seq
-
RNA Fragmentation: Purified RNA is fragmented.
-
Glyoxal Treatment: RNA is treated with glyoxal to protect guanosine residues.
-
Nitrite Deamination: The RNA is then treated with sodium nitrite under acidic conditions to deaminate unmethylated adenosine to inosine.
-
Deprotection: The glyoxal adducts on guanosine are removed.
-
Reverse Transcription and Library Preparation: The treated RNA is reverse transcribed, and a sequencing library is prepared.
-
Sequencing and Data Analysis: The library is sequenced, and the sequencing reads are aligned to a reference transcriptome. A-to-G mutations are identified to map unmethylated adenosines, thus identifying m⁶A sites.
Signaling Pathway: m⁶A-mediated mRNA Decay
Caption: Simplified pathway of m⁶A-mediated mRNA decay.
Electrophilic Probes in RNA Biology
The concept of using electrophilic probes for activity-based RNA profiling is an emerging area of research.[7][8] These probes are designed to react with nucleophilic sites within RNA, which can be influenced by the presence of modifications like m⁶A. While a specific "this compound" probe is not established, the principle of using an electrophilic species to target RNA modifications is sound.
Potential Mechanism of an N-Chloro Probe: An N-chloro derivative of N-methyladenosine would render the N⁶ nitrogen electrophilic. This reactive species could potentially be generated in situ and used to crosslink to nearby molecules, such as reader proteins or adjacent nucleotides. This would create a stable adduct that could be identified after sequencing. This remains a hypothetical mechanism but is based on the principles of electrophilic chemical probing.
Applications in Drug Development
The ability to accurately map m⁶A modifications at high resolution is crucial for understanding disease mechanisms and for the development of targeted therapeutics. Chemical probing methods offer several advantages in this context:
-
Target Validation: Precisely identifying the m⁶A status of specific transcripts can help validate the role of m⁶A writers, erasers, and readers in diseases such as cancer.[9]
-
Biomarker Discovery: Changes in the m⁶A landscape, as detected by sensitive chemical methods, may serve as biomarkers for disease diagnosis and prognosis.
-
Mechanism of Action Studies: These techniques can be used to understand how small molecule inhibitors of m⁶A regulatory proteins alter the epitranscriptome.
Future Perspectives
The field of chemical probing for m⁶A is rapidly evolving. Future developments are likely to focus on:
-
Improved Resolution and Quantification: Methods that can provide both single-nucleotide resolution and stoichiometric information about m⁶A levels are highly sought after.
-
In Vivo Applications: Developing chemical probes that can be used in living cells and organisms to study the dynamics of m⁶A in real-time.
-
Multiplexing: The ability to simultaneously map multiple different RNA modifications.
References
- 1. Chemical labelling for m6A detection: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 3. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A RNA methylation: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 7. Electrophilic activity-based RNA probes reveal a self-alkylating RNA for RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic activity-based RNA probes reveal a self-alkylating RNA for RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
N-Chloro-N-methyladenosine protocol for in vivo RNA probing
Application Notes and Protocols for In Vivo RNA Probing
To: Researchers, Scientists, and Drug Development Professionals
Subject: Methodologies for In Vivo Analysis of RNA Structure, with a focus on Adenosine
Introduction: The Landscape of In Vivo RNA Probing
Understanding the structure of RNA within its native cellular environment is crucial for elucidating its function in biological processes and for the development of RNA-targeted therapeutics. In vivo chemical probing, coupled with high-throughput sequencing, has emerged as a powerful tool to investigate RNA structure on a transcriptome-wide scale.[1][2] These methods provide valuable insights into RNA folding, RNA-protein interactions, and the impact of cellular conditions on RNA conformation.[1][2]
This document provides an overview of established protocols for in vivo RNA structure analysis. While the specific reagent "N-Chloro-N-methyladenosine" was requested, a comprehensive search of scientific literature and chemical databases did not yield any established protocols for its use in in vivo RNA probing. Therefore, these notes will focus on well-validated and widely used chemical probes that target adenosine and other nucleotides to provide a comprehensive picture of RNA structure within living cells.
Established Chemical Probes for In Vivo RNA Structure Analysis
Several chemical probes are routinely used to interrogate RNA structure in vivo. These reagents have distinct chemical reactivities, allowing for the probing of different aspects of RNA accessibility.
-
Dimethyl Sulfate (DMS): DMS methylates the N1 position of adenosine and the N3 position of cytosine in single-stranded regions of RNA.[3] Its ability to permeate cell membranes makes it a valuable tool for in vivo studies.[3]
-
Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE): SHAPE reagents, such as 1M7 (1-methyl-7-nitroisatoic anhydride), acylate the 2'-hydroxyl group of the ribose sugar in flexible regions of the RNA backbone.[4] This provides information about the local nucleotide dynamics and is not base-specific.
-
icSHAPE (in vivo click-selective SHAPE): This method is an advancement of SHAPE that allows for the enrichment of modified RNAs, enhancing the signal-to-noise ratio for transcriptome-wide studies.
The following table summarizes the key features of these commonly used in vivo RNA probing reagents.
| Reagent | Target Nucleotide(s) | Target Site | Structural Information | Cell Permeability |
| Dimethyl Sulfate (DMS) | Adenosine, Cytosine | N1 of A, N3 of C | Single-strandedness | Yes |
| SHAPE Reagents (e.g., 1M7) | All four nucleotides | 2'-hydroxyl of ribose | Backbone flexibility | Yes |
| Glyoxal | Guanine | N1 and N2 of G | Single-strandedness | Yes |
Experimental Protocol: In Vivo RNA Structure Probing with Dimethyl Sulfate (DMS-MaP-seq)
This protocol outlines the general steps for performing DMS-MaP-seq (Dimethyl Sulfate Mutational Profiling with sequencing), a method that introduces mutations at modified bases during reverse transcription, which are then identified by high-throughput sequencing.
Materials
-
Cell culture reagents
-
Dimethyl sulfate (DMS)
-
Quenching solution (e.g., β-mercaptoethanol)
-
RNA extraction kit
-
Reverse transcription reagents
-
DNA polymerase for second-strand synthesis
-
Library preparation kit for high-throughput sequencing
Experimental Workflow
Detailed Protocol
-
Cell Culture: Grow cells of interest to the desired confluency under standard conditions.
-
DMS Treatment:
-
Resuspend cells in a suitable buffer.
-
Add DMS to a final concentration of 1-5% (v/v). The optimal concentration and incubation time should be empirically determined.
-
Incubate for 2-5 minutes at room temperature with gentle agitation.
-
-
Quenching: Stop the reaction by adding a quenching solution containing β-mercaptoethanol to a final concentration of 0.5-1 M.
-
RNA Extraction: Immediately proceed with total RNA extraction using a standard kit or protocol.
-
Reverse Transcription (RT): Perform reverse transcription using a polymerase that has a higher error rate when encountering a methylated base, thereby introducing mutations (typically A-to-G or C-to-T transitions) into the cDNA.
-
Library Preparation: Prepare sequencing libraries from the generated cDNA using a commercial kit compatible with your sequencing platform.
-
High-Throughput Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Processing and Mutation Calling:
-
Align sequencing reads to the reference transcriptome.
-
Identify and quantify mutations at each nucleotide position.
-
Calculate a "mutation rate" or "reactivity score" for each base, which is proportional to the extent of DMS modification.
-
-
RNA Structure Modeling: Use the calculated reactivity scores as constraints in RNA secondary structure prediction software (e.g., RNAstructure, ViennaRNA) to generate models of in vivo RNA structures.
Application in Drug Development
In vivo RNA structure probing techniques are invaluable in the field of drug development for several reasons:
-
Target Validation: By revealing the accessible regions of a target RNA, these methods can guide the design of small molecules or antisense oligonucleotides that bind to and modulate the function of the RNA.
-
Mechanism of Action Studies: These techniques can be used to determine how a drug candidate alters the structure of its target RNA in vivo, providing insights into its mechanism of action.
-
Off-Target Effects: Transcriptome-wide analysis can help identify unintended interactions of a drug with other RNAs, aiding in the assessment of potential off-target effects.
Signaling Pathways and Logical Relationships
The data generated from in vivo RNA probing can be integrated with other 'omics' data to understand how RNA structure influences cellular signaling pathways. For example, changes in the structure of a specific mRNA in response to a cellular signal could affect its translation efficiency, leading to altered protein levels and downstream effects on a signaling cascade.
Conclusion
While the specific reagent this compound does not appear to be an established tool for in vivo RNA probing, a variety of powerful techniques exist for this purpose. Methods such as DMS-MaP-seq provide high-resolution information about RNA structure within the complex environment of a living cell. These approaches are critical for advancing our fundamental understanding of RNA biology and for the development of novel RNA-targeted therapeutics. Researchers are encouraged to explore these established methods for their investigations into in vivo RNA structure and function.
References
Unveiling the Epitranscriptome: Applications of Chemical Probing in RNA Modification Mapping
Application Note
The study of post-transcriptional RNA modifications, a field known as epitranscriptomics, has unveiled a critical layer of gene regulation. Among the more than 170 known RNA modifications, N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in various biological processes, including splicing, nuclear export, stability, and translation.[1][2][3][4] The precise mapping of these modifications is crucial for understanding their function in health and disease. While antibody-based methods like MeRIP-seq have been instrumental, they are often limited by antibody specificity and resolution.[1][5][6] This has spurred the development of innovative chemical and enzymatic methods for the precise, nucleotide-resolution mapping of RNA modifications.
While the specific reagent N-Chloro-N-methyladenosine was not prominently featured in current research for RNA mapping, a variety of other powerful chemical and enzymatic approaches have been established. These methods offer antibody-free alternatives for high-resolution mapping of m6A and other modifications. This document provides an overview of the applications, protocols, and data for key chemical-based RNA modification mapping techniques, designed for researchers, scientists, and drug development professionals.
Key Chemical and Enzymatic Mapping Techniques
Several innovative techniques have emerged that leverage chemical reactivity or enzymatic activity to pinpoint m6A sites with high precision. These methods provide valuable alternatives to traditional antibody-based approaches.
-
DART-seq (Deamination Adjacent to RNA Modification Targets): This antibody-free method utilizes a fusion protein consisting of the m6A-binding YTH domain and the cytidine deaminase APOBEC1.[1] The YTH domain directs the deaminase to the vicinity of m6A sites, where it converts cytosine (C) to uracil (U), which is then read as thymine (T) during reverse transcription and sequencing. This C-to-T transition serves as a marker for m6A presence.
-
m6A-SEAL-seq (m6A-Selective Alkylation and Ligation Sequencing): This technique employs an engineered m6A-specific alkylase that attaches a chemical handle to m6A residues. This handle can then be used for enrichment of m6A-containing RNA fragments, allowing for their specific sequencing and mapping.
-
eTAM-seq (evolved TadA-assisted N6-methyladenosine sequencing): This method uses an engineered E. coli deaminase, TadA, which converts unmodified adenosine (A) to inosine (I). Since inosine is read as guanosine (G) during sequencing, A-to-G transitions indicate the absence of m6A, thus allowing for the identification of the protected, methylated adenosine residues.[7]
-
m6A-ORL-Seq (m6A Oxidative Reaction and Ligation Sequencing): This chemical pulldown method involves the selective oxidation of m6A, followed by biotinylation and enrichment of the modified RNA fragments. This technique also generates a specific reverse transcription truncation signature, enabling single-base resolution mapping.[2]
Comparative Data of m6A Mapping Techniques
The choice of an appropriate m6A mapping technique depends on several factors, including the required resolution, RNA input amount, and the specific research question. The table below summarizes key quantitative parameters for the discussed methods.
| Technique | Principle | Resolution | Key Advantage | Typical RNA Input |
| DART-seq | YTH-APOBEC1 fusion protein-mediated C-to-U deamination | Single nucleotide | Antibody-free, quantitative | Low (ng range) |
| m6A-SEAL-seq | m6A-specific alkylation and enrichment | Near-single nucleotide | Covalent labeling, high specificity | Moderate (µg range) |
| eTAM-seq | TadA-mediated A-to-I deamination of unmodified adenosines | Single nucleotide | Antibody-free, direct detection | Low (ng range) |
| m6A-ORL-Seq | Chemical oxidation, biotinylation, and pulldown | Single nucleotide | Antibody- and enzyme-free chemical labeling | High (µg range)[2] |
| MeRIP-seq | Antibody-based immunoprecipitation of m6A-containing RNA | Low (~200 nt)[2] | Widely established, commercially available kits | High (µg range) |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows of key chemical and enzymatic m6A mapping techniques.
Detailed Experimental Protocols
Protocol 1: DART-seq for m6A Mapping
Objective: To identify m6A sites at single-nucleotide resolution using the DART-seq method.
Materials:
-
Total RNA sample
-
DART-seq fusion protein (YTH-APOBEC1)
-
RNA fragmentation buffer
-
Reaction buffer (specific to the fusion protein)
-
Reverse transcriptase
-
dNTPs
-
Primers for reverse transcription and PCR
-
PCR amplification kit
-
DNA sequencing library preparation kit
-
Magnetic beads for purification
Procedure:
-
RNA Preparation:
-
Isolate total RNA from the sample of interest using a standard protocol.
-
Assess RNA quality and quantity.
-
Fragment the RNA to an appropriate size range (e.g., 100-200 nucleotides) using RNA fragmentation buffer and incubation at the recommended temperature and time.
-
Purify the fragmented RNA using magnetic beads.
-
-
DART Reaction:
-
Prepare the DART reaction mix containing the fragmented RNA, DART-seq fusion protein, and reaction buffer.
-
Incubate the reaction at the optimal temperature for the fusion protein to allow for binding to m6A sites and subsequent deamination of adjacent cytosines.
-
Inactivate the enzyme according to the manufacturer's protocol.
-
Purify the RNA to remove the fusion protein and buffer components.
-
-
Library Preparation and Sequencing:
-
Perform reverse transcription of the treated RNA using primers that are compatible with your sequencing platform.
-
Amplify the resulting cDNA by PCR.
-
Prepare the sequencing library from the amplified cDNA using a standard library preparation kit.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference transcriptome.
-
Identify C-to-T transitions in the sequencing data.
-
Filter and call significant m6A sites based on the frequency and statistical significance of the C-to-T transitions.
-
Protocol 2: m6A-ORL-Seq for Single-Base Resolution m6A Profiling
Objective: To map m6A sites across the transcriptome using a chemical labeling and pulldown approach.
Materials:
-
Poly(A)+ RNA or total RNA
-
Reagents for N-nitrosation (e.g., sodium nitrite in an acidic buffer)
-
TDO (2,2,6,6-tetramethylpiperidine-1-oxyl) reduction reagents
-
Biotinylation reagent (BA-label)
-
RNA purification columns (e.g., RCC)
-
Streptavidin-coated magnetic beads
-
Yeast tRNA
-
Library preparation reagents
Procedure:
-
Chemical Labeling of RNA:
-
Start with 5.0 µg of poly(A)+ RNA or 30.0 µg of total RNA.[2]
-
Perform stepwise oxidation of m6A through N-nitrosation.
-
Reduce the oxidized product using TDO.
-
Label the resulting product with a biotin handle (BA label).
-
Purify the RNA after each chemical treatment step using RNA purification columns.[2]
-
-
Enrichment of Biotinylated RNA:
-
Take approximately 500 ng of the purified biotinylated RNA and mix it with 50 µg of Yeast tRNA to block non-specific binding.[2]
-
Prepare streptavidin-coated magnetic beads by washing them with a solution of 100 mM NaOH and 50 mM NaCl, followed by RNase-free water.[2]
-
Incubate the RNA mixture with the prepared beads to pull down the biotinylated RNA fragments.
-
Wash the beads to remove non-specifically bound RNA.
-
-
Library Preparation and Sequencing:
-
Elute the enriched RNA from the beads.
-
Prepare a sequencing library from the enriched RNA fragments.
-
Also, prepare a library from the input RNA (before enrichment) for normalization.
-
Perform high-throughput sequencing on both the enriched and input libraries.
-
-
Data Analysis:
-
Align reads from both libraries to the reference transcriptome.
-
Identify enriched regions in the pulldown library compared to the input.
-
Analyze for specific reverse transcription truncation signatures that are characteristic of the chemical labeling at m6A sites to achieve single-base resolution.
-
These advanced chemical and enzymatic methods are continually refining our ability to explore the epitranscriptome, offering powerful tools for researchers to decipher the complex roles of RNA modifications in gene regulation and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptome-wide profiling of N6-methyladenosine via a selective chemical labeling method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RNA Modification N6-methyladenosine and Its Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of N6-methyladenosine RNA modification in lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navigating the pitfalls of mapping DNA and RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome-Wide Mapping of N⁶-Methyladenosine by m⁶A-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
Application Notes and Protocols for Single-Nucleotide Resolution Mapping of N6-Methyladenosine (m6A)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for several key techniques used in the single-nucleotide resolution mapping of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA. Accurate mapping of m6A is crucial for understanding its role in gene expression, cellular processes, and disease, making it a significant area of interest for both basic research and therapeutic development.
Introduction to m6A and High-Resolution Mapping
N6-methyladenosine is a dynamic and reversible RNA modification that plays a critical regulatory role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. The precise location of m6A within a transcript is essential for its function, necessitating mapping techniques with single-nucleotide resolution. This document outlines the principles and protocols for four such methods:
-
miCLIP (m6A individual-nucleotide resolution crosslinking and immunoprecipitation): An antibody-based method that uses UV crosslinking to induce mutations at m6A sites, allowing for their precise identification.
-
DART-seq (deamination adjacent to RNA modification targets sequencing): An antibody-free technique that utilizes a fusion protein to induce cytidine deamination adjacent to m6A residues.
-
m6A-SAC-seq (m6A-selective allyl chemical labeling and sequencing): A quantitative, antibody-free method that enzymatically and chemically modifies m6A to introduce mutations during reverse transcription.
-
SCARLET (site-specific cleavage and radioactive-labeling followed by ligation-assisted extraction and thin-layer chromatography): A method for the precise quantification of m6A at specific, targeted sites.
Data Presentation: Comparison of m6A Mapping Methods
The following table summarizes the key quantitative parameters of the described m6A mapping techniques for easy comparison.
| Feature | miCLIP | DART-seq | m6A-SAC-seq | SCARLET |
| Resolution | Single-nucleotide | Single-nucleotide | Single-nucleotide | Single-nucleotide |
| Input RNA | 5-10 µg of poly(A)+ RNA[1] | As low as 10 ng of total RNA[2] | As low as 30 ng of mRNA or rRNA-depleted total RNA[3] | ~1 µg of poly(A)+ RNA, sensitive to ~1 fmol of target[4] |
| Principle | UV crosslinking & antibody-induced mutations | Enzyme-guided deamination | Enzymatic & chemical modification | Site-specific cleavage & TLC |
| Quantitative | Semi-quantitative | Semi-quantitative (correlates with m6A levels)[2] | Yes (provides stoichiometry)[3] | Yes (provides stoichiometry)[4] |
| Antibody dependent | Yes | No | No | No |
| Special Reagents | m6A antibody, radioactive labeling | APOBEC1-YTH fusion protein | MjDim1 enzyme, allyl-SAM | Radioactive labeling, sequence-specific oligos |
Experimental Protocols and Visualizations
This section provides detailed methodologies for the key experiments cited, along with visual representations of the workflows.
miCLIP: m6A individual-nucleotide resolution crosslinking and immunoprecipitation
Principle: The miCLIP method is an adaptation of iCLIP that utilizes UV light to crosslink anti-m6A antibodies to RNA. This crosslinking induces specific mutations or truncations at the m6A site during reverse transcription, which can then be identified through high-throughput sequencing to map m6A at single-nucleotide resolution[1][5].
Experimental Workflow:
Detailed Protocol:
-
RNA Preparation and Fragmentation:
-
Isolate total RNA from the sample of interest.
-
Enrich for poly(A)+ RNA using oligo(dT) magnetic beads.
-
Fragment the poly(A)+ RNA to an appropriate size (~100-200 nucleotides) using chemical or enzymatic methods.
-
-
Immunoprecipitation and Crosslinking:
-
Incubate the fragmented RNA with an anti-m6A antibody.
-
Transfer the RNA-antibody mixture to a plate on ice and expose it to 254 nm UV light to crosslink the antibody to the RNA at the m6A site[5].
-
Perform immunoprecipitation using Protein A/G magnetic beads to capture the RNA-antibody complexes.
-
-
Library Preparation:
-
Ligate a 3' adapter to the captured RNA fragments.
-
Radioactively label the 5' end of the RNA with γ-32P-ATP using T4 polynucleotide kinase[1].
-
Separate the RNA-protein complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Excise the membrane region corresponding to the RNA-protein complexes, guided by autoradiography.
-
Elute the RNA from the membrane and digest the antibody with Proteinase K.
-
Perform reverse transcription. The crosslinked amino acid residue at the m6A site will cause the reverse transcriptase to stall or introduce a mutation (typically a C-to-T transition) in the resulting cDNA[6].
-
Circularize the cDNA, re-linearize, and amplify by PCR to generate the sequencing library.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library using a high-throughput sequencing platform.
-
Align the sequencing reads to the reference transcriptome.
-
Identify the positions of mutations (e.g., C-to-T transitions) and truncations to map the m6A sites at single-nucleotide resolution.
-
DART-seq: Deamination Adjacent to RNA Modification Targets Sequencing
Principle: DART-seq is an antibody-free method that employs a fusion protein consisting of an m6A-binding YTH domain and a cytidine deaminase (APOBEC1). The YTH domain directs the fusion protein to m6A sites, where the APOBEC1 enzyme catalyzes the deamination of adjacent cytosine residues to uracil. These C-to-U changes are then detected by standard RNA sequencing[2][7].
Experimental Workflow:
Detailed Protocol:
-
Cellular Expression of DART Fusion Protein:
-
Transfect cells of interest with a plasmid expressing the APOBEC1-YTH fusion protein.
-
Culture the cells to allow for the expression of the fusion protein and subsequent deamination of cytidines adjacent to m6A sites.
-
-
RNA Isolation and Library Preparation:
-
Isolate total RNA from the transfected cells.
-
Prepare a standard RNA sequencing library from the isolated total RNA. This typically involves rRNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference transcriptome.
-
Identify C-to-U mutations in the sequencing data. The positions of these mutations indicate the locations of m6A modifications. A control experiment using a catalytically inactive deaminase or a YTH domain mutant can be performed to filter out background mutations[2].
-
m6A-SAC-seq: m6A-Selective Allyl Chemical Labeling and Sequencing
Principle: m6A-SAC-seq is a quantitative, antibody-free method that achieves single-base resolution. It utilizes a methyltransferase (MjDim1) to transfer an allyl group from a synthetic cofactor (allyl-SAM) specifically to m6A residues. The allyl-m6A is then chemically converted to a cyclic adduct that induces mutations during reverse transcription[3].
Experimental Workflow:
References
- 1. Frontiers | Improved Methods for Deamination-Based m6A Detection [frontiersin.org]
- 2. DART-seq: an antibody-free method for global m6A detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jms.fudan.edu.cn [jms.fudan.edu.cn]
- 4. Probing N6-methyladenosine RNA modification status at single nucleotide resolution in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deep and accurate detection of m6A RNA modifications using miCLIP2 and m6Aboost machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resources — The Meyer Lab [themeyerlab.com]
Application Notes: N-Chloro-N-methyladenosine (CMA) for High-Resolution RNA Footprinting
Introduction
N-Chloro-N-methyladenosine (CMA) is a novel electrophilic reagent designed for the chemical footprinting of RNA structures. CMA enables the identification of solvent-accessible and conformationally flexible regions within RNA molecules at single-nucleotide resolution. This technique is invaluable for studying RNA folding, RNA-protein interactions, and the effects of ligand binding on RNA structure. The underlying principle of CMA-based footprinting is the covalent modification of nucleophilic sites on RNA bases by the reactive chloramine moiety of CMA. These modifications are subsequently detected by reverse transcription, where the polymerase is stalled at the site of adduction, allowing for the precise mapping of modified nucleotides.
Principle of the Method
CMA-based RNA footprinting follows a three-step workflow:
-
RNA Modification: The target RNA, either alone or in complex with proteins or ligands, is incubated with CMA. The electrophilic chlorine atom of CMA reacts with nucleophilic centers in the RNA bases, primarily at the N1 of adenosine, N3 of cytidine, and N7 of guanosine in single-stranded or conformationally dynamic regions. Steric hindrance in structured regions, such as canonical Watson-Crick base pairs or tertiary contacts, protects these sites from modification.
-
Reverse Transcription: The modified RNA is used as a template for reverse transcription with a fluorescently labeled or radiolabeled primer. The reverse transcriptase enzyme is unable to efficiently read through the CMA-induced adducts, leading to premature termination of cDNA synthesis.
-
Data Analysis: The resulting cDNA fragments are separated by size using capillary or gel electrophoresis. The positions of reverse transcriptase stops correspond to the locations of CMA modifications. By comparing the modification pattern in the presence and absence of a binding partner (e.g., a protein or small molecule), a "footprint" can be identified, revealing the binding site and any associated conformational changes in the RNA.
Applications
-
RNA Structure Elucidation: Mapping single-stranded and flexible regions to refine secondary and tertiary structure models of RNA.
-
RNA-Protein Interaction Studies: Identifying the binding sites of proteins on RNA by observing regions of protection from CMA modification.
-
Ligand Binding Analysis: Determining the binding sites of small molecules, metabolites, or potential drug candidates on RNA targets.
-
Drug Discovery and Development: Screening for compounds that induce conformational changes in target RNAs.
Quantitative Data Summary
The following tables provide representative data from hypothetical CMA footprinting experiments.
Table 1: CMA Reactivity on a Model RNA Hairpin
| Nucleotide Position | Sequence | Reactivity (Normalized Units) - Unfolded | Reactivity (Normalized Units) - Folded | Structural Context |
| 1 | G | 0.85 | 0.12 | Stem |
| 2 | C | 0.79 | 0.09 | Stem |
| 3 | G | 0.81 | 0.15 | Stem |
| 4 | A | 0.92 | 0.11 | Stem |
| 5 | U | 0.65 | 0.08 | Stem |
| 6 | A | 0.95 | 0.88 | Loop |
| 7 | A | 0.98 | 0.95 | Loop |
| 8 | C | 0.88 | 0.82 | Loop |
| 9 | U | 0.71 | 0.75 | Loop |
| 10 | G | 0.83 | 0.13 | Stem |
| 11 | U | 0.68 | 0.10 | Stem |
| 12 | C | 0.82 | 0.11 | Stem |
| 13 | G | 0.80 | 0.14 | Stem |
| 14 | C | 0.78 | 0.09 | Stem |
Table 2: Protein Footprinting on a Target mRNA Untranslated Region (UTR)
| Nucleotide Region | Reactivity (Normalized Units) - RNA only | Reactivity (Normalized Units) - RNA + Protein | Change in Reactivity | Interpretation |
| 1-10 | 0.75 | 0.72 | -0.03 | No significant change |
| 11-25 | 0.82 | 0.15 | -0.67 | Footprint (Protection) |
| 26-35 | 0.65 | 0.68 | +0.03 | No significant change |
| 36-45 | 0.45 | 0.75 | +0.30 | Conformational change (Enhanced reactivity) |
| 46-55 | 0.78 | 0.21 | -0.57 | Footprint (Protection) |
Experimental Protocols
Protocol 1: CMA Modification of RNA
Materials:
-
Purified RNA transcript (e.g., in vitro transcribed or isolated from cells)
-
This compound (CMA) stock solution (100 mM in anhydrous DMSO)
-
RNA folding buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Stop solution (e.g., 3 M sodium acetate, 100 mM EDTA)
-
Nuclease-free water
-
Ethanol (100% and 70%)
Procedure:
-
RNA Folding:
-
In a nuclease-free microcentrifuge tube, dilute the RNA to a final concentration of 1-2 µM in RNA folding buffer.
-
Heat the RNA solution at 95°C for 2 minutes.
-
Allow the RNA to cool slowly to room temperature over 20-30 minutes to ensure proper folding.
-
If studying RNA-protein complexes, add the protein of interest at this stage and incubate under appropriate binding conditions.
-
-
CMA Modification:
-
Prepare a fresh dilution of the CMA stock solution in nuclease-free water to the desired final concentration (typically in the range of 1-10 mM). Note: The optimal CMA concentration should be determined empirically for each RNA.
-
Add the diluted CMA solution to the folded RNA sample. For a negative control, add an equivalent volume of DMSO.
-
Incubate the reaction at room temperature for 10-20 minutes.
-
-
Quenching and RNA Precipitation:
-
Stop the reaction by adding 0.1 volumes of the stop solution.
-
Add 3 volumes of ice-cold 100% ethanol and mix well.
-
Incubate at -80°C for at least 30 minutes to precipitate the RNA.
-
Centrifuge at maximum speed (≥14,000 x g) for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Remove the supernatant and air dry the pellet for 5-10 minutes.
-
Resuspend the modified RNA in nuclease-free water.
-
Protocol 2: Primer Extension Analysis of CMA-Modified RNA
Materials:
-
CMA-modified RNA from Protocol 1
-
Fluorescently labeled or ³²P-radiolabeled DNA primer
-
Reverse transcriptase (e.g., SuperScript III or IV)
-
5X Reverse Transcription Buffer
-
dNTP mix (10 mM each)
-
DTT (0.1 M)
-
RNase inhibitor
-
Nuclease-free water
-
Formamide loading dye
Procedure:
-
Primer Annealing:
-
In a nuclease-free PCR tube, mix the CMA-modified RNA (approximately 0.5-1 pmol) and the labeled primer (1-2 pmol).
-
Adjust the volume to 10 µL with nuclease-free water.
-
Heat the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute to anneal the primer.
-
-
Reverse Transcription:
-
Prepare a master mix for the reverse transcription reaction containing:
-
4 µL 5X Reverse Transcription Buffer
-
1 µL 0.1 M DTT
-
1 µL 10 mM dNTP mix
-
0.5 µL RNase inhibitor
-
1 µL Reverse Transcriptase
-
-
Add 7.5 µL of the master mix to the annealed RNA-primer mixture.
-
Incubate at 50-55°C for 30-60 minutes.
-
-
RNA Template Removal:
-
Add 1 µL of 1 M NaOH and incubate at 95°C for 5 minutes to degrade the RNA template.
-
Neutralize the reaction by adding 1 µL of 1 M HCl.
-
-
cDNA Precipitation and Analysis:
-
Precipitate the cDNA products as described in Protocol 1, steps 3-7.
-
Resuspend the dried cDNA pellet in formamide loading dye.
-
Denature the samples at 95°C for 3 minutes before loading.
-
Analyze the cDNA products by denaturing polyacrylamide gel electrophoresis (for radiolabeled primers) or capillary electrophoresis (for fluorescently labeled primers).
-
Visualizations
Caption: Experimental workflow for CMA-based RNA footprinting.
Caption: Mechanism of CMA modification on RNA.
Caption: Application of CMA footprinting in a gene regulation pathway.
Application Notes: N-Chloro-N-methyladenosine for Studying RNA-Protein Interactions
Introduction
N-Chloro-N-methyladenosine (NCM-adenosine) is a synthetic, photoactivatable adenosine analog designed for the study of RNA-protein interactions. This application note describes the use of NCM-adenosine as a powerful tool for covalently crosslinking RNA to interacting proteins, thereby enabling the identification and characterization of RNA-binding proteins (RBPs) and their specific binding sites on RNA molecules. The chloro-methylamino group at the N6 position of adenosine can be activated by UV light, leading to the formation of a reactive species that forms a covalent bond with proximal amino acid residues of interacting proteins. This method offers a significant advantage over traditional non-covalent techniques by capturing both strong and transient RNA-protein interactions in their native cellular context.
Principle of Action
The utility of this compound as a crosslinking agent is based on its photo-inducible reactivity. When incorporated into an RNA molecule, the N-chloro-N-methylamino group is relatively stable. Upon exposure to UV radiation at a specific wavelength (typically 365 nm), the N-Cl bond undergoes homolytic cleavage, generating a highly reactive aminyl radical. This radical can then abstract a hydrogen atom from a nearby amino acid side chain of a binding protein, resulting in the formation of a stable, covalent carbon-nitrogen or carbon-carbon bond, thus crosslinking the RNA to the protein. This "zero-length" crosslinking provides high-resolution mapping of interaction sites.
Applications
-
Identification of novel RNA-binding proteins: NCM-adenosine can be incorporated into a specific RNA of interest to capture its interacting proteins from cell lysates or in living cells. The crosslinked complexes can then be purified and the proteins identified by mass spectrometry.
-
Mapping RNA-binding sites on proteins: Following crosslinking and proteolysis, the site of the covalent linkage on the protein can be identified, revealing the specific amino acid residues involved in the RNA interaction.
-
High-resolution mapping of protein-binding sites on RNA: Reverse transcription-based methods can be employed to identify the precise nucleotide at which the crosslink occurred, thus mapping the protein's footprint on the RNA.
-
Studying the dynamics of RNA-protein interactions: The ability to trigger crosslinking at specific time points allows for the investigation of dynamic changes in RNA-protein interactions in response to cellular signals or developmental cues.
Experimental Protocols
1. Hypothetical Synthesis of this compound Phosphoramidite
This protocol describes a plausible multi-step synthesis of the phosphoramidite derivative of this compound, suitable for incorporation into RNA oligonucleotides using standard solid-phase synthesis.
Materials:
-
N6-methyladenosine
-
Protecting group reagents (e.g., TBDMS-Cl, DMTr-Cl)
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous solvents (DMF, Acetonitrile, Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Protection of Ribose Hydroxyls: Protect the 2' and 5' hydroxyl groups of N6-methyladenosine using standard procedures with dimethoxytrityl (DMTr) and tert-butyldimethylsilyl (TBDMS) groups, respectively.
-
Chlorination of the N6-methylamino group: The protected N6-methyladenosine is dissolved in an anhydrous solvent and reacted with a suitable chlorinating agent, such as N-chlorosuccinimide, in the dark to yield the this compound derivative.
-
Phosphitylation: The 3'-hydroxyl group of the resulting nucleoside is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the final phosphoramidite monomer.
-
Purification: The product is purified by silica gel column chromatography to yield the pure this compound phosphoramidite.
2. Site-Specific Incorporation of NCM-adenosine into RNA
NCM-adenosine can be incorporated into a target RNA sequence at a specific position using standard automated solid-phase RNA synthesis protocols. The synthesized RNA is then deprotected and purified by HPLC.
3. In Vitro RNA-Protein Crosslinking
Materials:
-
NCM-adenosine-labeled RNA
-
Protein of interest or cell extract
-
Binding buffer (e.g., 10 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl2, 1 mM DTT)
-
UV crosslinking instrument (365 nm)
-
SDS-PAGE analysis reagents
Procedure:
-
Binding Reaction: Incubate the NCM-adenosine-labeled RNA with the protein or cell extract in the binding buffer for 30 minutes at room temperature to allow for complex formation.
-
UV Crosslinking: Expose the reaction mixture to 365 nm UV light for a predetermined time (e.g., 15-60 minutes) on ice. The optimal time should be determined empirically.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and autoradiography (if using radiolabeled RNA) or Western blotting.
4. In Vivo RNA-Protein Crosslinking and Identification of Binding Proteins (CLIP-seq adaptation)
Materials:
-
Cells expressing the NCM-adenosine-containing RNA
-
Lysis buffer
-
Antibody against the protein of interest (for targeted studies) or general RBP antibodies
-
Protein A/G beads
-
Enzymes for library preparation (RNases, ligases, reverse transcriptase, DNA polymerase)
-
Reagents for high-throughput sequencing
Procedure:
-
Cell Culture and Labeling: Introduce the NCM-adenosine-containing RNA into cells.
-
In Vivo Crosslinking: Expose the cells to 365 nm UV light.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the RBP of interest along with the crosslinked RNA.
-
RNA Fragmentation and Library Preparation: Partially digest the RNA, ligate adapters, reverse transcribe, and amplify the cDNA to prepare a sequencing library.
-
High-Throughput Sequencing and Data Analysis: Sequence the library and analyze the data to identify the RNA binding sites.
Quantitative Data Presentation
Table 1: Hypothetical Crosslinking Efficiency of NCM-adenosine with a Known RNA-Binding Protein.
| UV Exposure Time (min) | Crosslinking Efficiency (%) |
| 0 | 0.5 ± 0.1 |
| 5 | 15.2 ± 1.8 |
| 15 | 45.8 ± 3.5 |
| 30 | 62.1 ± 4.2 |
| 60 | 65.5 ± 3.9 |
Table 2: Hypothetical Top 5 Proteins Identified by Mass Spectrometry after NCM-adenosine Crosslinking with a Target lncRNA.
| Protein ID | Protein Name | Mascot Score | Number of Unique Peptides |
| P19338 | HNRNPC | 1254 | 25 |
| Q15233 | FUS | 987 | 18 |
| P35637 | TAF15 | 852 | 15 |
| P07910 | HNRNPA1 | 798 | 13 |
| Q06787 | PTBP1 | 712 | 11 |
Visualizations
Caption: Hypothetical synthesis pathway for this compound phosphoramidite.
Application Notes and Protocols for N-Chloro-N-methyladenosine Treatment of Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating mRNA splicing, stability, translation, and localization.[1][2] This dynamic and reversible modification is installed by m6A methyltransferases ("writers"), removed by demethylases ("erasers"), and recognized by m6A-binding proteins ("readers").[2] Aberrant m6A methylation has been implicated in various diseases, including cancer, where it can influence cell proliferation, apoptosis, and drug resistance.[1][3][4]
This document provides a detailed protocol for the investigation of a novel compound, N-Chloro-N-methyladenosine, in live cells. Given its structural similarity to N6-methyladenosine, it is hypothesized that this compound may act as a modulator of the m6A pathway. The following protocols outline the necessary steps to determine its cytotoxic effects, its impact on apoptosis, and a general procedure for treating cells for further molecular analysis.
I. Data Presentation: Hypothetical Quantitative Data
The following tables represent potential data generated from the experimental protocols described below. These are provided as examples to guide data interpretation.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa | 24 | 45.2 |
| 48 | 28.7 | |
| 72 | 15.1 | |
| A549 | 24 | 62.8 |
| 48 | 41.3 | |
| 72 | 25.9 | |
| SH-SY5Y | 24 | 88.1 |
| 48 | 65.4 | |
| 72 | 42.0 |
IC50 (half-maximal inhibitory concentration) values were determined using an MTT assay.
Table 2: Apoptosis Induction by this compound in HeLa Cells (48-hour treatment)
| Treatment Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 4.1 ± 0.5 | 2.3 ± 0.3 | 6.4 ± 0.8 |
| 10 | 12.5 ± 1.1 | 5.8 ± 0.6 | 18.3 ± 1.7 |
| 25 (Approx. IC50) | 25.3 ± 2.2 | 14.7 ± 1.5 | 40.0 ± 3.7 |
| 50 | 30.1 ± 2.8 | 28.9 ± 2.5 | 59.0 ± 5.3 |
Data presented as mean ± standard deviation, determined by Annexin V/Propidium Iodide staining followed by flow cytometry.
II. Experimental Protocols
Protocol 1: Determination of Cell Viability and IC50 using MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound and determine its IC50 value.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using a suitable software package.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis versus necrosis following treatment.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. After 24 hours, treat the cells with this compound at the desired concentrations (e.g., based on IC50 values) for the chosen duration (e.g., 48 hours).
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Cell Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
III. Mandatory Visualization
Diagram 1: Experimental Workflow
Caption: Workflow for cellular analysis of this compound.
Diagram 2: Hypothetical Signaling Pathway
Caption: Potential mechanism via m6A pathway modulation and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. N6-methyladenosine mediates the cellular proliferation and apoptosis via microRNAs in arsenite-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into N6-methyladenosine and programmed cell death in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Chloro-N-methyladenosine Adducts in RNA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: N-Chloro-N-methyladenosine is a specific and not widely studied RNA adduct. As such, the following protocols, data, and pathways are presented as a generalized framework based on established methodologies for other RNA adducts. Researchers should optimize these protocols for their specific experimental conditions and validate their findings accordingly.
Introduction
Chemical modifications to RNA, including adduct formation, are gaining recognition as critical regulators of RNA function and cellular processes. While modifications like N6-methyladenosine (m6A) are well-studied, the landscape of RNA adducts formed by reactive chemical species is vast and largely unexplored. This compound is a putative RNA adduct that may arise from the reaction of N-methyladenosine with chlorinated compounds. Such adducts have the potential to disrupt RNA structure and function, leading to perturbations in gene expression and cellular homeostasis.[1][2] The accumulation of RNA damage has been implicated in various diseases, including neurodegenerative disorders.[1][3]
The accurate quantification of specific RNA adducts like this compound is essential for understanding their biological significance and for the development of therapeutics that may target pathways affected by this type of RNA damage. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of nucleoside modifications.[4][5][6] This document provides a detailed protocol for the quantification of this compound in RNA using LC-MS/MS, along with a hypothetical signaling pathway and example data.
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound in Cellular RNA
The following table presents illustrative data on the levels of this compound in RNA from cells treated with a hypothetical chlorinated compound. This data is for exemplary purposes only, as no specific experimental data for this compound is currently available in the public domain. The levels are expressed as the number of adducts per 10^6 total adenosine nucleosides.
| Sample ID | Treatment Group | This compound (adducts / 10^6 A) | Standard Deviation |
| CTRL-1 | Vehicle Control | < 1.0 | - |
| CTRL-2 | Vehicle Control | < 1.0 | - |
| CTRL-3 | Vehicle Control | < 1.0 | - |
| TRT-1 | Compound X (10 µM) | 15.2 | 1.8 |
| TRT-2 | Compound X (10 µM) | 17.5 | 2.1 |
| TRT-3 | Compound X (10 µM) | 16.8 | 1.5 |
| TRT-4 | Compound X (50 µM) | 45.3 | 4.2 |
| TRT-5 | Compound X (50 µM) | 49.1 | 5.5 |
| TRT-6 | Compound X (50 µM) | 47.6 | 4.9 |
Experimental Protocols
Protocol 1: Isolation of Total RNA
This protocol describes the extraction of total RNA from cultured cells or tissues, a critical first step for adduct analysis.
Materials:
-
Trizol reagent or similar RNA extraction solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Homogenizer (for tissue samples)
-
Microcentrifuge
-
Nuclease-free tubes
Procedure:
-
Sample Lysis:
-
For cell pellets: Add 1 mL of Trizol reagent per 5-10 x 10^6 cells and lyse by repetitive pipetting.
-
For tissues: Homogenize tissue samples in 1 mL of Trizol reagent per 50-100 mg of tissue.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of Trizol reagent.
-
Cap the tubes securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of Trizol reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of Trizol reagent used.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Incubate at 55-60°C for 10-15 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by gel electrophoresis.
-
Protocol 2: Enzymatic Hydrolysis of RNA to Nucleosides
This protocol details the digestion of RNA into its constituent nucleosides for subsequent LC-MS/MS analysis.[5][6]
Materials:
-
Purified total RNA (from Protocol 1)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
10X Nuclease P1 Buffer
-
10X BAP Buffer
-
Nuclease-free water
-
Heating block or water bath
Procedure:
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine the following:
-
1-10 µg of total RNA
-
1 µL of 10X Nuclease P1 Buffer
-
Nuclease-free water to a final volume of 8 µL
-
-
-
Nuclease P1 Digestion:
-
Add 1 µL of Nuclease P1 (e.g., 1 U/µL).
-
Incubate at 37°C for 2 hours.
-
-
Alkaline Phosphatase Treatment:
-
Add 1 µL of 10X BAP Buffer.
-
Add 1 µL of Bacterial Alkaline Phosphatase (e.g., 1 U/µL).
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Preparation for LC-MS/MS:
-
After incubation, centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.
-
Transfer the supernatant to a new tube.
-
The sample is now ready for the addition of an internal standard and subsequent LC-MS/MS analysis. For very sensitive analyses, enzyme removal using a molecular weight cutoff filter may be necessary.[5]
-
Protocol 3: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer. Method optimization, including chromatography and mass spectrometer parameters, is crucial.
Materials:
-
Hydrolyzed RNA sample (from Protocol 2)
-
Stable isotope-labeled internal standard for this compound (if available; otherwise, a related labeled nucleoside can be used for relative quantification)
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column suitable for nucleoside analysis
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
To the hydrolyzed RNA sample, add a known amount of the stable isotope-labeled internal standard.
-
Dilute the sample with Mobile Phase A to a final volume suitable for injection (e.g., 50 µL).
-
-
LC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Develop a gradient to separate the nucleosides. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5-50% B (linear gradient)
-
20-25 min: 50-95% B (linear gradient)
-
25-30 min: 95% B (wash)
-
30-35 min: 5% B (re-equilibration)
-
-
The flow rate should be optimized for the column dimensions (e.g., 0.2-0.4 mL/min).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Hypothetical MRM transitions for this compound: The exact m/z values will need to be determined empirically. For a chlorinated compound, a characteristic isotopic pattern for chlorine (M and M+2 in a ~3:1 ratio) should be observed in the precursor ion scan.
-
Precursor Ion: [M+H]+ of this compound.
-
Product Ion: The most stable and abundant fragment ion, likely corresponding to the protonated N-Chloro-N-methyladenine base.
-
-
Optimize MS parameters such as collision energy and cone voltage for each transition.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a synthesized this compound standard (if available) and the internal standard.
-
Calculate the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the amount of the adduct to the total amount of adenosine in the sample, which can be quantified in the same LC-MS/MS run.
-
Mandatory Visualization
Caption: Workflow for the quantification of this compound in RNA.
Caption: Hypothetical signaling pathway initiated by this compound adducts.
References
- 1. How do cells cope with RNA damage and its consequences? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Oxidative damage to RNA: mechanisms, consequences, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
N6-methyladenosine (m6A): A Key Regulator in Viral RNA Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells and has emerged as a critical player in the field of epitranscriptomics.[1][2] This reversible methylation at the N6 position of adenosine influences many aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[3][4] Recent advancements have highlighted the significant role of m6A modification in the life cycles of various viruses, positioning it as a potential target for novel antiviral therapies.[5][6]
The m6A Machinery: Writers, Erasers, and Readers
The dynamic regulation of m6A is orchestrated by a set of proteins categorized as "writers," "erasers," and "readers".
-
Writers: This complex, primarily composed of METTL3 and METTL14, is responsible for installing the m6A modification on RNA.[4]
-
Erasers: Enzymes like FTO and ALKBH5 act as demethylases, removing the m6A mark.[4]
-
Readers: A diverse group of proteins, including those from the YTH domain family (e.g., YTHDF1, YTHDF2, YTHDC1), recognize and bind to m6A-modified RNA, mediating its downstream effects.[7]
Role of m6A in Viral Infections
The m6A modification has a dual role in viral infections, capable of both promoting and inhibiting viral replication depending on the virus and the specific context of the host cell.[6] Viruses can exploit the host's m6A machinery to their advantage, while the host can utilize it as a defense mechanism.
Pro-viral Effects of m6A:
-
Immune Evasion: m6A modifications on viral RNA can help the virus evade recognition by host innate immune sensors like RIG-I.[8] This "molecular mimicry" of host RNA prevents the activation of antiviral interferon responses.[8]
-
Enhanced Viral Gene Expression and Replication: For some viruses, m6A modification can enhance the translation and stability of viral transcripts, leading to increased production of viral proteins and progeny virions.[6]
Anti-viral Effects of m6A:
-
Inhibition of Viral Replication: In certain viral infections, the host's m6A machinery can deposit m6A marks on viral RNA, leading to their degradation or translational repression, thereby restricting viral replication.
-
Modulation of Host Antiviral Responses: m6A modification of host transcripts involved in the immune response can fine-tune the cellular antiviral state.
The following table summarizes the diverse effects of m6A modification on various viruses:
| Virus Family | Virus | Effect of m6A on Viral Life Cycle | Key Findings |
| Flaviviridae | Hepatitis C Virus (HCV) | Negative | m6A modification of the HCV genome by METTL3/14 impairs viral particle production.[6][9] |
| Dengue Virus (DENV) | No significant evidence of m6A modification | Comprehensive analysis using multiple techniques found no evidence of m6A in DENV transcripts.[10] | |
| Coronaviridae | SARS-CoV-2 | Pro-viral | SARS-CoV-2 RNA contains m6A modifications. METTL3 expression is increased upon infection, and its knockdown reduces viral replication.[11][12] |
| Orthomyxoviridae | Influenza A Virus (IAV) | Pro-viral | Inhibition of m6A addition with 3-deazaadenosine (DAA) potently inhibits IAV replication.[6] |
| Paramyxoviridae | Human Metapneumovirus (HMPV) | Pro-viral | m6A methylation of HMPV RNA promotes replication and gene expression by evading RIG-I sensing.[8] |
| Human Respiratory Syncytial Virus (RSV) | Pro-viral | m6A modification upregulates RSV replication and pathogenesis. | |
| Herpesviridae | Kaposi's Sarcoma-associated Herpesvirus (KSHV) | Pro-viral | m6A modification plays a role in the viral life cycle. |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | Pro-viral | Discrepancies exist in reports, but some studies suggest a role for m6A in the HIV-1 life cycle.[6] |
Experimental Protocols for Studying m6A in Viral RNA
Several techniques are employed to map and quantify m6A modifications on viral and host RNA.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq is a widely used antibody-based method for transcriptome-wide mapping of m6A.[7]
Protocol Overview:
-
RNA Isolation: Isolate total RNA from virus-infected and mock-infected cells.
-
RNA Fragmentation: Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).
-
Immunoprecipitation (IP): Incubate the fragmented RNA with an anti-m6A antibody to enrich for m6A-containing fragments. A parallel input control sample (without antibody) is essential.
-
Library Preparation: Prepare sequencing libraries from the immunoprecipitated RNA and the input control RNA.
-
High-Throughput Sequencing: Sequence the libraries using a next-generation sequencing platform.
-
Data Analysis: Align reads to the host and viral genomes. Identify m6A peaks by comparing the enrichment of reads in the IP sample relative to the input control.
Nanopore Direct RNA Sequencing
Nanopore sequencing offers a direct way to detect RNA modifications without the need for antibodies or reverse transcription.[13]
Protocol Overview:
-
Poly(A) RNA Isolation: Isolate poly(A)-tailed RNA from the total RNA sample.
-
Library Preparation: Prepare a direct RNA sequencing library using a kit such as the Oxford Nanopore Direct RNA Sequencing Kit.
-
Nanopore Sequencing: Sequence the native RNA on a nanopore sequencing device.
-
Data Analysis: Use specialized bioinformatic tools (e.g., m6Anet, Tombo) to analyze the raw electrical signal data. Deviations in the signal compared to an unmodified baseline can indicate the presence of m6A at specific sites.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the m6A regulatory pathway and a typical MeRIP-Seq workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. N6-methyladenosine–encoded epitranscriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Antiviral Immune Response by N6-Methyladenosine of mRNA [frontiersin.org]
- 4. Structural Insights into N6-methyladenosine (m6A) Modification in the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of N6-Methyladenosine (m6A) epitranscriptomic mark in regulating viral infections and target for antiviral development [frontiersin.org]
- 6. N6-Methyladenosine and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-methyladenosine modification of viral RNA and its role during the recognition process of RIG-I-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. N6-methyladenosine modification is not a general trait of viral RNA genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of antiviral innate immunity by chemical modification of viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Chloro-N-methyladenosine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Chloro-N-methyladenosine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
Problem 1: Low yield of N-methyladenosine (precursor)
Q: My reaction to synthesize N-methyladenosine from adenosine is resulting in a low yield. What are the possible causes and solutions?
A: Low yields in the N-methylation of adenosine can stem from several factors. A primary cause can be incomplete reaction or the formation of side products. Here are some troubleshooting steps:
-
Purity of Starting Materials: Ensure that the starting adenosine is of high purity and completely dry. Moisture can interfere with the methylation reaction.
-
Reaction Conditions: The choice of methylating agent and reaction conditions is critical. For instance, when using methyl iodide, the base and solvent system must be optimized. Consider the following adjustments:
| Parameter | Recommended Condition | Troubleshooting Action |
| Methylating Agent | Methyl iodide (CH₃I) | Use a freshly opened or distilled bottle. |
| Base | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | Ensure the base is anhydrous. If using NaH, be cautious with handling. |
| Solvent | Anhydrous Dimethylformamide (DMF) | Use a fresh bottle of anhydrous DMF. Consider drying the solvent over molecular sieves. |
| Temperature | Room temperature to 50 °C | If the reaction is slow, a moderate increase in temperature may improve the rate. Monitor for side reactions. |
| Reaction Time | 12-24 hours | Monitor the reaction progress using Thin Layer Chromatography (TLC). |
-
Side Reactions: Over-methylation to form N,N-dimethyladenosine can occur. To minimize this, use a controlled stoichiometry of the methylating agent (typically 1.1 to 1.5 equivalents).
Problem 2: Inefficient N-chlorination of N-methyladenosine
Q: I am having trouble with the final N-chlorination step to produce this compound. The reaction is either incomplete or I am observing product degradation. What should I do?
A: The N-chlorination of N-methyladenosine is a sensitive reaction, and success depends on the choice of chlorinating agent and careful control of the reaction conditions.
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common and relatively mild chlorinating agent suitable for this transformation. Trichloroisocyanuric acid (TCCA) can also be used.[1][2]
| Parameter | Recommended Condition (using NCS) | Troubleshooting Action |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Recrystallize the NCS from acetic acid if it appears discolored.[3][4] |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) | Ensure the solvent is completely dry. Chlorination reactions can be sensitive to moisture.[5] |
| Temperature | 0 °C to room temperature | Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature to control the reactivity. |
| Reaction Time | 1-4 hours | Monitor the reaction closely by TLC. N-chloro compounds can be unstable and prolonged reaction times may lead to decomposition. |
-
Product Instability: N-chloro compounds can be unstable, particularly in the presence of light, acid, or heat. It is crucial to work in a fume hood, away from direct light, and to maintain a neutral pH during workup. Computational studies suggest that chlorinated nucleobases can be susceptible to homolytic C-Cl bond dissociation.[6]
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to purify this compound. What are the recommended purification techniques?
A: The purification of N-chloro compounds requires care due to their potential instability.
-
Chromatography: Flash column chromatography on silica gel is a common method. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can be effective. It is advisable to perform the chromatography quickly and at a low temperature if possible.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. However, care must be taken to avoid prolonged heating.
-
Work-up Procedure: During the aqueous work-up, use a buffered solution (e.g., saturated sodium bicarbonate) to neutralize any acidic byproducts that could promote the decomposition of the N-chloro product.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use protecting groups for the ribose hydroxyls before N-methylation and N-chlorination?
A1: The hydroxyl groups on the ribose sugar are nucleophilic and can react with both the methylating and chlorinating agents. Protecting these groups, for example, as silyl ethers (e.g., TBDMS) or acetonides, ensures that the reaction occurs specifically at the N6-amino group of the adenosine core.[7][8] This prevents the formation of a mixture of products and simplifies purification.
Q2: What are the common side products in the synthesis of this compound?
A2: Common side products can include:
-
During N-methylation: Unreacted adenosine, and over-methylated N,N-dimethyladenosine.
-
During N-chlorination: Unreacted N-methyladenosine, and potentially products of chlorination at other positions on the purine ring, although N-chlorination is generally favored. Computational studies on pyrimidine and purine nucleosides indicate that different nitrogen and carbon atoms can be potential sites for chlorination.[9][10]
-
During Deprotection: Incomplete removal of protecting groups.
Q3: How can I confirm the formation of this compound?
A3: A combination of analytical techniques should be used for characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the N-methyl group and changes in the chemical shifts of the purine ring protons upon chlorination.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Q4: What are the safety precautions I should take when working with N-chloro compounds?
A4: N-chloro compounds should be handled with care as they are oxidizing agents and can be unstable.[11]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid exposure to heat, light, and strong acids.
-
Be aware of potential incompatibilities with certain organic solvents.[12]
Experimental Protocols
Protocol 1: Synthesis of N-methyladenosine
This protocol is based on general methods for the N-alkylation of adenosine derivatives.[13]
-
Protection of Ribose Hydroxyls:
-
Dissolve adenosine in anhydrous pyridine.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) in a portion-wise manner at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the resulting protected adenosine by silica gel chromatography.
-
-
N-methylation:
-
Dissolve the protected adenosine in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃) and methyl iodide (CH₃I).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the product by silica gel chromatography.
-
-
Deprotection:
-
Dissolve the protected N-methyladenosine in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify the N-methyladenosine by silica gel chromatography.
-
Protocol 2: Synthesis of this compound
This protocol is a hypothetical procedure based on standard N-chlorination methods.[14]
-
Preparation:
-
Dissolve N-methyladenosine (with ribose hydroxyls protected as in Protocol 1, step 1) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Chlorination:
-
Add N-chlorosuccinimide (NCS) in one portion.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product immediately by flash column chromatography on silica gel.
-
-
Deprotection:
-
Follow the deprotection procedure outlined in Protocol 1, step 3 to remove the hydroxyl protecting groups.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield reactions.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. How to purify/recrystallize N-chlorosuccinimide? - ECHEMI [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. scispace.com [scispace.com]
- 7. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. icheme.org [icheme.org]
- 12. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 13. Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Chlorinations [organic-chemistry.org]
Troubleshooting low signal in N-Chloro-N-methyladenosine experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Chloro-N-methyladenosine. Given the limited specific literature on this compound, the advice provided is based on general principles of analytical chemistry, experience with similar halogenated and modified nucleosides, and published data on related molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solution?
A1: N-chloro compounds can exhibit variable stability. The N-Cl bond may be susceptible to hydrolysis, particularly under non-neutral pH conditions or upon exposure to light.[1][2][3][4] It is recommended to prepare fresh solutions and store them protected from light at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[5][6][7] For critical experiments, it is advisable to assess the stability of your stock solutions over time.
Q2: What are the best practices for handling and storing this compound?
A2: Due to its potential reactivity, this compound should be handled with care in a well-ventilated area, avoiding inhalation or direct contact.[5][6] Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[6][7] For solutions, use anhydrous solvents if possible and store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-related degradation.
Q3: Are there any known safety concerns with this compound?
Troubleshooting Guides
Low Signal in Mass Spectrometry (LC-MS/MS)
Q4: My this compound precursor ion signal is very low in positive ion mode ESI. What could be the cause?
A4: Several factors could contribute to a weak signal in electrospray ionization (ESI) mass spectrometry:
-
Inefficient Ionization: The proton affinity of this compound may not be optimal for positive ion mode. Experiment with different mobile phase additives, such as formic acid or ammonium acetate, to enhance protonation.[8] You might also explore negative ion mode, looking for the [M-H]⁻ or [M+Cl]⁻ adducts.
-
In-source Fragmentation or Degradation: The compound might be unstable under the ESI source conditions. Try reducing the source temperature or using a gentler ionization technique if available, like nano-ESI.
-
Poor Desolvation: Ensure optimal nebulizer gas flow and drying gas temperature to facilitate efficient desolvation of the analyte ions.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte.[9] Improve sample clean-up or chromatographic separation to mitigate this.
Q5: I am observing a low signal for my product ions in MS/MS. How can I improve this?
A5: Low product ion intensity can be addressed by:
-
Optimizing Collision Energy: The optimal collision energy for fragmentation is compound-dependent. Perform a collision energy optimization experiment to find the voltage that yields the highest intensity for your desired product ions.
-
Incorrect Precursor Ion Selection: Double-check that the correct m/z for the precursor ion is being isolated.
-
Inefficient Fragmentation Pathways: The fragmentation of this compound might not be efficient. If possible, try to identify multiple fragment ions and select the most stable and intense ones for your multiple reaction monitoring (MRM) method.
Low Signal in NMR Spectroscopy
Q6: The overall signal intensity in my ¹H NMR spectrum of this compound is weak. What are the common reasons?
A6: A weak NMR signal can arise from several issues:
-
Low Sample Concentration: The most straightforward cause is a low concentration of the analyte in the NMR tube. If possible, increase the concentration of your sample.
-
Poor Solubility: The compound may not be fully dissolved in the chosen deuterated solvent. Try a different solvent in which your compound has better solubility.
-
Instrumental Factors: Ensure the NMR spectrometer is properly tuned and that the number of scans is sufficient for your sample concentration.
Q7: I am having trouble assigning peaks due to broad signals in the NMR spectrum. Why is this happening?
A7: Broad NMR signals for chlorinated compounds can be due to:
-
Quadrupolar Relaxation: The chlorine isotopes (³⁵Cl and ³⁷Cl) are quadrupolar nuclei, which can lead to broadening of signals of adjacent protons.[10][11]
-
Chemical Exchange: If the compound is undergoing slow conformational changes or exchange processes on the NMR timescale, this can result in broadened peaks. Acquiring the spectrum at different temperatures (either higher or lower) can sometimes sharpen these signals.
-
Presence of Paramagnetic Impurities: Paramagnetic metal ions can cause significant line broadening. Ensure your sample and NMR tube are free from such contaminants.
Illustrative Quantitative Data
Disclaimer: The following tables present hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available. These values are based on typical parameters for similar modified nucleosides.
Table 1: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | [To be determined experimentally] |
| Product Ion 1 (m/z) | [To be determined experimentally] |
| Product Ion 2 (m/z) | [To be determined experimentally] |
| Collision Energy (eV) | [To be optimized] |
| Dwell Time (ms) | 50 |
| LC Column | C18 Reversed-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate (mL/min) | 0.4 |
| Injection Volume (µL) | 5 |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
Note: The presence of the chloro and methyl groups will influence the chemical shifts compared to adenosine. The electronegative chlorine atom is expected to deshield nearby protons, shifting their signals downfield.[12][13][14][15]
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-2 | 8.2 - 8.4 |
| H-8 | 8.0 - 8.2 |
| H-1' | 5.9 - 6.1 |
| H-2' | 4.6 - 4.8 |
| H-3' | 4.2 - 4.4 |
| H-4' | 4.0 - 4.2 |
| H-5', 5'' | 3.7 - 3.9 |
| N-CH₃ | 3.2 - 3.5 |
Experimental Protocols
Protocol 1: General Method for LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For experimental samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and remove interfering matrix components.
-
Reconstitute the final extract in the initial mobile phase composition.
-
-
LC-MS/MS System Configuration:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Equip the system with a C18 reversed-phase column suitable for nucleoside analysis.
-
Set up a gradient elution method using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.
-
Optimize the mass spectrometer parameters, including ionization source settings (e.g., spray voltage, source temperature) and compound-specific parameters (precursor/product ions, collision energy).
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards and samples onto the LC-MS/MS system.
-
Acquire data in multiple reaction monitoring (MRM) mode.
-
Process the data using the instrument's software to generate a calibration curve and quantify the amount of this compound in the experimental samples.
-
Protocol 2: General Method for NMR Spectroscopic Analysis of this compound
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
If further structural elucidation is needed, consider acquiring two-dimensional spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratios of different protons.
-
Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the this compound molecule.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. materialsciencejournal.org [materialsciencejournal.org]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. hmdb.ca [hmdb.ca]
- 8. Processes that affect electrospray ionization-mass spectrometry of nucleobases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. (Cl) Chlorine NMR [chem.ch.huji.ac.il]
- 11. Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations'' - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: m6A-SAC-seq (m6A-selective allyl chemical labeling and sequencing)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the m6A-SAC-seq method for single-nucleotide resolution mapping of N6-methyladenosine (m6A) in RNA.
Troubleshooting Guide
This guide addresses common issues encountered during the m6A-SAC-seq workflow, from sample preparation to data analysis.
| Problem | Potential Cause | Recommended Solution |
| Low RNA Yield or Degradation | 1. Poor sample quality. | 1. Use fresh or properly stored samples. Assess RNA integrity (RIN > 7) before starting. |
| 2. RNase contamination. | 2. Use RNase-free reagents and consumables. Work in an RNase-free environment. | |
| 3. Excessive fragmentation. | 3. Optimize fragmentation time and temperature to achieve the desired size range (e.g., ~100-200 nt). | |
| Inefficient Allyl-SAM Labeling | 1. Degraded or improperly synthesized allyl-SAM. | 1. Synthesize fresh allyl-SAM and purify by HPLC. Store lyophilized aliquots at -80°C.[1] |
| 2. Inactive MjDim1 enzyme. | 2. Purify MjDim1 enzyme as described in the protocol. Perform a quality control assay to check for activity before use. | |
| 3. Suboptimal reaction conditions. | 3. Ensure the reaction buffer composition and pH are correct. Optimize enzyme and cofactor concentrations. | |
| Low Library Complexity | 1. Insufficient starting material. | 1. While m6A-SAC-seq can work with low input, starting with the recommended amount of high-quality RNA is crucial for complex libraries. |
| 2. PCR over-amplification. | 2. Determine the optimal number of PCR cycles by qPCR to avoid amplification bias. | |
| 3. Inefficient adapter ligation. | 3. Ensure RNA fragments are properly prepared for ligation and use high-quality ligase. | |
| High Background Mutation Rate in Control | 1. Spontaneous chemical damage to RNA. | 1. Avoid harsh chemical treatments and prolonged incubation times. |
| 2. Reverse transcriptase errors. | 2. Use a high-fidelity reverse transcriptase. | |
| 3. Sequencing errors. | 3. Ensure high-quality sequencing data. Filter reads based on quality scores. | |
| Low Mutation Rate at Known m6A Sites | 1. Incomplete iodine treatment. | 1. Ensure fresh iodine solution is used and optimize the reaction time for complete conversion of allylic-m6A. |
| 2. Inefficient reverse transcription through the modified base. | 2. Use a reverse transcriptase known to read through the modified base and introduce mutations. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind m6A-SAC-seq?
A1: m6A-SAC-seq is a chemical-enzymatic method for identifying m6A at single-nucleotide resolution. It utilizes the enzyme MjDim1 to transfer an allyl group from a synthetic cofactor, allyl-S-adenosyl-L-methionine (allyl-SAM), specifically to m6A residues in RNA. The allylated adenosine is then treated with iodine to form a cyclic adduct. During reverse transcription, this adduct causes misincorporation of nucleotides, creating specific mutations (A-to-C/G/T) in the resulting cDNA. These mutations are then identified by high-throughput sequencing, allowing for the precise mapping of m6A sites.
Q2: What are the critical reagents for this protocol?
A2: The two most critical non-standard reagents are the MjDim1 enzyme and the allyl-SAM cofactor. The purity and activity of the MjDim1 enzyme are essential for efficient and specific labeling. Allyl-SAM must be freshly synthesized and purified to ensure a high concentration of the active compound.
Q3: How much starting RNA is required for m6A-SAC-seq?
A3: The method has been shown to be effective with as little as 30 ng of poly(A)-selected or rRNA-depleted total RNA.[2] However, starting with a higher amount of high-quality RNA is recommended to ensure high library complexity.
Q4: How is the stoichiometry of m6A modification determined?
A4: The stoichiometry of m6A at a specific site can be quantified by calculating the mutation rate at that position in the sequencing data. The mutation rate in the treated sample is compared to the background mutation rate in the untreated control. A standard curve can be generated using synthetic RNA oligonucleotides with known m6A stoichiometry to calibrate the mutation rates to absolute modification levels.[2]
Q5: What are the main advantages of m6A-SAC-seq over antibody-based methods like MeRIP-seq?
A5: The main advantages of m6A-SAC-seq include:
-
Single-nucleotide resolution: It can pinpoint the exact location of m6A modifications.
-
Quantitative: It allows for the estimation of m6A stoichiometry at each site.
-
Reduced bias: It avoids the potential biases associated with antibody specificity and immunoprecipitation efficiency.
Q6: What are the key data analysis steps for m6A-SAC-seq?
A6: The primary data analysis steps involve:
-
Read alignment: Aligning the sequencing reads to a reference genome or transcriptome.
-
Mutation calling: Identifying single nucleotide variants (mutations) in the aligned reads.
-
Filtering: Removing background mutations present in the control sample.
-
m6A site identification: Pinpointing adenosine sites with a significantly higher mutation rate in the treated sample compared to the control.
-
Quantification: Calculating the m6A stoichiometry based on the mutation frequency.
Experimental Protocols & Data
Key Experimental Parameters
| Step | Parameter | Recommended Value/Range | Notes |
| RNA Fragmentation | Fragment Size | 100 - 200 nucleotides | Optimize fragmentation conditions (e.g., magnesium concentration, temperature, time) for your RNA sample. |
| Allyl Labeling | MjDim1 Concentration | ~0.5 - 2 µM | Titrate enzyme concentration to find the optimal balance between labeling efficiency and non-specific activity. |
| Allyl-SAM Concentration | ~100 - 500 µM | Ensure allyl-SAM is freshly prepared and purified. | |
| Incubation Time | 1 - 2 hours | Longer incubation may not necessarily increase efficiency and could lead to RNA degradation. | |
| Incubation Temperature | 37°C | ||
| Iodine Treatment | Iodine Concentration | ~50 mM | Use a freshly prepared iodine solution. |
| Incubation Time | 15 - 30 minutes | Optimize for complete conversion without causing RNA damage. | |
| Library Amplification | PCR Cycles | 12 - 18 cycles | Determine the optimal cycle number by qPCR to avoid over-amplification. |
Experimental Workflow
Caption: Workflow of the m6A-SAC-seq experiment.
Signaling Pathway Context
Caption: The m6A RNA modification pathway.
References
Technical Support Center: N-Chloro-N-methyladenosine (NCNMA) Labeling
Welcome to the technical support center for N-Chloro-N-methyladenosine (NCNMA) labeling. This resource provides troubleshooting guides and frequently asked questions to help you improve the specificity and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NCNMA) labeling and what is its primary application?
This compound (NCNMA) labeling is a chemical method designed to selectively target and modify adenosine residues within RNA molecules. Its primary application is in the field of epitranscriptomics, where it can be used to map the location of specific adenosine modifications, such as N6-methyladenosine (m6A), across the transcriptome. The principle of the technique is to induce a chemical transformation at the target adenosine that allows for its subsequent identification, for example, through biotinylation and pulldown, or by inducing mutations or truncations during reverse transcription.
Q2: I am observing high background (non-specific labeling) in my experiments. What are the likely causes and how can I reduce it?
High background is a common issue that can obscure specific signals. The primary causes include:
-
Suboptimal NCNMA Concentration: An excessively high concentration of the labeling reagent can lead to off-target reactions with other nucleotides.
-
Incorrect Buffer Conditions: The pH and composition of the reaction buffer are critical for the specificity of the chemical labeling.
-
RNA Degradation: Degraded RNA can expose reactive sites that may contribute to non-specific labeling.
-
Contamination: Contaminants in the RNA sample or reagents can interfere with the labeling reaction.
To mitigate these, it is crucial to perform a thorough optimization of the NCNMA concentration and reaction buffer conditions. Additionally, ensuring the integrity of your RNA and the purity of your reagents is essential.
Q3: How can I optimize the concentration of NCNMA for my specific RNA sample?
Optimization of the NCNMA concentration is a critical step to ensure high specificity. This can be achieved by performing a dose-response experiment. A detailed protocol for this is provided in the "Experimental Protocols" section. The goal is to find the lowest concentration of NCNMA that provides a robust signal for your target while minimizing non-specific labeling.
Q4: What are the most critical parameters in the NCNMA labeling protocol to ensure high specificity?
Several parameters must be carefully controlled:
-
Reaction Temperature: Chemical labeling reactions are often sensitive to temperature fluctuations. It is important to maintain a consistent and optimized temperature throughout the incubation.
-
Incubation Time: Both insufficient and excessive incubation times can lead to suboptimal results. A time-course experiment should be performed to determine the ideal reaction duration.
-
Buffer pH: The reactivity of NCNMA and the target adenosine residues can be highly dependent on the pH of the reaction buffer.
-
Quenching Step: A dedicated quenching step is necessary to stop the labeling reaction and prevent further non-specific modifications.
Q5: How can I validate the specificity of my NCNMA labeling?
Validation of labeling specificity is crucial for reliable data interpretation. This can be achieved through several approaches:
-
Control Experiments: Use an RNA sample that is known to lack the target modification as a negative control.
-
Orthogonal Methods: Validate your findings using an independent method, such as antibody-based immunoprecipitation (MeRIP-seq) or enzyme-based detection methods.
-
Sequencing Analysis: For transcriptome-wide studies, analyze the sequence context of labeled sites to see if it matches known motifs for the target modification.
Troubleshooting Guides
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| NCNMA concentration is too high. | Perform a titration experiment to determine the optimal NCNMA concentration. Start with a lower concentration and gradually increase it. |
| Incubation time is too long. | Conduct a time-course experiment to find the shortest incubation time that yields a sufficient signal. |
| Suboptimal reaction buffer pH. | Optimize the pH of your reaction buffer. Test a range of pH values around the recommended starting point. |
| RNA is degraded. | Assess RNA integrity using a Bioanalyzer or gel electrophoresis. Use high-quality, intact RNA for your experiments. |
| Inefficient quenching of the reaction. | Ensure the quenching reagent is fresh and added at the correct concentration to completely stop the labeling reaction. |
Problem: Low or No Signal
| Possible Cause | Recommended Solution |
| NCNMA concentration is too low. | Increase the NCNMA concentration in a stepwise manner. |
| Incubation time is too short. | Extend the incubation time. Confirm with a time-course experiment. |
| Target modification is absent or at a very low abundance in the sample. | Use a positive control RNA that is known to contain the target modification. |
| Inefficient downstream detection. | Optimize your biotinylation, pulldown, or reverse transcription conditions. |
| NCNMA reagent has degraded. | Use a fresh stock of the NCNMA labeling reagent. |
Problem: Inconsistent Results Between Replicates
| Possible Cause | Recommended Solution |
| Inaccurate pipetting of reagents. | Calibrate your pipettes and use care when preparing reaction mixtures. Prepare a master mix for all replicates. |
| Temperature fluctuations during incubation. | Use a calibrated heat block or water bath with a stable temperature. |
| Variability in RNA sample quality. | Ensure that all RNA samples used for replicates are of the same high quality and concentration. |
| Inconsistent timing of reaction steps. | Standardize the timing of each step in the protocol, especially the incubation and quenching steps. |
Experimental Protocols
Protocol 1: Optimization of NCNMA Concentration
-
Prepare a series of NCNMA dilutions: Prepare a 2-fold serial dilution of the NCNMA stock solution, ranging from 0.1x to 10x the recommended starting concentration.
-
Set up parallel reactions: For each NCNMA concentration, set up a labeling reaction using a consistent amount of your control RNA.
-
Incubate under standard conditions: Incubate all reactions for the recommended time and at the optimal temperature.
-
Quench the reactions: Stop all reactions simultaneously using the appropriate quenching buffer.
-
Analyze the labeling efficiency: Use a downstream detection method (e.g., dot blot with a biotin-specific antibody if using a biotinylated probe, or RT-qPCR across a known modified site) to assess the signal at each NCNMA concentration.
-
Determine the optimal concentration: The optimal concentration is the lowest concentration that gives a robust signal with the positive control and minimal signal with the negative control.
Protocol 2: Validation of Labeling Specificity using a Negative Control
-
Synthesize or obtain a negative control RNA: This should be an in vitro transcribed RNA of a sequence known to contain your target modification, and an equivalent transcript where the modified base has been substituted with a canonical base.
-
Perform NCNMA labeling: Label both the positive control (with modification) and negative control (without modification) RNA in parallel using the optimized NCNMA concentration.
-
Analyze the results: Compare the signal obtained from the positive and negative controls. A successful specific labeling will result in a strong signal from the positive control and a negligible signal from the negative control.
Visualizations
Caption: General experimental workflow for NCNMA labeling of RNA.
Caption: Troubleshooting decision tree for high background in NCNMA labeling.
N-Chloro-N-methyladenosine concentration for optimal RNA modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RNA modifications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of N-Chloro-N-methyladenosine for RNA modification?
Currently, there is limited specific information available in the public domain regarding the use and optimal concentration of this compound for RNA modification. The majority of research on adenosine modification focuses on N6-methyladenosine (m6A), which is the most abundant internal modification in eukaryotic mRNA.[1][2][3]
For researchers interested in achieving RNA modification, it is recommended to consult protocols for established methods such as those for installing m6A modifications or other RNA labeling techniques. The optimal concentration of any reagent will be highly dependent on the specific experimental context, including the type of RNA, the desired level of modification, and the specific protocol being followed.
Q2: What are the key components of the N6-methyladenosine (m6A) modification machinery?
The m6A modification is a dynamic and reversible process regulated by a set of proteins categorized as "writers," "erasers," and "readers".[1]
-
Writers: These are methyltransferase complexes that install the methyl group onto adenosine. The core writer complex includes the catalytic subunit METTL3 and the accessory subunit METTL14.[1][3] Other associated proteins like WTAP, KIAA1429, and RBM15/RBM15B are also involved in this process.[1]
-
Erasers: These are demethylases that remove the methyl group. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5.[1][4]
-
Readers: These proteins recognize and bind to m6A-modified RNA, mediating the downstream effects of the modification. The YTH domain-containing family of proteins (e.g., YTHDF1, YTHDF2, YTHDC1) are the primary m6A readers.[1][5]
Q3: How can I detect N6-methyladenosine (m6A) modifications in my RNA samples?
Several techniques are available to detect and map m6A modifications in RNA. One of the most widely used methods is methylated RNA immunoprecipitation sequencing (MeRIP-seq), also known as m6A-seq.[2] This technique involves using an m6A-specific antibody to enrich for m6A-containing RNA fragments, which are then sequenced. However, it is important to note that this antibody-based method can have a high rate of false positives.[6]
For more precise mapping at single-nucleotide resolution, methods like miCLIP-seq (m6A individual-nucleotide resolution crosslinking and immunoprecipitation sequencing) and PA-m6A-seq (photo-crosslinking-assisted m6A sequencing) can be used.[2] It is often recommended to use orthogonal, antibody-independent methods to validate findings from antibody-based techniques.[6]
Troubleshooting Guides
Issue 1: Low Yield of Labeled RNA
Possible Causes:
-
Poor quality of starting RNA: The presence of contaminants or degradation of the initial RNA sample can inhibit labeling reactions.
-
Inefficient enzymatic reaction: Suboptimal reaction conditions (temperature, incubation time, enzyme concentration) can lead to poor labeling efficiency.
-
Loss of RNA during purification: RNA can be lost during precipitation and washing steps.
Solutions:
-
Assess RNA quality: Before starting, run an aliquot of your total RNA on a gel or use a bioanalyzer to check for integrity.
-
Optimize reaction conditions: Refer to the specific protocol for your labeling kit and consider optimizing parameters such as enzyme concentration and incubation time.
-
Use a carrier: When precipitating RNA, especially at low concentrations, adding a carrier like glycogen can help improve recovery.
-
Careful handling: Be cautious during washing steps to avoid dislodging the RNA pellet.
Issue 2: High Background Signal in Microarray or Sequencing
Possible Causes:
-
Non-specific binding of labeled probes: Probes may bind to sequences other than the intended target.
-
Incomplete removal of unincorporated labels: Residual free labels can contribute to background noise.
-
Contamination of RNA sample: The presence of DNA or other contaminants can lead to non-specific signals.
Solutions:
-
Optimize hybridization and washing conditions: Increase the stringency of your hybridization and washing steps to reduce non-specific binding.
-
Thorough purification: Ensure that all unincorporated labels are removed after the labeling reaction by using appropriate purification columns or precipitation methods.
-
DNase treatment: Treat your RNA samples with DNase to remove any contaminating DNA.
Quantitative Data Summary
The following table summarizes typical concentration ranges for common reagents used in RNA labeling and modification experiments. Please note that these are general guidelines, and optimal concentrations may vary depending on the specific protocol and experimental setup.
| Reagent | Typical Concentration/Amount | Purpose |
| Total RNA (for labeling) | 3 - 10 µg | Starting material for labeling reactions.[7][8] |
| Random Hexamers | 0.5 µg/µl | Priming for reverse transcription.[8] |
| dNTP Mix | 10 mM each | Building blocks for cDNA synthesis.[7] |
| Superscript II RT | 1 µl (200 U/µl) | Reverse transcriptase for cDNA synthesis.[7] |
| Aminoallyl-UTP | Varies by kit | Incorporation of a reactive group for dye coupling. |
| NHS-ester dyes | Varies by kit | Covalent labeling of aminoallyl-modified RNA. |
Experimental Protocols
General Workflow for Antisense RNA (aRNA) Amplification and Labeling
This protocol describes a general method for amplifying and labeling RNA for use in microarray hybridizations.
I. First-Strand cDNA Synthesis
-
Mix 3-10 µg of total RNA with 1 µl of a T7dT primer (0.5µg/µl) and RNase-free water to a final volume of 12 µl.[7]
-
Incubate the mixture at 70°C for 10 minutes and then quick-chill on ice.[7]
-
Add the following to the reaction: 4 µl of 5X First Strand Buffer, 2 µl of 0.1 M DTT, and 1 µl of a 10 mM dNTP mix.[7]
-
Incubate at 37°C for 2 minutes.[7]
-
Add 1 µl of Superscript II reverse transcriptase and incubate at 37°C for 1 hour.[7]
II. Second-Strand cDNA Synthesis
-
To the first-strand reaction, add 92 µl of RNase-free water, 30 µl of 5X Second Strand Buffer, 3 µl of 10 mM dNTP mix, 4 µl of E. coli DNA Polymerase I, and 1 µl of E. coli RNase H.[7]
-
Incubate at 16°C for 2 hours.[7]
-
Stop the reaction by adding 10 µl of 0.5 M EDTA.[7]
III. Purification of cDNA
-
Purify the double-stranded cDNA using phenol:chloroform extraction followed by ethanol precipitation or using a commercial purification kit.
IV. In Vitro Transcription and Labeling
-
Use the purified cDNA as a template for in vitro transcription using a T7 RNA polymerase kit.
-
During transcription, incorporate a modified nucleotide such as aminoallyl-UTP into the newly synthesized antisense RNA (aRNA).
-
Purify the aRNA using a column-based method.
-
Covalently couple an NHS-ester dye to the aminoallyl groups in the aRNA.
-
Purify the labeled aRNA to remove any unincorporated dye.
V. Fragmentation
-
Fragment the labeled aRNA to a size of approximately 50-200 nucleotides by incubating with a fragmentation buffer at an elevated temperature (e.g., 70°C).[7]
Visualizations
Caption: The m6A RNA modification pathway, illustrating the roles of writers, erasers, and readers.
Caption: A typical workflow for antisense RNA (aRNA) amplification and fluorescent labeling.
References
- 1. Structural Insights into N6-methyladenosine (m6A) Modification in the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N6-methyladenosine modification of viral RNA and its role during the recognition process of RIG-I-like receptors [frontiersin.org]
- 3. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 4. N6-Methyladenosine RNA Modification in Host Cells Regulates Peste des Petits Ruminants Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N 6-methyladenosine of chromosome-associated regulatory RNA regulates chromatin state and transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. its.caltech.edu [its.caltech.edu]
- 8. genome.wisc.edu [genome.wisc.edu]
N-Chloro-N-methyladenosine experimental controls and best practices
Frequently Asked Questions (FAQs)
Q1: What is N-Chloro-N-methyladenosine and what are its potential applications?
This compound is a putative derivative of N6-methyladenosine, characterized by the presence of a reactive N-chloro group. While this specific compound is not described in current literature, its structure suggests potential utility as a research tool for studying processes involving radical-mediated reactions or as a highly reactive probe for adenosine-binding proteins. Its reactivity would likely be its most prominent feature, making it a tool for specialized applications rather than a stable therapeutic agent.
Q2: What are the primary safety concerns when working with this compound?
Given the nature of N-chloroamines, this compound is predicted to be unstable and highly reactive. Key safety considerations include:
-
Instability: The compound may decompose, potentially vigorously, upon exposure to light, heat, or certain metals.
-
Reactivity: It is expected to be a strong oxidizing and chlorinating agent. It may react with a wide range of biological molecules, including proteins and nucleic acids.[1][2]
-
Radical Formation: N-chloroamines are known to decay and form nitrogen-centered radicals.[1][2] These radicals can initiate uncontrolled chain reactions and are potentially cytotoxic.
Q3: How should this compound be stored?
Hypothetically, optimal storage conditions to minimize decomposition would be:
-
In a dark, amber vial to protect from light.
-
At ultra-low temperatures (-80°C).
-
As a dry, solid compound under an inert atmosphere (e.g., argon).
-
Avoidance of aqueous solutions for long-term storage due to likely rapid hydrolysis and degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | Compound degradation | Prepare fresh solutions immediately before each experiment. Assess compound integrity pre- and post-experiment using techniques like HPLC or LC-MS. |
| High reactivity leading to immediate quenching | Perform experiments at lower temperatures if the biological system permits. Use a higher initial concentration of the compound. | |
| High background or off-target effects | Non-specific reactivity of the N-chloro group or radical formation | Include a "scavenger" control group with a radical scavenger to determine the extent of radical-mediated effects.[1][3] Use a structurally similar but non-chlorinated control (N-methyladenosine) to distinguish chloro-specific effects. |
| Reaction with media components | Prepare the compound in a simplified, defined buffer system immediately before adding to the experimental system. Test for reactions with individual media components. | |
| Variability between experimental replicates | Inconsistent compound concentration due to instability | Standardize the time between dissolving the compound and applying it to the experimental system. Perform a time-course stability study in the experimental buffer. |
| Contamination with degradation products | Purify the compound immediately before use if possible. Characterize any degradation products to understand their potential confounding effects. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Experimental Buffer
-
Preparation: Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO).
-
Dilution: Dilute the stock solution to the final working concentration in the intended experimental buffer.
-
Time Points: Aliquot the solution into separate tubes for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Incubation: Incubate the tubes under the same conditions as the planned experiment (e.g., temperature, light exposure).
-
Quenching (optional but recommended): At each time point, "quench" the reaction by adding a reducing agent (e.g., sodium thiosulfate) to neutralize any remaining reactive compound.
-
Analysis: Analyze the samples from each time point using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining.
-
Data Interpretation: Plot the concentration of the intact compound against time to determine its half-life in the experimental buffer.
Visualizations
References
Technical Support Center: N6-methyladenosine (m6A) Modification and RNA Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chemical modulators of N6-methyladenosine (m6A) and encountering issues with RNA degradation.
Frequently Asked Questions (FAQs)
Q1: What is N6-methyladenosine (m6A) and how does it affect RNA stability?
A1: N6-methyladenosine (m6A) is the most common internal modification found in eukaryotic messenger RNA (mRNA). This modification is dynamic and reversible, playing a crucial role in many aspects of RNA metabolism, including splicing, nuclear export, translation, and stability. The effect of m6A on RNA stability is context-dependent. It can either promote RNA degradation or protect the transcript from it. This dual function is mediated by "reader" proteins that recognize the m6A mark and recruit different sets of effector proteins. For instance, the YTHDF2 reader protein is known to target m6A-modified RNAs for degradation.
Q2: I'm observing significant RNA degradation after treating my cells with a small molecule inhibitor of an m6A "writer" (methyltransferase) or "eraser" (demethylase). What could be the cause?
A2: Several factors could contribute to RNA degradation following treatment with m6A modulators:
-
RNase Contamination: The experimental workflow, including cell lysis, RNA extraction, and subsequent handling, might have introduced RNases. Small molecule inhibitors themselves are unlikely to introduce RNases, but the extended incubation and processing times can increase the risk of contamination if proper aseptic techniques are not followed.
-
Chemical Instability of RNA: RNA is inherently less stable than DNA due to the presence of a 2'-hydroxyl group, making it susceptible to hydrolysis, especially at non-optimal pH or temperature. The chemical environment during drug treatment and subsequent processing could contribute to RNA degradation.
-
Induction of Cellular Stress: The small molecule inhibitor might induce cellular stress or apoptosis, leading to the activation of endogenous RNases and subsequent RNA degradation.
-
Alteration of RNA-Protein Interactions: By changing the m6A landscape, you are altering the binding of various RNA-binding proteins (RBPs) that can affect RNA stability. This can expose previously protected RNA sequences to cellular RNases.
Q3: What are the best practices for preventing RNA degradation during experiments involving chemical treatment of cells?
A3: To minimize RNA degradation, it is crucial to maintain a stringent RNase-free environment and handle samples with care:
-
Dedicated Workspace: Whenever possible, work in a designated area specifically for RNA research.
-
RNase Decontamination: Regularly decontaminate work surfaces, pipettes, and other equipment with RNase-deactivating solutions.[1][2]
-
Proper Personal Protective Equipment (PPE): Always wear gloves and change them frequently, especially after touching non-sterile surfaces.
-
Use of RNase-Free Consumables: Utilize certified RNase-free pipette tips, tubes, and reagents.[3]
-
Immediate Sample Processing: Process cell or tissue samples immediately after harvesting to inactivate endogenous RNases. This can be achieved by flash-freezing in liquid nitrogen or by using RNA stabilization reagents.[1]
-
Inclusion of RNase Inhibitors: Add a broad-spectrum RNase inhibitor to your lysis buffer and other relevant solutions to protect your RNA from any residual RNase activity.[3]
Q4: How can I assess the integrity of my RNA after treatment?
A4: Several methods can be used to evaluate RNA quality:
-
Denaturing Agarose Gel Electrophoresis: This is a common and relatively inexpensive method. Intact total RNA will show two sharp bands corresponding to the 28S and 18S ribosomal RNA (rRNA). A 2:1 intensity ratio of the 28S to 18S band is a good indicator of high-quality RNA. Degraded RNA will appear as a smear towards the bottom of the gel.
-
Microfluidic Capillary Electrophoresis: Instruments like the Agilent Bioanalyzer provide a more quantitative assessment of RNA integrity. They generate an RNA Integrity Number (RIN) on a scale of 1 to 10, with 10 being the most intact. A RIN value of 7 or higher is generally recommended for downstream applications like qPCR and sequencing.[4][5]
-
Spectrophotometry: Measuring the absorbance at 260 nm and 280 nm (A260/A280 ratio) can assess the purity of the RNA sample. A ratio of ~2.0 is generally considered pure for RNA. While this does not directly measure integrity, low purity can interfere with downstream applications.[6]
Troubleshooting Guides
Issue 1: Smeared RNA bands on a denaturing agarose gel after chemical treatment.
| Possible Cause | Troubleshooting Step |
| RNase Contamination | 1. Thoroughly decontaminate your entire workspace, including pipettes, centrifuges, and gel electrophoresis equipment, with an RNase decontamination solution.[2] 2. Use fresh, certified RNase-free reagents, including water, buffers, and loading dyes. 3. Always wear gloves and change them frequently. 4. Incorporate a potent RNase inhibitor into your RNA extraction and subsequent enzymatic reactions. |
| Suboptimal Sample Handling | 1. Minimize the time between cell harvesting and lysis. 2. Ensure complete cell lysis to release RNA into a protective buffer containing chaotropic agents (e.g., guanidinium thiocyanate) that inactivate RNases.[1] 3. Avoid repeated freeze-thaw cycles of your RNA samples. Store RNA at -80°C in small aliquots.[1] |
| Chemical-Induced RNA Damage | 1. Optimize the concentration and incubation time of your chemical treatment to minimize off-target effects and cellular toxicity. 2. After treatment, wash cells with ice-cold PBS to remove residual chemicals before lysis. 3. Consider performing a time-course experiment to determine the optimal treatment duration that achieves the desired effect on m6A levels without causing excessive RNA degradation. |
Issue 2: Low RNA Integrity Number (RIN) value after RNA extraction from treated cells.
| Possible Cause | Troubleshooting Step |
| Inefficient RNase Inactivation | 1. Ensure your lysis buffer contains a strong denaturant (e.g., guanidinium-based) and is used at the correct volume for your sample size to rapidly inactivate endogenous RNases. 2. Add a broad-spectrum RNase inhibitor to your lysis buffer as an extra precaution. |
| Mechanical Shearing of RNA | 1. During homogenization, avoid excessive vortexing or vigorous pipetting that can cause mechanical shearing of the RNA. 2. If using mechanical homogenizers, keep the sample on ice and process in short bursts to prevent overheating. |
| Poor Quality Starting Material | 1. Ensure cells are healthy and not overly confluent before starting the treatment, as stressed or dying cells can have higher levels of endogenous RNases. 2. If possible, use fresh samples rather than stored ones. If storage is necessary, use a stabilizing agent or flash-freeze in liquid nitrogen.[1] |
Quantitative Data Summary
Table 1: Comparison of Common RNase Inhibitors
| RNase Inhibitor | Target RNases | Ineffective Against | Key Features |
| RNasin® Ribonuclease Inhibitor | RNase A, RNase B, RNase C | RNase 1, RNase T1, S1 Nuclease, RNase H | Placental-derived, forms a 1:1 complex with RNases.[7] |
| SUPERase•In™ RNase Inhibitor | RNase A, RNase B, RNase C, RNase 1, RNase T1 | - | Broader spectrum of inhibition compared to traditional RNase inhibitors.[8] |
| RNaseOUT™ Recombinant Ribonuclease Inhibitor | RNase A, RNase B, RNase C | RNase 1, RNase T1, S1 Nuclease, RNase H | Recombinant version of the placental RNase inhibitor.[7] |
Note: The effectiveness of RNase inhibitors can be concentration-dependent and may vary based on the specific type and level of RNase contamination.
Table 2: Stability of RNA in Different Storage Buffers at 4°C
| Storage Buffer | RNA Integrity after 3 weeks at 4°C |
| RNase-free Water | Largely intact |
| TE Buffer (pH 7.5) | Largely intact |
| Sodium Citrate (pH 6.0) | Largely intact |
Data suggests that while low temperature is the most critical factor for short-term storage, buffering the solution can provide additional protection against hydrolysis. For long-term storage, -80°C is always recommended.[9]
Experimental Protocols
Protocol 1: General Procedure for Treating Adherent Cells with an m6A Modulator and Subsequent RNA Extraction
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvesting.
-
Chemical Treatment:
-
Prepare a stock solution of the m6A modulator in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture media.
-
Remove the old media from the cells and add the media containing the chemical modulator.
-
Incubate the cells for the desired period under standard cell culture conditions.
-
-
Cell Harvesting and Lysis:
-
At the end of the treatment, place the cell culture plate on ice.
-
Aspirate the media and wash the cells once with ice-cold, RNase-free PBS.
-
Aspirate the PBS and add the appropriate volume of a guanidinium-based lysis buffer (e.g., Buffer RLT from Qiagen RNeasy kits) containing 1% β-mercaptoethanol directly to the plate.
-
Use a cell scraper to ensure all cells are lysed and collect the lysate.
-
-
RNA Extraction:
-
Proceed with your preferred RNA extraction protocol (e.g., column-based kits or phenol-chloroform extraction).
-
Ensure all steps are performed in an RNase-free environment.
-
-
RNA Quality Control:
-
Assess the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA using denaturing agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
Protocol 2: Dot Blot Assay for Detecting Global m6A Levels in mRNA
-
mRNA Purification: Isolate total RNA from your control and treated samples as described above. Purify mRNA from the total RNA using oligo(dT)-magnetic beads according to the manufacturer's protocol.
-
RNA Quantification and Denaturation:
-
Quantify the purified mRNA using a spectrophotometer.
-
Prepare serial dilutions of your mRNA samples (e.g., 400 ng, 200 ng, 100 ng) in RNase-free water.
-
Denature the mRNA by heating at 65°C for 5 minutes, then immediately place on ice.
-
-
Membrane Spotting and Crosslinking:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
-
To normalize for the amount of RNA spotted, you can stain a duplicate membrane with methylene blue.[11]
-
Quantify the dot intensities using image analysis software (e.g., ImageJ).
-
Visualizations
References
- 1. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. Working with RNA: Hints and Tips | Bioline | Meridian Bioscience [bioline.com]
- 4. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. A Head-to-Head Comparison of RNasin® and RNaseOUT™ Ribonuclease Inhibitors [promega.sg]
- 8. Ribonuclease Inhibitors (RNase Inhibitors) | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Tips & Best Practices for Working with RNA - Biotium [biotium.com]
- 10. Detecting RNA Methylation by Dot Blotting | Proteintech Group [ptglab.com]
- 11. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [bio-protocol.org]
Technical Support Center: Optimization of Primer Extension for N-Chloro-N-methyladenosine Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with N-Chloro-N-methyladenosine DNA adducts. The information provided is based on established principles of primer extension assays and studies on analogous bulky DNA adducts, as direct literature on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is a primer extension assay and how is it used to study DNA adducts like this compound?
A primer extension assay is a technique used to map the 5' ends of nucleic acid molecules.[1] In the context of DNA adducts, it is used to identify the precise location of the adduct on a DNA template. A labeled primer is annealed to the template strand upstream of the suspected adduct site. A DNA polymerase is then used to extend the primer. When the polymerase encounters the this compound adduct, it may be blocked or stalled, leading to the generation of truncated DNA fragments. The length of these fragments, when analyzed by gel electrophoresis, corresponds to the position of the adduct.[1] This method can also be used to quantify the extent of adduction and to study the fidelity of DNA polymerases when bypassing such lesions.
Q2: Why does the this compound adduct cause polymerase stalling?
Bulky chemical groups attached to DNA bases, such as the this compound adduct, can physically obstruct the active site of the DNA polymerase, preventing it from proceeding along the template.[2][3] This steric hindrance disrupts the normal Watson-Crick base pairing and the conformational changes required for nucleotide incorporation and translocation of the polymerase. The presence of both a chloro and a methyl group on the N-adenosine likely creates a significant structural distortion in the DNA helix, further contributing to polymerase stalling.
Q3: Can any DNA polymerase be used for primer extension with this compound adducts?
Standard replicative DNA polymerases are often blocked by bulky adducts.[2][4] Specialized DNA polymerases, known as translesion synthesis (TLS) polymerases, are capable of bypassing such DNA lesions.[4] However, this bypass can be error-prone, leading to the incorporation of incorrect nucleotides opposite the adduct. The choice of polymerase will depend on the experimental goal. For simply mapping the adduct location, a polymerase that stalls reliably at the adduct site would be preferable. If studying bypass efficiency and fidelity, a TLS polymerase would be necessary.
Q4: What are the expected outcomes of a primer extension assay with an this compound adduct?
The primary expected outcome is the appearance of a band on a denaturing polyacrylamide gel that is one nucleotide shorter than the full-length extension product. The intensity of this band can be used to quantify the percentage of polymerase stalling at the adduct site. In some cases, you may also observe bands corresponding to full-length product, indicating that the polymerase was able to bypass the adduct. Analysis of the sequence of the bypass products can reveal the fidelity of the polymerase.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No primer extension product or very faint bands | 1. Inefficient primer annealing: Annealing temperature may be too high or too low.[5][6] 2. Degraded primer or template DNA: Repeated freeze-thaw cycles or nuclease contamination can degrade nucleic acids. 3. Inactive DNA polymerase: Enzyme may have lost activity due to improper storage or handling. 4. Inhibitors in the reaction: Contaminants from DNA purification steps can inhibit the polymerase. | 1. Optimize the annealing temperature using a gradient PCR. Ensure primer design is optimal (e.g., appropriate GC content, no strong secondary structures). 2. Check the integrity of the primer and template on a denaturing gel. Use fresh stocks if necessary. 3. Use a fresh aliquot of DNA polymerase. Ensure proper storage at -20°C in a non-frost-free freezer. 4. Re-purify the DNA template. Consider adding PCR enhancers to the reaction mix. |
| High background or smeared bands on the gel | 1. Non-specific primer annealing: Annealing temperature is too low, or primer design is not specific.[6] 2. Primer-dimer formation: Primers are annealing to each other. 3. Too much DNA template or polymerase: Excess components can lead to non-specific amplification. 4. Contamination: Nuclease contamination can lead to DNA degradation and smearing. | 1. Increase the annealing temperature in 2°C increments. Redesign primers for higher specificity. 2. Optimize primer concentration. Consider using a hot-start polymerase to minimize primer-dimer formation at lower temperatures. 3. Titrate the amount of template DNA and polymerase to find the optimal concentration. 4. Use nuclease-free water and reagents. Maintain a clean working environment. |
| Polymerase reads through the adduct with no stalling | 1. Choice of DNA polymerase: The polymerase used may be highly processive and capable of bypassing the adduct. 2. Low efficiency of adduct formation: The template DNA may not contain a significant amount of the this compound adduct. 3. Reaction conditions favor bypass: High dNTP concentrations or the presence of certain metal cofactors might promote read-through. | 1. Switch to a less processive DNA polymerase that is more sensitive to DNA damage. 2. Verify the presence and efficiency of adduct formation using an independent method, such as mass spectrometry. 3. Try lowering the dNTP concentration. Optimize the magnesium chloride concentration. |
| Multiple bands observed near the adduct site | 1. Polymerase pausing at multiple sites: The DNA sequence around the adduct may contain features that cause polymerase pausing (e.g., GC-rich regions, secondary structures). 2. Heterogeneous adduct formation: The adduct may exist in different conformations that affect polymerase stalling differently. 3. Nuclease activity: Partial degradation of the primer or template can result in multiple bands. | 1. Analyze the DNA sequence for potential pause sites. Optimize reaction conditions (e.g., use of PCR enhancers like betaine or DMSO) to reduce secondary structures. 2. This is a possibility with complex adducts. Further characterization of the adducted template may be needed. 3. Ensure all reagents and materials are nuclease-free. |
Experimental Protocols
Primer Extension Assay for Mapping this compound Adducts
This protocol is adapted from standard primer extension methodologies and is intended for mapping the location of the adduct.[7]
Materials:
-
Template DNA containing the this compound adduct
-
5'-end labeled primer (e.g., with 32P or a fluorescent dye)
-
DNA Polymerase (e.g., Taq DNA Polymerase or a Sequenase variant)
-
10x Polymerase Buffer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Nuclease-free water
Procedure:
-
Annealing Reaction:
-
In a PCR tube, mix:
-
Template DNA (10-100 fmol)
-
5'-end labeled primer (1-2 pmol)
-
10x Polymerase Buffer (2 µL)
-
Nuclease-free water to a final volume of 18 µL
-
-
Heat the mixture to 95°C for 3 minutes.
-
Slowly cool to the annealing temperature of the primer (typically Tm - 5°C) and incubate for 30 minutes.
-
-
Extension Reaction:
-
To the annealed primer-template, add:
-
dNTP mix (1 µL of 10 mM stock)
-
DNA Polymerase (1-2 units)
-
-
Incubate at the optimal temperature for the polymerase (e.g., 37°C for Sequenase, 72°C for Taq) for 15-30 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Analyze the products on a denaturing polyacrylamide gel (e.g., 12-20%) alongside a sequencing ladder of the same DNA template to precisely map the stall site.
-
Quantitative Data Summary
The following table provides a hypothetical summary of quantitative data that could be obtained from a primer extension experiment to analyze polymerase stalling at an this compound adduct.
| DNA Polymerase | % Stalling at Adduct Site | % Bypass of Adduct | Predominant Nucleotide Incorporated Opposite Adduct |
| Taq Polymerase | 85% | 15% | dATP, dGTP |
| Klenow Fragment (exo-) | 95% | 5% | dATP |
| TLS Polymerase η | 30% | 70% | dATP, dTTP |
| TLS Polymerase κ | 45% | 55% | dCTP |
Note: This data is illustrative and the actual results will depend on the specific experimental conditions and the DNA sequence context.
Visualizations
Caption: Workflow for Primer Extension Analysis of DNA Adducts.
Caption: Troubleshooting Logic for Primer Extension Issues.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Research | Renaissance School of Medicine at Stony Brook University [renaissance.stonybrookmedicine.edu]
- 5. Optimisation of the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing your PCR [takarabio.com]
- 7. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
Validation & Comparative
In-depth Comparison of RNA Structure Probing Reagents: A Guide for Researchers
A Note to Our Readers: The initial aim of this guide was to provide a direct comparison between N-Chloro-N-methyladenosine and Dimethyl sulfate (DMS) for RNA structure probing. However, a comprehensive search of scientific literature and public databases did not yield any information on the use of "this compound" as a chemical probe for RNA structure analysis. The searches predominantly returned results for N6-methyladenosine (m6A), which is a naturally occurring epigenetic modification of RNA, rather than an external chemical agent used for structural interrogation.
Therefore, this guide has been adapted to provide a thorough overview and guide to Dimethyl sulfate (DMS), a widely used and well-documented reagent for RNA structure probing. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in this critical area of study.
Probing RNA Structure with Dimethyl Sulfate (DMS)
Dimethyl sulfate (DMS) is a small, highly reactive chemical that has been a cornerstone of RNA structure analysis for decades. Its ability to selectively methylate specific unpaired nucleotides allows for the high-resolution mapping of RNA secondary and tertiary structures both in vitro and in vivo.
Mechanism of Action
DMS primarily methylates the N1 position of adenine and the N3 position of cytosine residues in RNA. These positions are involved in Watson-Crick base pairing; therefore, DMS modification is highly specific to single-stranded or conformationally flexible regions of an RNA molecule. Under slightly alkaline conditions, DMS can also probe the structure of guanine and uracil bases, offering the potential to interrogate all four nucleotides.
Data Presentation: Key Features of DMS Probing
| Feature | Description | References |
| Specificity | Primarily modifies unpaired adenine (N1) and cytosine (N3) residues. Can be adapted to probe guanine and uracil under specific conditions. | [1][2][3] |
| Resolution | Single-nucleotide resolution. | [4][5] |
| Applications | In vitro and in vivo RNA structure probing, RNA-protein interaction studies, and analysis of RNA conformational changes. | [4][6] |
| Detection Methods | Primer extension followed by gel electrophoresis, or more commonly, coupled with next-generation sequencing (DMS-MaPseq). | [1][4][7] |
| Advantages | Small size allows for probing of sterically hindered regions. Cell-permeable for in vivo studies. High signal-to-noise ratio with DMS-MaPseq. | [1][2] |
| Limitations | Does not react with all unpaired nucleotides equally. The toxicity of DMS requires careful handling. | [1][8] |
Experimental Protocols: DMS Mutational Profiling with Sequencing (DMS-MaPseq)
The following is a generalized protocol for DMS-MaPseq, a popular method for high-throughput RNA structure analysis.
1. RNA Preparation and Refolding (in vitro)
-
Purify the RNA of interest.
-
For in vitro probing, denature the RNA by heating at 95°C for 1 minute, followed by rapid cooling on ice.[7]
-
Refold the RNA in a buffer containing physiological concentrations of salts (e.g., 100 mM KCl) and magnesium chloride (e.g., 10 mM MgCl2) to allow it to adopt its native structure.[3]
2. DMS Modification
-
Treat the refolded RNA with a freshly diluted solution of DMS. The final concentration and incubation time need to be optimized for each RNA to achieve a modification rate of approximately one hit per molecule.[1][9]
-
For in vivo studies, cells are directly treated with DMS.[4]
-
Quench the reaction with a reducing agent like β-mercaptoethanol.
3. RNA Purification
-
Purify the DMS-modified RNA to remove any remaining DMS and quenching agents. This can be achieved through ethanol precipitation or column-based purification kits.[1]
4. Reverse Transcription with Mutational Profiling
-
Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT) or a similar enzyme that can read through DMS-induced modifications.[4][5]
-
During reverse transcription, the enzyme frequently incorporates a mismatched nucleotide opposite the methylated base, thus "recording" the modification as a mutation in the resulting cDNA.[8]
5. Library Preparation and Next-Generation Sequencing
-
Amplify the cDNA using PCR with primers that add the necessary adapters for next-generation sequencing.
-
Sequence the resulting library on an Illumina or other suitable platform.
6. Data Analysis
-
Align the sequencing reads to the reference RNA sequence.
-
Calculate the mutation rate at each nucleotide position.
-
The mutation rate is proportional to the DMS reactivity of that nucleotide, providing a quantitative measure of its accessibility and, therefore, its likelihood of being in a single-stranded region.
Mandatory Visualization: DMS-MaPseq Workflow
Caption: A flowchart illustrating the key steps in the DMS-MaPseq protocol.
References
- 1. Chemical and Enzymatic Probing of Viral RNAs: From Infancy to Maturity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. N6-methyladenosine-dependent RNA structural switches regulate RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing N 6-methyladenosine (m6A) RNA Modification in Total RNA with SCARLET | Springer Nature Experiments [experiments.springernature.com]
- 6. RNA structure probing to characterize RNA–protein interactions on low abundance pre-mRNA in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into N6-methyladenosine (m6A) Modification in the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Effects of N6-methyladenosine on the synthesis of phenylethanolamine N-methyltransferase in cultured explants of rat adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RNA Structure Probing: SHAPE-MaP vs. DMS-MaP
For researchers, scientists, and drug development professionals navigating the landscape of RNA structure analysis, selecting the optimal chemical probing technique is a critical decision. This guide provides a comprehensive comparison of two powerful and widely used methods: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) and Dimethyl Sulfate Mutational Profiling with sequencing (DMS-MaPseq).
This document outlines the fundamental principles of each technique, presents a detailed comparison of their performance based on experimental data, provides comprehensive protocols for their implementation, and visualizes their workflows for enhanced understanding. While the initial query mentioned "N-Chloro-N-methyladenosine," extensive research did not yield a recognized chemical probe for RNA structure analysis by this name. Therefore, this guide focuses on the well-established and highly relevant comparison between SHAPE-MaP and DMS-MaP.
At a Glance: SHAPE-MaP vs. DMS-MaP
| Feature | SHAPE-MaP | DMS-MaPseq |
| Probing Chemistry | Acylates the 2'-hydroxyl group of the RNA backbone. | Methylates the Watson-Crick face of specific nucleotides. |
| Nucleotide Reactivity | Probes the structural flexibility of all four nucleotides (A, U, G, C).[1] | Traditionally probes unpaired Adenine (N1) and Cytosine (N3) residues.[2][3] Recent advancements allow for probing all four bases under specific conditions.[4] |
| Information Gained | Provides information on local nucleotide flexibility, which is correlated with whether a nucleotide is paired or unpaired. | Directly probes the availability of the base-pairing face of A and C, providing a clear signal for single-stranded regions.[2][5] |
| Sensitivity to Proteins | Highly sensitive to RNA-protein interactions, as proteins binding to the RNA can shield the backbone from modification.[6] | Less sensitive to RNA-protein interactions unless the protein directly binds the Watson-Crick face of A or C.[6] |
| In Vivo Applications | Widely used for in vivo RNA structure probing in various cell types and organisms.[7] | Well-suited for in vivo studies due to the cell-permeable nature of DMS.[8][9] |
| Resolution | Single-nucleotide resolution. | Single-nucleotide resolution. |
| Data Readout | Reverse transcriptase introduces mutations at the site of modification, which are identified by high-throughput sequencing. | Reverse transcriptase (often TGIRT-III) introduces mutations at methylated sites, which are then sequenced.[2][3] |
Delving Deeper: A Head-to-Head Comparison
SHAPE-MaP and DMS-MaPseq are powerful techniques that provide complementary information about RNA structure.
SHAPE-MaP utilizes electrophilic reagents that react with the 2'-hydroxyl group of the RNA backbone. The reactivity of this group is conformationally sensitive; it is more reactive in flexible, single-stranded regions and less reactive in constrained, base-paired regions. This allows for the inference of the secondary structure of the entire RNA molecule, as all four nucleotides can be interrogated.[1]
DMS-MaPseq , on the other hand, employs dimethyl sulfate (DMS), a small, cell-permeable molecule that methylates specific positions on the bases themselves.[8][9] Traditionally, DMS methylates the N1 position of adenine and the N3 position of cytosine, both of which are involved in Watson-Crick base pairing.[2][3] Therefore, a strong DMS signal at these positions is a direct indication that the nucleotide is unpaired. Recent methodological advancements have expanded the utility of DMS to probe guanine and uracil residues as well, offering a more comprehensive view of the RNA structurome.[4]
A key distinction between the two methods lies in their sensitivity to RNA-binding proteins. Because SHAPE reagents modify the RNA backbone, they are sensitive to steric hindrance from bound proteins, making SHAPE-MaP an excellent tool for footprinting protein binding sites.[6] DMS, being a smaller molecule that modifies the base, is less affected by protein binding unless the protein directly interacts with the Watson-Crick face of adenine or cytosine.[6] This makes DMS-MaPseq particularly useful for discerning changes in RNA secondary structure that are independent of direct protein shielding.
Visualizing the Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the core workflows of SHAPE-MaP and DMS-MaPseq.
Caption: Workflow of a SHAPE-MaP experiment.
Caption: Workflow of a DMS-MaPseq experiment.
Experimental Protocols
Below are detailed methodologies for performing SHAPE-MaP and DMS-MaPseq experiments. These protocols are intended as a guide and may require optimization based on the specific RNA of interest and experimental conditions.
SHAPE-MaP Protocol (In Vitro)
-
RNA Preparation:
-
Synthesize or purify the RNA of interest. Ensure the RNA is free of contaminants and has high integrity.
-
Fold the RNA in an appropriate buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2) by heating to 95°C for 3 minutes followed by slow cooling to room temperature.
-
-
SHAPE Modification:
-
Prepare a fresh solution of the SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO).
-
To the folded RNA, add the SHAPE reagent to a final concentration of 10 mM. For a negative control, add an equivalent volume of DMSO.
-
Incubate at 37°C for 5 minutes.
-
Quench the reaction by adding DTT to a final concentration of 50 mM.
-
-
RNA Purification:
-
Purify the modified RNA using a suitable method, such as ethanol precipitation or a spin column, to remove the SHAPE reagent and other reaction components.
-
-
Reverse Transcription (Mutational Profiling):
-
Anneal a gene-specific or random primer to the purified RNA.
-
Perform reverse transcription using a reverse transcriptase that efficiently reads through adducted nucleotides and introduces mutations. The reaction mix should contain MnCl2 (e.g., 0.5 mM) to promote mutational profiling.
-
Incubate according to the manufacturer's instructions.
-
-
Library Preparation and Sequencing:
-
Generate a sequencing library from the resulting cDNA using a standard library preparation kit (e.g., Illumina).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference RNA sequence.
-
Calculate the mutation rate at each nucleotide position for both the SHAPE-modified and control samples.
-
Determine the SHAPE reactivity by subtracting the background mutation rate (control) from the mutation rate of the modified sample.
-
Use the SHAPE reactivity profile to constrain computational models for RNA secondary structure prediction.
-
DMS-MaPseq Protocol (In Vivo)
-
Cell Culture and DMS Treatment:
-
Culture cells to the desired density.
-
Warm the growth medium to 37°C.
-
Prepare a fresh solution of DMS in the pre-warmed medium (e.g., 1.33% final concentration).[6]
-
Remove the existing medium from the cells and add the DMS-containing medium.
-
Incubate at 37°C for 4 minutes.[6]
-
Quench the reaction by adding ice-cold PBS containing a high concentration of β-mercaptoethanol (e.g., 1:1 PBS:BME).[6]
-
-
RNA Extraction:
-
Immediately harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).
-
-
Reverse Transcription (Mutational Profiling):
-
Anneal a gene-specific or random primer to the extracted RNA.
-
Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT-III), which is efficient at reading through DMS-induced methylations and introducing mutations.[2]
-
Follow the manufacturer's protocol for the reverse transcription reaction.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the cDNA as described for SHAPE-MaP.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads and calculate mutation rates for A and C residues (and G/U if using a four-base protocol) for both DMS-treated and untreated control samples.
-
Calculate DMS reactivity by subtracting the background mutation rate from the mutation rate in the treated sample.
-
Interpret high DMS reactivity as an indication of an unpaired nucleotide and use this information for RNA structure modeling.
-
Conclusion
Both SHAPE-MaP and DMS-MaPseq are indispensable tools for elucidating RNA structure. The choice between them depends on the specific research question. SHAPE-MaP offers a comprehensive view of backbone flexibility for all nucleotides and is highly sensitive to protein binding, making it ideal for studying ribonucleoprotein complexes. DMS-MaPseq provides a direct and robust signal for unpaired adenines and cytosines and is less perturbed by protein binding, making it a powerful method for analyzing RNA secondary structure dynamics. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to advance their understanding of the intricate world of RNA biology.
References
- 1. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing RNA Structure with Dimethyl Sulfate Mutational Profiling with Sequencing In Vitro and in Cells [jove.com]
- 3. Probing RNA Structure with Dimethyl Sulfate Mutational Profiling with Sequencing In Vitro and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Probing of RNA Structure In Vivo Using SHAPE-MaP and DMS-MaP | Springer Nature Experiments [experiments.springernature.com]
- 8. ribonode.ucsc.edu [ribonode.ucsc.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Chemical Probes for RNA Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of RNA biology, understanding the intricate three-dimensional structures of RNA molecules is paramount to deciphering their functions and developing targeted therapeutics. Chemical probing has emerged as a powerful tool to elucidate RNA structure at single-nucleotide resolution. This guide provides a comprehensive comparison of commonly used chemical probes for RNA structure analysis.
A Note on N-Chloro-N-methyladenosine: Initial searches for "this compound" as a chemical probe for RNA structure did not yield specific information on its use in this context. The scientific literature is rich with data on other well-established probes. Therefore, this guide will focus on comparing these widely accepted and experimentally validated chemical probes.
Introduction to RNA Chemical Probing
Chemical probing techniques utilize small molecules that react with RNA in a structure-dependent manner. The sites of modification are then identified, typically by reverse transcription, to infer information about the RNA's secondary and tertiary structure. Unpaired or flexible nucleotides are generally more susceptible to chemical modification, providing a readout of the RNA's conformation.
Key Chemical Probes for RNA Structure Analysis
The most extensively used chemical probes for RNA structure analysis fall into two main categories: those that modify the nucleobases and those that target the ribose sugar. This guide will focus on the comparison of Dimethyl Sulfate (DMS) and the family of Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) reagents.
Mechanism of Action
The fundamental difference between these probes lies in their modification chemistry and the structural information they provide.
Caption: Mechanisms of DMS and SHAPE reagents.
Comparative Performance of Chemical Probes
The choice of a chemical probe depends on the specific research question, the RNA of interest, and the experimental context (in vitro vs. in vivo). The following tables summarize the key characteristics and performance metrics of DMS and various SHAPE reagents.
| Feature | Dimethyl Sulfate (DMS) | SHAPE Reagents (e.g., 1M7, NAI, NMIA) |
| Target | Watson-Crick face of unpaired Adenine (N1) and Cytosine (N3). Can also modify Guanine (N7) and Uracil under certain conditions.[1] | 2'-hydroxyl group of the ribose backbone in conformationally flexible nucleotides.[2][3] |
| Specificity | Base-specific (primarily A and C). | Generally nucleotide-agnostic, probing local nucleotide flexibility.[4][5] |
| In Vivo Application | Highly cell-permeable and widely used for in vivo studies.[6] | Various reagents with different cell permeability and reactivity half-lives are available for in vivo applications (e.g., NAI, 2A3).[1][2][4] |
| Readout Method | Primarily DMS-MaP (mutational profiling) where modifications cause misincorporations during reverse transcription.[7][8] Can also be detected by reverse transcription stops. | Primarily SHAPE-MaP, where acylation leads to mutations during reverse transcription.[9][10][11] Also detectable by reverse transcription stops. |
| Advantages | - High signal-to-noise ratio.[8]- Well-established protocols.- Can probe all four bases under specific conditions.[1] | - Probes all four nucleotides with less bias.[4]- Provides information on local backbone flexibility.- A wide range of reagents with varying reactivity is available. |
| Limitations | - Limited to primarily two bases under standard conditions.- Can cause RNA degradation at high concentrations. | - Reactivity can be influenced by neighboring nucleotides.- Some reagents have limited stability or cell permeability. |
Quantitative Comparison of SHAPE Reagents
Different SHAPE reagents exhibit varying reactivity and half-lives, making them suitable for different applications.
| SHAPE Reagent | Half-life (approx.) | Key Characteristics |
| NMIA (N-methylisatoic anhydride) | ~430 sec | Widely used, but less suitable for intracellular modification. |
| 1M7 (1-methyl-7-nitroisatoic anhydride) | ~14 sec | Low nucleotide bias, suitable for in vitro and in-cell applications.[3] |
| NAI (2-methylnicotinic acid imidazolide) | ~100 sec | Suitable for modification of RNA in living cells. |
| 1M6 (1-methyl-6-nitroisatoic anhydride) | ~31 sec | Faster reactivity than NMIA, suitable for cell-free assays. |
| 5NIA | 0.25 sec | Very fast reaction rate, useful for tracking rapid RNA folding. |
| 2A3 | - | An improved SHAPE reagent for in-cell structure probing.[1] |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining high-quality and reproducible RNA probing data. Below are generalized workflows for DMS-MaP and SHAPE-MaP experiments.
DMS-MaP Experimental Workflow
Caption: Generalized DMS-MaP experimental workflow.
Detailed Method for DMS Probing (In Vitro):
-
RNA Folding: The RNA of interest is folded in an appropriate buffer (e.g., containing MgCl2) by heating and slow cooling to allow proper structure formation.
-
DMS Modification: A stock solution of DMS is diluted and added to the folded RNA. The reaction is incubated for a specific time (e.g., 6 minutes) at a controlled temperature.[12] A control reaction without DMS is run in parallel.
-
Quenching: The reaction is quenched by adding a quenching agent like β-mercaptoethanol.
-
RNA Purification: The modified RNA is purified, typically by ethanol precipitation, to remove DMS and other reaction components.
-
Primer Extension: A fluorescently labeled or sequencing-adapter-containing primer is annealed to the purified RNA. Reverse transcription is performed using a reverse transcriptase that reads through the methylated bases, often introducing mutations (e.g., using TGIRT-III).[8][13]
-
Analysis: For traditional gel-based methods, the cDNA products are resolved on a sequencing gel. For DMS-MaPseq, the cDNA is used to prepare a library for high-throughput sequencing, and the mutation rates at each nucleotide are calculated.[7][14]
SHAPE-MaP Experimental Workflow
Caption: Generalized SHAPE-MaP experimental workflow.
Detailed Method for SHAPE Probing (In Vitro):
-
RNA Folding: Similar to DMS probing, the RNA is folded in a suitable buffer.
-
SHAPE Modification: The chosen SHAPE reagent (e.g., 1M7) is freshly prepared in a solvent like DMSO and added to the folded RNA. A negative control with DMSO alone is also prepared. The reaction is incubated for a time appropriate for the specific reagent's half-life.[3]
-
Quenching and Purification: The reaction is quenched, and the RNA is purified to remove the SHAPE reagent.
-
Reverse Transcription for MaP: A primer is annealed to the modified RNA. Reverse transcription is carried out under conditions that promote misincorporation of nucleotides at the sites of 2'-O-adducts. This often involves using specific reverse transcriptases and the addition of MnCl2.[15]
-
Library Preparation and Sequencing: The resulting cDNA is used to construct a sequencing library.
-
Data Analysis: Sequencing reads are aligned to the reference RNA sequence, and the mutation frequency at each nucleotide position is calculated. These raw mutation rates are then normalized to obtain SHAPE reactivity profiles.[10]
Logical Relationship of Experimental Data to Structural Insights
The data generated from chemical probing experiments provide constraints for computational modeling of RNA secondary and tertiary structures.
Caption: From experimental data to structural insights.
Conclusion
The selection of a chemical probe for RNA structure analysis is a critical decision that influences the quality and nature of the resulting structural information. While DMS is a robust and highly effective probe for unpaired adenines and cytosines, the suite of SHAPE reagents offers the advantage of probing the flexibility of all four nucleotides. The development of high-throughput sequencing-based readouts, such as DMS-MaP and SHAPE-MaP, has revolutionized the field, enabling transcriptome-wide structural analyses. By carefully considering the strengths and limitations of each probe and employing rigorous experimental protocols, researchers can gain unprecedented insights into the structural and functional landscape of the transcriptome.
References
- 1. Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHAPE Reagents for RNA Structure Analysis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Technique Development for Probing RNA Structure In Vivo and Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments [experiments.springernature.com]
- 8. Probing RNA Structure with Dimethyl Sulfate Mutational Profiling with Sequencing In Vitro and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SHAPE-Map [illumina.com]
- 10. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Adenosine-Modifying Compounds with Genetic Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the validation of a small molecule's mechanism of action is a critical step. This guide provides a comparative framework for cross-validating the effects of a hypothetical adenosine-modifying compound, using N-Chloro-N-methyladenosine as a conceptual placeholder, against established genetic methods. We will draw parallels with the well-studied N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA, to illustrate these validation principles.[1][2] Aberrant m6A modifications have been implicated in various diseases, including cancer, making its regulatory proteins key therapeutic targets.[1][3]
The Imperative of Cross-Validation
A chemical probe is a small molecule designed to selectively modulate a specific protein target, enabling the study of its biological function.[4][5] However, the utility of such a probe is contingent on rigorous validation to ensure its on-target effects are responsible for the observed phenotype.[6] Genetic methods, such as CRISPR-Cas9 gene editing and RNA interference (RNAi), provide a powerful orthogonal approach to corroborate the findings from chemical probes.[4][6] By comparing the phenotypic outcomes of small molecule treatment with those of genetic perturbation of the putative target, researchers can build a strong case for the probe's mechanism of action.[5]
Comparative Data: Small Molecule vs. Genetic Perturbation
To effectively cross-validate a compound like our hypothetical this compound, which is presumed to modulate a target in an adenosine-related pathway, we would compare its cellular effects to the genetic knockout or knockdown of its intended target. The following tables illustrate how such comparative data would be structured.
Table 1: Phenotypic Comparison of this compound and Target Gene Knockout
| Phenotype | This compound Treatment | Target Gene Knockout (CRISPR) | Control (Vehicle/Non-targeting gRNA) |
| Cell Viability (IC50) | 5 µM | 4.8 µM | > 100 µM |
| Apoptosis Rate (% Annexin V+) | 45% | 42% | 5% |
| Target Pathway Biomarker (p-ERK levels) | 0.2 (relative to control) | 0.25 (relative to control) | 1.0 |
| Off-Target Pathway Biomarker (p-AKT levels) | 0.9 (relative to control) | 1.1 (relative to control) | 1.0 |
Table 2: Gene Expression Changes (Fold Change vs. Control)
| Gene | This compound | Target Gene Knockdown (siRNA) |
| Gene A (Downstream Target) | -2.5 | -2.3 |
| Gene B (Downstream Target) | +3.1 | +2.8 |
| Housekeeping Gene (e.g., GAPDH) | 1.0 | 1.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-validation studies.
CRISPR-Cas9 Mediated Gene Knockout
CRISPR-Cas9 technology allows for the precise and permanent disruption of a target gene.
Protocol:
-
gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting a constitutive exon of the target gene using a publicly available tool (e.g., CHOPCHOP). Synthesize and clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
-
Cell Transduction: Harvest the lentiviral particles and transduce the target cell line.
-
Selection and Validation: Select for transduced cells using an appropriate antibiotic (e.g., puromycin). Validate gene knockout by Western blot analysis of the target protein and Sanger sequencing of the targeted genomic locus.
-
Phenotypic Assays: Perform cellular assays (e.g., viability, apoptosis) on the knockout cell population.
siRNA-mediated Gene Knockdown
Small interfering RNAs (siRNAs) can be used for the transient silencing of a target gene.
Protocol:
-
siRNA Design: Design or purchase at least two independent siRNAs targeting the mRNA of the gene of interest. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect the target cells with the siRNAs using a lipid-based transfection reagent (e.g., RNAiMAX).
-
Validation of Knockdown: Harvest cells 48-72 hours post-transfection and validate the knockdown efficiency by quantitative PCR (qPCR) to measure mRNA levels and/or Western blot to measure protein levels.
-
Phenotypic and Gene Expression Analysis: Perform the desired cellular assays and gene expression analysis on the knockdown cells.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental designs and biological processes.
Caption: Workflow for cross-validating a chemical probe with genetic methods.
Caption: Inhibition of a target protein by a small molecule and genetic methods.
By adhering to this rigorous cross-validation framework, researchers can significantly increase the confidence in their chemical probes and their potential as tools for basic research and drug discovery. The convergence of data from both chemical and genetic approaches provides a robust foundation for advancing our understanding of complex biological systems.
References
- 1. N6-methyladenosine as a biological and clinical determinant in colorectal cancer: progression and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 6-methyladenosine sites using novel feature encoding methods and ensemble models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 5. youtube.com [youtube.com]
- 6. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Advantage: A Guide to N6-methyladenosine (m6A) Mapping Beyond Antibodies
For researchers, scientists, and drug development professionals navigating the epitranscriptome, the precise mapping of RNA modifications is paramount. While antibody-based methods have been foundational in our understanding of N6-methyladenosine (m6A), the most abundant internal modification in mRNA, emerging chemical-based techniques offer significant advantages in specificity, resolution, and sensitivity. This guide provides a comprehensive comparison of a leading chemical-based approach, m6A-SEAL (m6A-selective chemical labeling), with the conventional antibody-based method, MeRIP-seq (methylated RNA immunoprecipitation sequencing), supported by experimental data and detailed protocols.
The study of m6A is critical as it plays a regulatory role in nearly every aspect of the mRNA lifecycle, and its dysregulation is implicated in various diseases.[1] Antibody-based methods like MeRIP-seq have been instrumental in identifying m6A-containing regions across the transcriptome.[2][3] However, these techniques are not without their limitations, including reliance on antibody specificity which can lead to non-specific binding and batch-to-batch variability, and a resolution limited to 100-200 nucleotides.[4][5][6] Chemical-based methods, on the other hand, offer a promising alternative by directly targeting the modified base, thereby circumventing the issues associated with antibodies.[1][3]
Quantitative Performance: Chemical Labeling vs. Antibody-Based Methods
The performance of m6A mapping techniques can be evaluated based on several key parameters. The following table summarizes the quantitative comparison between m6A-SEAL, a prominent chemical-based method, and the widely used antibody-based MeRIP-seq.
| Feature | m6A-SEAL (Chemical-Based) | MeRIP-seq (Antibody-Based) |
| Resolution | Single-nucleotide | ~100-200 nucleotides[5][6] |
| Specificity | High, due to direct chemical targeting of m6A | Variable, dependent on antibody quality and potential for off-target binding[1][4] |
| Input RNA Requirement | As low as 1 µg of total RNA | Typically 10-20 µg, with some optimized protocols using as low as 2 µg[5][7][8] |
| Reproducibility | High, less prone to batch effects | Can be variable between studies and antibody lots[4] |
| Bias | Reduced sequence context bias[3][9] | Prone to antibody-related biases |
Experimental Workflows: A Visual Comparison
The fundamental differences in the experimental approaches of chemical-based and antibody-based methods are visualized in the workflows below.
Detailed Experimental Protocols
To facilitate the adoption of these techniques, detailed protocols for both m6A-SEAL and MeRIP-seq are provided below.
m6A-SEAL Protocol
This protocol is adapted from the FTO-assisted chemical labeling method.[3][9]
1. RNA Preparation and Fragmentation:
-
Extract total RNA from cells or tissues using a standard method like TRIzol.
-
Assess RNA integrity using a Bioanalyzer; RIN value should be > 7.0.[5]
-
Fragment the total RNA to an average size of ~100 nucleotides using a fragmentation buffer and incubation at 94°C.
-
Purify the fragmented RNA.
2. FTO-mediated Oxidation of m6A:
-
Prepare a reaction mix containing the fragmented RNA, FTO enzyme, and reaction buffer.
-
Incubate the reaction to allow for the oxidation of m6A to N6-hydroxymethyladenosine (hm6A).
3. DTT-mediated Thiol-addition:
-
To the reaction mixture, add dithiothreitol (DTT) to convert the unstable hm6A to the more stable N6-dithiolsitolmethyladenosine (dm6A).
4. Biotinylation of dm6A-containing RNA:
-
Add a biotinylating reagent that specifically reacts with the thiol group on dm6A to label the modified RNA fragments with biotin.
-
Purify the biotinylated RNA.
5. Enrichment of Biotinylated RNA:
-
Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the m6A-containing fragments.
-
Perform stringent washes to remove non-specifically bound RNA.
-
Elute the enriched RNA from the beads.
6. Library Preparation and Sequencing:
-
Construct sequencing libraries from the enriched RNA and an input control (fragmented RNA before enrichment) using a standard RNA-seq library preparation kit.
-
Perform high-throughput sequencing.
MeRIP-seq Protocol
This protocol is a generalized procedure for methylated RNA immunoprecipitation sequencing.[2][10][11]
1. RNA Preparation and Fragmentation:
-
Extract total RNA and ensure high quality as described for m6A-SEAL.
-
Fragment the total RNA to ~100 nucleotide fragments.
-
Purify the fragmented RNA.
2. Immunoprecipitation:
-
Incubate the fragmented RNA with an m6A-specific antibody at 4°C.[10]
-
Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.[2]
3. Washing and Elution:
-
Perform a series of washes with low and high salt buffers to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments from the antibody-bead complexes.
4. RNA Purification:
-
Purify the eluted RNA to remove proteins and other contaminants.
5. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the immunoprecipitated RNA and an input control sample.
-
Perform high-throughput sequencing.
The Future of Epitranscriptomics: Precision and Quantitative Analysis
The move towards chemical-based methods for m6A mapping represents a significant step forward in the field of epitranscriptomics. By offering single-nucleotide resolution and higher specificity, techniques like m6A-SEAL provide a more precise and reproducible view of the m6A landscape.[3][12] This level of detail is crucial for understanding the nuanced roles of m6A in gene regulation and for the development of targeted therapeutics. While antibody-based methods remain valuable, researchers should consider the advantages of chemical approaches, particularly when high resolution and quantitative accuracy are paramount.
References
- 1. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 2. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]
- 3. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 4. Limits in the detection of m6A changes using MeRIP/m6A-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MeRIP-seq for Detecting RNA methylation: An Overview - CD Genomics [cd-genomics.com]
- 6. Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Map RNA methylation with MeRIP-Seq | Eclipsebio [eclipsebio.com]
- 9. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 11. sysy.com [sysy.com]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to N-methyladenosine (m6A) Mapping Technologies: Reproducibility and Reliability
For researchers, scientists, and drug development professionals, the accurate mapping of N6-methyladenosine (m6A) is crucial for understanding its role in gene expression, RNA stability, and various disease states. This guide provides an objective comparison of current m6A mapping technologies, focusing on their reproducibility, reliability, and underlying experimental protocols. All quantitative data is summarized for easy comparison, and key workflows are visualized to aid in methodological understanding.
The landscape of epitranscriptomics has been rapidly evolving, with a host of techniques now available for the transcriptome-wide identification of m6A. These methods can be broadly categorized into three groups: antibody-based approaches, antibody-independent techniques, and direct RNA sequencing methods. Each category offers a unique set of advantages and limitations in terms of resolution, sensitivity, and potential biases. This guide will delve into the specifics of prominent methods within each category to inform the selection of the most appropriate technique for your research needs.
Performance Comparison of m6A Mapping Technologies
The choice of an m6A mapping method significantly impacts the resolution, accuracy, and reproducibility of the results. The following table summarizes key performance metrics for some of the most widely used techniques.
| Method | Principle | Resolution | Reproducibility | Key Advantages | Key Disadvantages |
| m6A-seq/MeRIP-seq | Antibody-based enrichment of m6A-containing RNA fragments followed by sequencing. | ~100-200 nucleotides | Moderate to high (Agreement between replicates reported from 70-82%[1]) | Well-established, robust for identifying m6A-enriched regions. | Low resolution, potential antibody-related biases and cross-reactivity, requires significant input RNA.[2][3] |
| miCLIP | UV cross-linking of m6A antibody to RNA, inducing mutations or truncations at the modification site during reverse transcription for single-nucleotide resolution mapping. | Single nucleotide | High (Mean correlation of 0.95 between biological replicates reported[4]) | High resolution, identifies precise m6A sites.[5] | Complex protocol, potential for UV-induced biases, dependent on antibody consistency.[6] |
| PA-m6A-seq | Photoactivatable-ribonucleoside-enhanced crosslinking and immunoprecipitation followed by sequencing, where T-to-C transitions identify m6A sites. | Single nucleotide | High | High resolution, identifies precise m6A sites. | Requires metabolic labeling of cells with 4-thiouridine, which may not be suitable for all systems. |
| SELECT | An antibody-independent method that relies on m6A-sensitive enzymatic treatment to distinguish modified from unmodified adenosines. | Single nucleotide | High | Antibody-free, reducing related biases and costs; high precision.[7] | Requires additional steps to validate the modification type.[2] |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA molecules, where the passage of modified bases through a nanopore creates a distinct electrical signal. | Single nucleotide | Moderate to High | Direct detection without amplification or antibodies, provides long reads for isoform-specific methylation.[8] | Accuracy and precision can vary between different analysis tools (Accuracy: 67-83%, Precision: 40-92% reported for one tool); trade-off between precision and recall. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable m6A mapping. Below are outlines of the methodologies for the key techniques discussed.
m6A-seq/MeRIP-seq Protocol
This protocol involves the enrichment of m6A-containing RNA fragments using a specific antibody.
-
RNA Extraction and Fragmentation: Isolate total RNA from the sample of interest and fragment it to an average size of 100-200 nucleotides using enzymatic or chemical methods.
-
Immunoprecipitation (IP): Incubate the fragmented RNA with an anti-m6A antibody to specifically capture m6A-containing fragments.
-
Washing: Perform stringent washing steps to remove non-specifically bound RNA fragments.
-
Elution: Elute the m6A-enriched RNA fragments from the antibody.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo IP). Sequence the libraries using a high-throughput sequencing platform.
-
Data Analysis: Align sequencing reads to a reference genome/transcriptome and identify enriched regions (peaks) in the IP sample compared to the input control.
miCLIP (m6A individual-Nucleotide Resolution Cross-Linking and Immunoprecipitation) Protocol
miCLIP provides single-nucleotide resolution by inducing specific mutations at the m6A site.
-
RNA Fragmentation and Immunoprecipitation: Isolate and fragment RNA, then incubate with an anti-m6A antibody.
-
UV Cross-linking: Expose the RNA-antibody complexes to UV light to induce covalent cross-links.
-
Purification and Ligation: Purify the cross-linked complexes and ligate a 3' adapter.
-
Reverse Transcription: Perform reverse transcription, during which the cross-linked amino acid residue at the m6A site causes either truncation of the cDNA or a specific mutation (e.g., C-to-T substitution) in the resulting cDNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA and sequence.
-
Data Analysis: Analyze the sequencing data to identify the characteristic mutations or truncations that pinpoint the exact location of the m6A modification.
SELECT (Single-Base Elongation- and Ligation-based qPCR Amplification) Protocol
SELECT is an antibody-independent method that offers high precision.
-
RNA Extraction and Fragmentation: Isolate total RNA and fragment it to the desired size.
-
Probe Hybridization: Hybridize a specifically designed DNA probe to the target RNA sequence immediately adjacent to the potential m6A site.
-
Enzymatic Treatment: Utilize an m6A-sensitive enzyme that is blocked by the presence of m6A. This enzymatic step will differentiate between modified and unmodified adenosines.
-
Ligation and Amplification: Ligate a second probe and amplify the ligated product using quantitative PCR (qPCR) or prepare for high-throughput sequencing. The amount of amplified product is inversely proportional to the m6A level at the target site.
-
Data Analysis: Quantify the amplification signal to determine the stoichiometry of m6A at the specific site. For high-throughput sequencing, analyze the read counts corresponding to modified and unmodified sites.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows of the discussed m6A mapping technologies.
Caption: Workflow of m6A-seq/MeRIP-seq.
Caption: Workflow of miCLIP.
Caption: Workflow of the SELECT method.
Conclusion
The field of m6A mapping is rich with diverse and powerful techniques. Antibody-based methods like m6A-seq/MeRIP-seq are well-established for identifying m6A-enriched regions, while techniques like miCLIP and PA-m6A-seq offer the advantage of single-nucleotide resolution. The emergence of antibody-independent methods such as SELECT provides a valuable alternative to circumvent potential antibody-related biases. Furthermore, direct RNA sequencing with nanopore technology is a promising frontier, enabling the direct detection of m6A on native RNA molecules and providing isoform-specific information.
The choice of the optimal m6A mapping method will depend on the specific research question, the required resolution, the amount of available starting material, and the acceptable level of experimental complexity and potential biases. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to reliably and reproducibly investigate the dynamic world of the epitranscriptome.
References
- 1. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 2. Quantitative profiling of m6A at single base resolution across the life cycle of rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SELECT-m6A Sequencing Service - CD Genomics [cd-genomics.com]
- 4. Comparison of m6A Sequencing Methods - CD Genomics [cd-genomics.com]
- 5. Systematic comparison of tools used for m6A mapping from nanopore direct RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic comparison of tools used for m6A mapping from nanopore direct RNA sequencing [ideas.repec.org]
- 8. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
N-Chloro-N-methyladenosine vs. Enzymatic Probing: A Comparative Guide to RNA Structure Mapping
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The three-dimensional structure of RNA is intrinsically linked to its function, regulating everything from gene expression to catalysis. Elucidating this structure is therefore critical for understanding biological processes and for the development of novel therapeutics. Two prominent methodologies for RNA structure determination at nucleotide resolution are chemical probing, exemplified by agents like N-Chloro-N-methyladenosine (NCM-adenosine), and enzymatic mapping. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for your research needs.
Comparative Analysis: Chemical vs. Enzymatic Probing
The choice between chemical and enzymatic probes for RNA structure analysis depends on several factors, including the desired resolution, the specific structural features of interest, and whether the experiment is conducted in vitro or in living cells.
| Feature | This compound (Chemical Probing) | Enzymatic Probing (e.g., RNases V1, S1, T1) |
| Target | Primarily unpaired adenosine (A) and to a lesser extent cytosine (C) residues.[1] Other chemical probes like DMS and SHAPE target different bases and structural features.[1][2] | Specific RNA structures: RNase V1 cleaves double-stranded or helical regions, while nucleases S1 and T1 cleave single-stranded regions.[3][4] |
| Resolution | Single-nucleotide resolution.[5] | Can be single-nucleotide, but cleavage may be influenced by local sequence and structural context, sometimes leading to broader footprints.[6] |
| Mechanism | Covalent modification of accessible nucleotide bases. The small size of the chemical probe allows for good penetration into structured RNA molecules. | Enzymatic cleavage of the phosphodiester backbone. The larger size of enzymes can lead to steric hindrance, potentially limiting access to certain regions of the RNA.[6] |
| In Vivo / In Vitro | Many chemical probes, including derivatives used in SHAPE-MaP and DMS-MaP, are cell-permeable and suitable for in vivo studies.[2][7] | Generally limited to in vitro applications due to the difficulty of delivering active enzymes into cells and potential toxicity. |
| Information Gained | Provides a measure of nucleotide flexibility and accessibility of the Watson-Crick face of bases.[1][2] | Directly identifies single-stranded versus double-stranded regions of the RNA.[3] |
| Potential Artifacts | Can induce changes in RNA structure upon modification. Some chemical probes may have sequence or structure-specific biases. | Incomplete digestion can lead to misinterpretation of results. Enzyme activity can be sensitive to buffer conditions. Steric hindrance can prevent cleavage of accessible sites within tightly folded structures.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for chemical and enzymatic RNA structure probing.
Protocol 1: Chemical Probing using SHAPE-MaP
Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) is a powerful chemical probing technique that measures RNA flexibility at single-nucleotide resolution.[5][8]
1. RNA Preparation and Folding:
-
The RNA of interest is transcribed in vitro or isolated from cells.
-
The RNA is refolded in a buffer that promotes its native conformation. This typically involves heating the RNA to denature it, followed by slow cooling in the presence of magnesium ions.
2. SHAPE Reagent Modification:
-
The folded RNA is divided into two reactions: a treatment (+) reaction and a no-reagent (-) control.
-
A SHAPE reagent (e.g., 1M7 or NAI) is added to the (+) reaction and incubated for a short period to allow for modification of flexible nucleotides at the 2'-hydroxyl position of the ribose.[7][8]
3. Quenching and RNA Purification:
-
The modification reaction is stopped by the addition of a quenching agent.
-
The modified RNA is then purified to remove excess SHAPE reagent and other reaction components.
4. Mutational Profiling by Reverse Transcription:
-
A reverse transcriptase (RT) enzyme and a gene-specific primer are added to both the (+) and (-) reaction tubes.
-
The reverse transcription is carried out under conditions that cause the RT to misincorporate a nucleotide when it encounters a SHAPE-modified base.[5] This is often facilitated by the presence of manganese ions (Mn2+).[9]
5. Library Preparation and Sequencing:
-
The resulting cDNA is amplified by PCR, and sequencing adapters are added to prepare a library for next-generation sequencing (NGS).[8]
6. Data Analysis:
-
Sequencing reads are aligned to the reference RNA sequence.
-
The mutation rate at each nucleotide position in the (+) reaction is compared to the background mutation rate in the (-) reaction to calculate a SHAPE reactivity score. High reactivity indicates a flexible, likely single-stranded, nucleotide.
Protocol 2: Enzymatic Probing with RNase V1 and Nuclease S1
This protocol uses structure-specific RNases to identify double-stranded (RNase V1) and single-stranded (Nuclease S1) regions of an RNA molecule.[4]
1. RNA Preparation and Labeling:
-
The target RNA is typically transcribed in vitro.
-
The 5' or 3' end of the RNA is radioactively or fluorescently labeled to allow for visualization of cleavage products.
2. RNA Folding:
-
The labeled RNA is folded in a buffer appropriate for maintaining its structure, similar to the chemical probing protocol.
3. Enzymatic Digestion:
-
The folded RNA is aliquoted into separate tubes for each enzyme (RNase V1, Nuclease S1) and a no-enzyme control.
-
A limiting concentration of each enzyme is added to the respective tubes and incubated for a defined period to achieve partial digestion.
4. Reaction Quenching and RNA Purification:
-
The digestion reactions are stopped, typically by the addition of a chelating agent like EDTA and proteinase K, followed by phenol-chloroform extraction and ethanol precipitation to purify the RNA fragments.
5. Gel Electrophoresis:
-
The RNA cleavage products are resolved by denaturing polyacrylamide gel electrophoresis.
-
A sequencing ladder (generated by Sanger sequencing or alkaline hydrolysis) of the same RNA is run alongside the digestion products to identify the precise cleavage sites.
6. Data Analysis:
-
The gel is imaged, and the bands corresponding to cleavage products are identified.
-
Cleavage by RNase V1 indicates double-stranded or stacked regions, while cleavage by Nuclease S1 indicates single-stranded regions.
Visualizing Experimental Workflows
Understanding the flow of an experiment is crucial for its successful implementation. The following diagrams illustrate a generalized workflow for RNA structure probing and a decision-making process for choosing a probing method.
Caption: Generalized workflow for RNA structure probing experiments.
Caption: Decision tree for selecting an RNA probing method.
References
- 1. Chemical probing of RNA – Simon Lab [simonlab.yale.edu]
- 2. Chemical Probing of RNA Structure In Vivo Using SHAPE-MaP and DMS-MaP | Springer Nature Experiments [experiments.springernature.com]
- 3. Chemical and Enzymatic Probing of Viral RNAs: From Infancy to Maturity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-methyladenosine-dependent RNA structural switches regulate RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SHAPE-Map [illumina.com]
- 9. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Correlating N-Chloro-N-methyladenosine Data with Functional Assays: A Comparative Guide
A Note on N-Chloro-N-methyladenosine: Extensive literature searches did not yield specific experimental data for this compound. This suggests that it is likely a novel or not widely studied compound. Therefore, this guide will focus on the well-characterized and closely related molecule, N6-methyladenosine (m6A), to provide a comprehensive framework for correlating chemical data with functional assays. The principles and experimental protocols detailed here for m6A can be adapted to investigate the functional effects of novel adenosine analogs like this compound.
Introduction to N6-methyladenosine (m6A) and its Significance
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating gene expression.[1][2][3] This dynamic and reversible modification is installed by "writer" enzymes, removed by "erasers," and recognized by "reader" proteins, which collectively dictate the fate of the modified mRNA.[1][2] Dysregulation of m6A modification has been implicated in various diseases, including cancer, making the enzymes involved in this pathway attractive targets for drug development.[2][4][5]
The m6A Signaling Pathway
The biological effects of m6A are mediated by a complex interplay of proteins that add, remove, and bind to the modification.
-
Writers (Methyltransferases): The primary writer complex consists of METTL3 and METTL14, which catalyze the transfer of a methyl group to adenosine.[1]
-
Erasers (Demethylases): FTO and ALKBH5 are the two known demethylases that remove the m6A mark.[1][4]
-
Readers (Binding Proteins): YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) and other proteins like IGF2BPs recognize m6A and mediate its downstream effects, such as influencing mRNA stability, translation, and splicing.[1][4][6]
Quantitative Data from Functional Assays
The functional impact of modulating the m6A pathway can be quantified through various in vitro and cellular assays. Below are tables summarizing representative quantitative data for compounds targeting m6A "writer" and "eraser" enzymes.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | Assay Type | IC50 | Reference Compound | IC50 |
| Quercetin | METTL3 | LC-MS/MS | 2.73 µM | S-adenosylhomocysteine (SAH) | Not specified |
| STM2457 | METTL3 | Not specified | Not specified | Not specified | Not specified |
Table 2: Cellular Effects of m6A Pathway Modulation
| Cell Line | Treatment | Assay | Endpoint | Result |
| MIA PaCa-2 | Quercetin | CCK-8 | Cell Viability | IC50: 73.51 ± 11.22 µM |
| Huh7 | Quercetin | CCK-8 | Cell Viability | IC50: 99.97 ± 7.03 µM |
| Colorectal Cancer Cells | STM2457 (METTL3 inhibitor) | CCK-8 | Cell Growth | Strong suppression |
| Colorectal Cancer Cells | STM2457 (METTL3 inhibitor) | Flow Cytometry | Apoptosis | Increased apoptosis |
| INS-1E | 8-chloro-deoxyadenosine (8CldA) | PrestoBlue | Metabolic Activity | Decreased |
| INS-1E | 8-chloro-deoxyadenosine (8CldA) | ATPLite | Intracellular ATP | Decreased |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data.
In Vitro METTL3 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of METTL3.
Protocol:
-
Prepare a reaction mixture containing recombinant METTL3/METTL14 complex, a synthetic RNA substrate containing the m6A consensus sequence, and the methyl donor S-adenosylmethionine (SAM).
-
Add the test compound (e.g., this compound) at various concentrations.
-
Incubate the reaction at 37°C to allow for methylation to occur.
-
Stop the reaction and quantify the amount of m6A formed using a sensitive detection method like LC-MS/MS.[7]
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of a compound to its target protein in a cellular context.
Protocol:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the lysates and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target protein (e.g., METTL3) remaining in the soluble fraction by Western blot.
-
Compound binding will stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.
m6A Dot Blot Assay
A simple method to assess global m6A levels in total RNA.[8][9]
Protocol:
-
Isolate total RNA from cells treated with the test compound or control.
-
Serially dilute the RNA samples and spot them onto a nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
Block the membrane and incubate with an anti-m6A antibody.
-
Wash and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal and quantify the dot intensity. A decrease in signal in treated samples indicates a reduction in global m6A levels.
Methylated RNA Immunoprecipitation (MeRIP) followed by qPCR or Sequencing
MeRIP allows for the quantification of m6A levels on specific transcripts.[10][11]
Protocol:
-
Isolate total RNA from treated and control cells and fragment it into smaller pieces.[11]
-
Incubate the fragmented RNA with an anti-m6A antibody coupled to magnetic beads to capture m6A-containing fragments.[10][11]
-
Wash the beads to remove non-specifically bound RNA.[11]
-
Elute the m6A-enriched RNA from the beads.[11]
-
Analyze the abundance of specific transcripts in the eluted fraction by qRT-PCR or perform high-throughput sequencing (MeRIP-seq) to profile m6A across the transcriptome.[10][11]
Cell Viability and Proliferation Assays
These assays determine the cytotoxic or cytostatic effects of a compound on cancer cells.
Protocol (CCK-8 Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add CCK-8 reagent to each well and incubate until a color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]
Studying a Novel Compound: this compound
While no specific data exists for this compound, the assays described above provide a robust framework for its characterization. Studies on other chlorinated nucleosides have shown that they can decrease metabolic activity, reduce intracellular ATP levels, and induce apoptosis.[12][13]
A Proposed Strategy for a Novel Chlorinated Adenosine Analog:
-
In Vitro Target Engagement: Begin by testing the compound's ability to inhibit the primary m6A writers (METTL3/14) and erasers (FTO, ALKBH5) using in vitro enzymatic assays.
-
Cellular Target Engagement: Confirm target engagement in cells using CETSA.
-
Global m6A Levels: Use a dot blot assay to determine if the compound alters global m6A levels in a dose-dependent manner.
-
Transcript-Specific Effects: Employ MeRIP-qPCR to investigate whether the compound affects the m6A modification of known target genes of the m6A pathway.
-
Functional Cellular Assays: Evaluate the compound's effect on cell viability, proliferation, and apoptosis in relevant cancer cell lines.
-
Gene Expression Profiling: Perform RNA sequencing on treated and control cells to identify downstream gene expression changes and affected signaling pathways.
By systematically applying these functional assays, researchers can effectively correlate the chemical properties of a novel compound like this compound with its biological activity, paving the way for further drug development.
References
- 1. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]
- 2. Frontiers | Regulation of Gene Expression Associated With the N6-Methyladenosine (m6A) Enzyme System and Its Significance in Cancer [frontiersin.org]
- 3. Small changes, big implications: the impact of m6A RNA methylation on gene expression in pluripotency and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA N6-methyladenosine methylation in post-transcriptional gene expression regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METTL3 inhibition reduces N6-methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcancer.org [jcancer.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Detrimental Actions of Chlorinated Nucleosides on the Function and Viability of Insulin-Producing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-Chloro-N-methyladenosine against other adenosine modification detection methods
The dynamic landscape of epitranscriptomics has underscored the critical role of adenosine modifications in regulating RNA fate and function. The precise detection and mapping of these modifications are paramount for unraveling their biological significance. This guide provides a comparative analysis of prominent methods for detecting adenosine modifications, offering researchers, scientists, and drug development professionals a comprehensive resource to select the most suitable technique for their experimental needs. While this guide focuses on established methodologies, it is designed to be a living document that can incorporate emerging technologies.
Comparative Analysis of Adenosine Modification Detection Methods
The selection of an appropriate method for detecting adenosine modifications depends on several factors, including the specific modification of interest (e.g., N6-methyladenosine (m6A), N1-methyladenosine (m1A)), the desired resolution, sensitivity, and the amount of available starting material. The following table summarizes the key characteristics of several widely used techniques.
| Method | Principle | Resolution | Sensitivity | Specificity | Required RNA Input | Key Advantages | Key Limitations |
| m6A-Seq/MeRIP-Seq | Antibody-based enrichment of m6A-containing RNA fragments followed by high-throughput sequencing.[1][2][3] | ~100-200 nucleotides[1][4] | Moderate | Variable, potential for off-target antibody binding.[4] | 1-5 µg of poly(A) RNA | Transcriptome-wide mapping, relatively established protocol. | Low resolution, potential for false positives.[4] |
| miCLIP | UV crosslinking of m6A-specific antibodies to RNA, inducing mutations or truncations at the modification site during reverse transcription.[1][5] | Single-nucleotide[1][6] | High | High | 10-100 µg of total RNA | Single-nucleotide resolution, high specificity. | Laborious protocol, requires high amounts of input RNA.[7] |
| SELECT | m6A-induced termination of reverse transcription and subsequent ligation and qPCR amplification for site-specific detection.[4] | Single-nucleotide | High | High | Nanograms of total RNA | High sensitivity and specificity for specific sites, low input requirement. | Not suitable for transcriptome-wide discovery. |
| LC-MS/MS | Liquid chromatography separation and tandem mass spectrometry quantification of modified nucleosides from digested RNA.[2][8] | Not applicable (quantifies total modification) | High | High | Nanograms to micrograms of RNA | "Gold standard" for quantification, highly accurate.[8] | Does not provide sequence location of modifications.[2] |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA molecules, where modifications cause detectable changes in the ionic current signal.[9][10] | Single-nucleotide | Moderate to High | Moderate, relies on computational models. | ~500 ng of poly(A) RNA | Direct detection without amplification bias, provides stoichiometric information. | Accuracy depends on the bioinformatic tools used for analysis.[9][10] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for m6A-Seq/MeRIP-Seq and a conceptual workflow for chemical probing methods.
m6A-Seq/MeRIP-Seq Protocol
This protocol outlines the major steps for performing methylated RNA immunoprecipitation followed by sequencing.
-
RNA Preparation and Fragmentation:
-
Isolate total RNA from the cells or tissues of interest.
-
Purify poly(A) RNA using oligo(dT) magnetic beads.
-
Fragment the poly(A) RNA to an average size of ~100-200 nucleotides using RNA fragmentation buffer or enzymatic methods.[5]
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-m6A antibody in immunoprecipitation buffer.
-
Add protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
Elution and Library Preparation:
-
Elute the m6A-containing RNA fragments from the beads.
-
Prepare sequencing libraries from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA saved before immunoprecipitation).
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify m6A peaks by comparing the enrichment of reads in the immunoprecipitated sample over the input control.
-
m6A-Seq/MeRIP-Seq experimental workflow.
miCLIP Protocol
The miCLIP protocol provides single-nucleotide resolution mapping of m6A.
-
UV Crosslinking and Immunoprecipitation:
-
Library Preparation with Marker Insertion:
-
Ligate a 3' adapter to the RNA fragments.
-
Perform reverse transcription. The crosslinking site induces mutations or truncations in the resulting cDNA, marking the m6A position.[1]
-
Ligate a 5' adapter and amplify the cDNA to generate the sequencing library.
-
-
Sequencing and Data Analysis:
-
Sequence the library and align the reads.
-
Identify the precise location of m6A by analyzing the positions of mutations and truncations.
-
miCLIP experimental workflow.
Signaling Pathways and Logical Relationships
The detection of adenosine modifications is often a critical step in understanding their role in various signaling pathways. For instance, the dynamic regulation of m6A by "writer" (e.g., METTL3/14), "eraser" (e.g., FTO, ALKBH5), and "reader" (e.g., YTH domain-containing) proteins influences mRNA stability, translation, and splicing, thereby impacting downstream cellular processes.
Simplified m6A regulatory pathway.
References
- 1. escholarship.org [escholarship.org]
- 2. The landscape of m1A modification and its posttranscriptional regulatory functions in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of noncoding RNA associated N6-Methyladenosine recognition by an RNA processing complex during IgH DNA recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 5. Clinician’s Guide to Epitranscriptomics: An Example of N1-Methyladenosine (m1A) RNA Modification and Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Modifications in RNA: Elucidating the Chemistry of dsRNA-Specific Adenosine Deaminases (ADARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for N-Chloro-N-methyladenosine
Immediate Safety Precautions
Given the presence of an N-chloro group, N-Chloro-N-methyladenosine should be handled with caution due to its potential reactivity and toxicity. N-chloro compounds are known to be oxidizing agents and can release hypochlorous acid upon hydrolysis.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. As a chlorinated organic compound, it requires specific disposal methods to prevent environmental contamination.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with non-hazardous or other types of chemical waste. It should be collected in a dedicated, clearly labeled, and sealed container. Wastes containing chlorinated organic solvents are often more expensive to dispose of due to the need for high-temperature incineration[1]. It is advisable to keep chlorinated and non-chlorinated solvent wastes separate[2][3].
-
Containerization: Use a chemically compatible and leak-proof container. The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Waste Characterization: Due to the N-chloro group, this compound may be classified as a reactive or toxic waste. The covalent N-Cl bonds in chloramines can readily hydrolyze, releasing hypochlorous acid[4][5].
-
Treatment and Final Disposal: The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility[6]. This process ensures the complete destruction of the compound into less harmful substances[6]. Do not dispose of this compound down the drain or in regular trash.
Logical Workflow for Disposal
Potential Decomposition and Reactivity
N-chloro compounds can undergo decomposition, which may be influenced by factors such as pH and exposure to light. The degradation of N-chloro-α-amino acids, for instance, can proceed through different pathways depending on the conditions, leading to the formation of various byproducts[7][8]. While the specific decomposition products of this compound are not documented in the provided search results, it is prudent to assume that it may release chlorine-containing species and should be stored away from incompatible materials, such as strong acids, bases, and reducing agents.
References
- 1. otago.ac.nz [otago.ac.nz]
- 2. otago.ac.nz [otago.ac.nz]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Monochloramine - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Personal protective equipment for handling N-Chloro-N-methyladenosine
Disclaimer: No specific Safety Data Sheet (SDS) for N-Chloro-N-methyladenosine was found. The following guidance is synthesized from safety information for structurally related compounds, including N-chloro compounds and nucleoside analogs. It is imperative to treat this compound as a substance with unknown hazards and to handle it with extreme caution.
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational plans for handling and disposal to ensure a safe laboratory environment.
Hazard Identification and Classification
Based on its structural components, this compound is anticipated to possess hazards associated with both N-chloro compounds and nucleoside analogs.
| Hazard Class | Anticipated Hazard | Rationale |
| Oxidizing Agent | May act as an oxidizing agent. | The N-chloro group is known to be reactive and can act as a source of electrophilic chlorine. |
| Skin and Eye Irritant | Expected to be irritating to the skin and eyes upon contact. | Many N-chloro compounds and nucleoside analogs are known irritants. |
| Respiratory Irritant | Inhalation of dust or aerosols may cause respiratory tract irritation. | Similar to other reactive organic compounds. |
| Biologically Active | Potential for unforeseen biological effects. | As a nucleoside analog, it may interfere with cellular processes.[1][2] |
| Instability | Potentially unstable under certain conditions. | N-chloro compounds can be sensitive to light, heat, and changes in pH, potentially leading to decomposition.[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.
| Protection Level | Recommended Equipment | Specifications |
| Hand Protection | Double-gloving with chemically resistant gloves. | Inner: Nitrile glove. Outer: Neoprene or butyl rubber gloves are recommended for handling chlorinated compounds. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Body Protection | Laboratory coat and a chemically resistant apron or gown. | A flame-resistant lab coat is advisable. For significant handling, a disposable chemical-resistant suit may be necessary. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge should be used. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to maintain a safe working environment.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Experimental Protocols:
-
Weighing: Always weigh the solid compound within a chemical fume hood. Use a dedicated enclosure if available to prevent drafts and ensure accurate measurement.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. Be aware of potential exothermic reactions.
-
Reactions: Conduct all reactions in a well-ventilated chemical fume hood. Use glassware that is free of cracks and stars. Reactions should be performed in a closed or contained system whenever feasible.
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong acids, bases, and reducing agents.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
Disposal Workflow:
Caption: Logical flow for the disposal of waste generated from handling this compound.
Disposal Guidelines:
-
Waste Categorization: this compound and any materials contaminated with it should be treated as halogenated organic waste .[4][5][6][7][8]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.[6][8]
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, and paper towels, should be placed in a clearly labeled hazardous waste bag or container.
-
Decontamination: Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as halogenated organic waste.
-
Spills: In the event of a spill, evacuate the area and prevent the spread of the material. Use an inert absorbent material to clean up the spill and collect all contaminated materials for disposal as halogenated organic waste. Do not use combustible materials like paper towels to absorb large spills.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potentially hazardous compound this compound. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 3. Monochloramine | ClH2N | CID 25423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
